Pinostrobin
Description
5-Hydroxy-7-methoxy-2-phenylchroman-4-one is a natural product found in Taxandria spathulata, Onychium siliculosum, and other organisms with data available.
Properties
IUPAC Name |
(2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDDOBAOGKRJV-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963979 | |
| Record name | 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-37-5 | |
| Record name | (-)-Pinostrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinostrobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZD9LZS694 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pinostrobin: A Comprehensive Technical Guide on its Natural Sources and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostrobin is a naturally occurring dietary bioflavonoid, specifically a flavanone, that has garnered significant attention within the scientific community. First isolated over six decades ago from the heartwood of the pine tree (Pinus strobus), it is now known to be present in a variety of plants, as well as in honey and propolis.[1][2] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, make it a compelling candidate for further investigation and potential therapeutic development.[3][4][5] This technical guide provides an in-depth overview of the natural sources of this compound, its multifaceted bioactivities supported by quantitative data, detailed experimental protocols for key assays, and a visual representation of its modulation of critical signaling pathways.
Natural Sources of this compound
This compound is distributed across various plant families. The primary and most abundant sources for isolation include the rhizomes of Boesenbergia rotunda (Fingerroot or Thai ginger) and the leaves of Cajanus cajan (pigeon pea).[6][7] Other notable plant sources include Pinus strobus (Eastern white pine), Alpinia zerumbet, Renealmia alpinia, Piper ecuadorense, Piper hispidum, and Teloxys graveolens.[3][6][8][9] Additionally, this compound is a constituent of honey and bee propolis, contributing to their bioactive properties.[2][3]
Bioactivity of this compound
This compound exhibits a wide spectrum of pharmacological activities, which are summarized in the subsequent sections. The quantitative data for these activities are presented in the accompanying tables.
Anticancer Activity
This compound has demonstrated potent anticancer effects across various cancer cell lines.[10][11] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[11] It has been shown to be selectively cytotoxic to cancer cells while exhibiting protective antioxidant effects in normal tissues.[11]
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | Assay | Endpoint | Result | Reference |
| T47D (Breast Cancer) | MTT Assay | IC50 | 2.93 mM | [12] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Viability Inhibition | Significant at 20 and 50 µM | [10] |
| MCF-7 (Breast Cancer) | MTT Assay | Viability Inhibition | Significant at 20 and 50 µM | [10] |
| HeLa, Ca Ski, SiHa (Cervical Cancer) | Apoptosis Assay | Apoptosis Induction | Effective at 0-200 µM | [13] |
| NB4, MOLT-4 (Acute Leukemia) | Apoptosis Assay | Apoptosis Induction | Effective at 130 and 150 µM | [13] |
| Cancer Stem-like Cells | Proliferation Assay | Proliferation Inhibition | Demonstrated | [14] |
Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects by modulating key inflammatory pathways.[4][6] It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6][15]
Table 2: Anti-inflammatory Activity of this compound
| Target/Model | Assay | Endpoint | Result | Reference |
| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | IC50 | 0.499 µM | [15] |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC50 | 285.67 µM | [6][15] |
| LPS-stimulated RAW 264.7 macrophages | Cytokine Production Assay | Inhibition | Reduced IL-12 and TNF-α | [16] |
| Carrageenan-induced paw edema in rats | In vivo anti-inflammatory assay | Edema Inhibition | 11.5% | [3] |
| LPS-induced inflammation in rats | In vivo anti-inflammatory assay | Cytokine Inhibition | Reduced TNF-α and IL-1β (10 and 20 mg/kg) | [13] |
Neuroprotective Activity
This compound has demonstrated neuroprotective properties in various models of neurodegenerative diseases and neuronal injury.[17][18] Its mechanisms of action include reducing oxidative stress, inhibiting neuronal apoptosis, and modulating neurotrophic factors.[17][18][19]
Table 3: Neuroprotective Activity of this compound
| Model | Assay | Endpoint | Result | Reference |
| β-amyloid-induced neurotoxicity in PC12 cells | Cell Viability Assay | Neuroprotection | Demonstrated | [18] |
| Sciatic nerve crush injury in rats | Functional Recovery Assay | Promotion of remyelination and neuronal survival | Effective at 20 and 40 mg/kg | [19] |
| MPTP-induced Parkinson's disease model in rats | Neurodegeneration Assay | Reduction of free radicals and neuronal protection | Effective at 40 mg/kg | [20] |
| Chronic restraint stress-induced cognitive impairment in rats | Cognitive Function Assay | Alleviation of cognitive impairment | Demonstrated | [17] |
Antioxidant Activity
The antioxidant activity of this compound is a key contributor to its various other bioactivities.[8][19] It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[19][20]
Table 4: Antioxidant Activity of this compound
| Assay | Endpoint | Result | Reference |
| DPPH Scavenging Assay | IC50 | > 500 µg/mL | [2][7] |
| Ferric Reducing/Antioxidant Power (FRAP) | FRAP value | 116.11 ± 0.004 | [2][7] |
| Quinone Reductase (QR) Induction Assay | CD value | 0.5 µM | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.[10]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) Inhibition Assays for Anti-inflammatory Activity
Objective: To evaluate the inhibitory effect of this compound on the pro-inflammatory enzymes 5-LOX and COX-2.[15]
Procedure for 5-LOX Inhibition Assay:
-
Prepare a reaction mixture containing human recombinant 5-LOX enzyme in a suitable buffer.
-
Add various concentrations of this compound or a standard inhibitor (e.g., nordihydroguaiaretic acid - NDGA).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of leukotrienes, the product of the 5-LOX reaction, by measuring the absorbance at 234 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[15]
Procedure for COX-2 Inhibition Assay:
-
Use a commercial COX-2 inhibitor screening assay kit.
-
Prepare the reaction mixture containing human recombinant COX-2 enzyme, heme, and a suitable buffer.
-
Add various concentrations of this compound or a standard inhibitor (e.g., diclofenac sodium).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.[15]
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To assess the free radical scavenging capacity of this compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced, and its color changes from violet to yellow. This color change is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[22]
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known pathways influenced by this compound.
Caption: this compound's anti-inflammatory action via inhibition of the TLR4/MD2-NF-κB signaling pathway.
Caption: Neuroprotective mechanism of this compound through activation of the Nrf2/ARE signaling pathway.
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Conclusion
This compound is a promising natural flavonoid with a well-documented portfolio of bioactive properties, including significant anticancer, anti-inflammatory, and neuroprotective effects. Its presence in common dietary sources like honey and certain medicinal plants makes it an accessible compound for further research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the therapeutic potential of this compound. Further investigation into its mechanisms of action and in vivo efficacy is warranted to translate its promising preclinical findings into clinical applications.
References
- 1. A review on biological sources, chemistry and pharmacological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. debuglies.com [debuglies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholar.unair.ac.id [scholar.unair.ac.id]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound alleviates chronic restraint stress‑induced cognitive impairment by modulating oxidative stress and the function of astrocytes in the hippocampus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective Effects of this compound on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound from Boesenbergia rotunda attenuates oxidative stress and promotes functional recovery in rat model of sciatic nerve crush injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound mitigates neurodegeneration through... | F1000Research [f1000research.com]
- 21. This compound from honey and Thai ginger (Boesenbergia pandurata): a potent flavonoid inducer of mammalian phase 2 chemoprotective and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Isolating Pinostrobin from Boesenbergia rotunda: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation of pinostrobin from Boesenbergia rotunda, commonly known as fingerroot. This compound, a major flavonoid found in the rhizomes of this plant, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-adipogenic properties.[1][2] This guide details various experimental protocols, presents quantitative data for comparison, and illustrates key experimental workflows and biological pathways.
Introduction to this compound and Boesenbergia rotunda
Boesenbergia rotunda is a medicinal and culinary plant from the Zingiberaceae family, widely used in Southeast Asia.[3] Its rhizomes are a rich source of bioactive compounds, with this compound being a principal constituent.[1] The therapeutic potential of this compound has driven the development of efficient methods for its isolation and purification to facilitate further research and potential drug development. This document outlines and compares several established methodologies for this purpose.
Experimental Protocols for this compound Isolation
Several methods have been successfully employed to isolate this compound from B. rotunda, ranging from simple non-chromatographic techniques to more complex chromatographic procedures. The choice of method often depends on the desired purity, yield, and available resources.
Non-Chromatographic Method: Maceration and Recrystallization
A straightforward and cost-effective method for isolating this compound involves maceration with a non-polar solvent followed by recrystallization.[4] This technique leverages the differential solubility of this compound compared to other constituents in the plant matrix.
Protocol:
-
Preparation of Plant Material: Fresh rhizomes of B. rotunda are washed, thinly sliced (0.2–0.4 mm), and dried in an oven at 50°C for 24 hours. The dried rhizomes are then pulverized into a fine powder.[1]
-
Extraction: The dried powder (e.g., 500 g) is macerated in petroleum ether (e.g., 2.5 L) for 18 hours. The process is repeated, and the liquid extracts from both macerations are combined.[1]
-
Concentration and Precipitation: The combined extract is concentrated using a rotary evaporator until the volume is reduced to approximately 100 mL. This concentrated extract is then stored at -20°C for 18 hours to allow for the precipitation of pale yellow this compound crystals.[1]
-
Recrystallization and Purification: The precipitate is collected and dissolved in warm methanol (60°C). The solution is then stored at -20°C for another 18 hours. The resulting yellowish crystals are filtered and washed with cold methanol (4°C) to yield colorless this compound crystals.[1]
Chromatographic Method: Column Chromatography
For higher purity, column chromatography is a commonly used technique. This method separates compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Extraction: Air-dried and finely ground rhizomes (e.g., 1.0 kg) are sequentially extracted with hexane and chloroform at room temperature for 72 hours for each solvent. The solvents are then removed under reduced pressure to yield crude extracts.[5]
-
Column Chromatography: The hexane extract (e.g., 34 g) is subjected to flash column chromatography on a silica gel column.[5]
-
Elution: The column is eluted with a stepwise gradient of solvents with increasing polarity, such as various ratios of hexane/ethyl acetate, followed by pure ethyl acetate, and then mixtures of ethyl acetate/methanol.[5]
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.[5]
-
Crystallization: The combined fractions containing this compound are evaporated, and the resulting solid is recrystallized from methanol to obtain pure this compound crystals.[5]
Advanced Method: Ultrasound-Assisted Extraction (UAE) followed by Centrifugal Partition Chromatography (CPC)
A more recent and efficient method combines ultrasound-assisted extraction with centrifugal partition chromatography, a liquid-liquid chromatographic technique that avoids solid stationary phases.[6]
Protocol:
-
Ultrasound-Assisted Extraction: Dried rhizome powder with a specific particle size (e.g., 125 µm) is subjected to ultrasound-assisted extraction with n-hexane at an optimized solid-to-liquid ratio (e.g., 1:30 g/mL) for a short duration (e.g., 10 minutes).[6]
-
Centrifugal Partition Chromatography: The crude n-hexane extract is then purified using a one-step centrifugal partition chromatography system. A suitable solvent system, such as n-hexane/methanol/water (5/3.4/1.6, v/v), is used in ascending mode to separate this compound.[6]
Quantitative Data on Isolation Methods
The efficiency of different isolation methods can be compared based on the yield and purity of the final this compound product. The following table summarizes quantitative data from various studies.
| Isolation Method | Starting Material | Yield (%) | Purity (%) | Reference |
| Maceration and Recrystallization | Dried B. rotunda rhizome powder | 2.36 | ≥ 99 | [4] |
| Maceration, Sephadex LH20 Gel Filtration, and Recrystallization | Fingerroot | 0.86 | 97.06 | [3] |
| Ultrasound-Assisted Extraction and Centrifugal Partition Chromatography | Dried B. rotunda rhizome powder | Not explicitly stated for this compound alone, but 2.16 mg isolated from 67 mg of crude extract | 98.78 | [6] |
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in this compound isolation and its biological actions, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. Efficient Simultaneous Isolation of this compound and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
pinostrobin mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Pinostrobin in Cancer Cells
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a natural dietary flavonoid found in various botanicals such as Boesenbergia rotunda and Alpinia zerumbet, has emerged as a promising candidate in oncology due to its multitargeted anticancer activities and favorable safety profile.[1][2] Preclinical studies have demonstrated its efficacy in inducing apoptosis, promoting cell cycle arrest, and inhibiting metastasis across a range of cancer cell lines.[1][3] The primary mechanisms involve the induction of reactive oxygen species (ROS), modulation of critical signaling pathways such as Notch and PI3K/Akt, and the reversal of multidrug resistance.[4][5][6] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways, to serve as a resource for researchers and professionals in drug development.
Core Anticancer Mechanisms
This compound exerts its anticancer effects through several interconnected mechanisms, primarily centered around the induction of oxidative stress, which subsequently triggers apoptosis and cell cycle arrest. It also directly influences pathways controlling cell proliferation, migration, and survival.
Induction of ROS-Mediated Apoptosis
A central mechanism of this compound's anticancer activity is its ability to increase intracellular Reactive Oxygen Species (ROS) levels.[4][7] This elevation of oxidative stress triggers both intrinsic and extrinsic apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway : this compound-induced ROS leads to a reduction in the mitochondrial membrane potential.[4][7] It also binds to the Translocator Protein (TSPO) on the mitochondrial membrane, which increases calcium (Ca²⁺) influx.[6][8] These events promote the release of cytochrome c into the cytoplasm.[6][7][8] Concurrently, this compound upregulates the expression of pro-apoptotic proteins like Bax and Bad while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the critical Bax/Bcl-2 ratio.[7][9][10] The released cytochrome c, along with other factors like SMAC/Diablo, activates the caspase cascade, beginning with pro-caspase-9 and culminating in the activation of executioner caspase-3, leading to programmed cell death.[6][7][8]
-
Extrinsic (Death Receptor) Pathway : Studies have shown that in response to this compound, there is an increased expression of death receptors and associated proteins, including TRAIL R1/DR4, TRAIL R2/DR5, TNF RI, Fas, and FADD, initiating apoptosis through a separate caspase cascade.[7]
Caption: this compound-induced ROS-mediated apoptosis pathway.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][5][11]
-
G0/G1 Arrest : In lung carcinoma cells, this compound treatment leads to arrest in the G0/G1 phase.[5] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors p21 and p27, while simultaneously suppressing the expression of Cyclin D1.[1][6][8] This modulation prevents the cell from progressing through the G1 checkpoint, thereby inhibiting DNA synthesis.[8]
-
G2/M Arrest : this compound has also been identified as a potential G2-checkpoint abrogator. It inhibits the protein kinase Swe1 in yeast, which is an ortholog of the human WEE1 gene.[11] By inhibiting this G2-phase regulator, it can interfere with the normal cell cycle progression.
Caption: this compound's effect on cell cycle regulatory proteins.
Inhibition of Metastasis and Angiogenesis
This compound demonstrates significant potential in controlling cancer progression by inhibiting metastasis.[1] This is achieved by impeding cell migration and targeting the Epithelial-Mesenchymal Transition (EMT), a key process in cancer cell invasion.[3][12]
-
EMT Regulation : In breast cancer cells, this compound suppresses the expression of N-cadherin, a key mesenchymal marker, which is crucial for cell migration.[3][12] Interestingly, this effect appears to be independent of the NF-κB signaling pathway, suggesting a more direct inhibition of EMT markers.[3]
-
Migration and Adhesion : It has been shown to inhibit the formation of focal and cell adhesions, which are critical for cell movement and invasion.[13][14]
-
Angiogenesis : this compound can also suppress angiogenesis by downregulating Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth.[6][8]
Modulation of Key Signaling Pathways
This compound's anticancer effects are mediated through its interaction with multiple intracellular signaling pathways.
-
Notch Pathway : In lung cancer cells, this compound has been shown to downregulate the expression of key components of the Notch signaling pathway, including Notch-1, Jagged-1, and Hes-1.[5] The inhibition of this pathway contributes to the suppression of cancer cell growth.[5]
-
PI3K/Akt/mTOR Pathway : this compound can inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and growth.[6] This inhibition enhances autophagy and reduces cell proliferation.[6]
Synergistic Effects and Reversal of Multidrug Resistance
A significant aspect of this compound's therapeutic potential is its ability to act synergistically with conventional chemotherapy drugs and overcome multidrug resistance (MDR).[13][14] MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which pump drugs out of cancer cells.[14]
This compound acts as a noncompetitive inhibitor of P-gp, which blocks the efflux of chemotherapeutic agents and resensitizes resistant cancer cells to drugs like paclitaxel, vincristine, and docetaxel.[13][14] This activity is demonstrated by low Combination Index (CI) values (ranging from 0.092 to 0.523), indicating strong synergism.[13][14]
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 | Duration | Citation |
| MDA-MB-231 | Breast (TNBC) | 1316.84 µM | 24h | [3] |
| MDA-MB-231 | Breast (TNBC) | 1035.88 µM | 48h | [3] |
| MDA-MB-231 | Breast (TNBC) | 1157.43 µM | 72h | [3] |
| T47D | Breast (Luminal A) | 2.93 mM | - | [15][16][17] |
| Flp-In™-293 | Embryonic Kidney | 666.64 µM | 72h | [14] |
| ABCB1/Flp-In™-293 | Embryonic Kidney (P-gp Overexpressing) | 510.53 µM | 72h | [14] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Concentration | Duration | % Cell Viability (Relative to Control) | Citation |
| MCF-7 | 1000 µM | 24h | ~67% | [3] |
| MCF-7 | 1000 µM | 48h | ~71% | [3] |
| MDA-MB-231 | 500 µM | 24h | ~78% | [3] |
| MDA-MB-231 | 750 µM | 48h | ~64% | [3] |
| MDA-MB-231 | 1000 µM | 72h | ~50% | [3] |
| HeLa-derived CSCs | ≥ 12.5 µM | - | Significant Inhibition | [4] |
Table 3: Modulation of Key Molecular Targets by this compound
| Target Molecule | Effect | Cancer Type / Model | Mechanism | Citation |
| Apoptosis | ||||
| ROS | Increase | Cervical, CSCs | Oxidative Stress | [4][7] |
| Bax | Upregulation | Cervical, Colorectal | Pro-Apoptotic | [7][10] |
| Bcl-2 | Downregulation | Cervical, Colorectal | Pro-Apoptotic | [7][10] |
| Caspase-3 | Activation | Cervical | Apoptosis Execution | [7] |
| Cytochrome c | Release | Cervical | Apoptosome Formation | [7] |
| Cell Cycle | ||||
| p21 / p27 | Upregulation | General | G1 Arrest | [1][8] |
| Cyclin D1 | Suppression | General | G1 Arrest | [1][8] |
| Metastasis | ||||
| N-cadherin | Downregulation | Breast (TNBC) | EMT Inhibition | [3][12] |
| VEGF | Downregulation | General | Anti-Angiogenesis | [6][8] |
| Signaling | ||||
| Notch-1, Jagged-1 | Downregulation | Lung | Proliferation Inhibition | [5] |
| P-glycoprotein | Inhibition | MDR Cell Lines | MDR Reversal | [13][14] |
Detailed Methodologies for Key Experiments
The following protocols are generalized from methodologies cited in the literature for studying the effects of this compound.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 6.25 µM to 1000 µM) and a vehicle control (DMSO). Include a positive control if applicable. Incubate for specified time points (24, 48, 72 hours).[3][12]
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization : Remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15][16]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Caption: Standard experimental workflow for an MTT assay.
Wound Healing (Scratch) Assay
This assay assesses cell migration capabilities in vitro.
-
Cell Seeding : Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation : Create a linear "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Debris Removal : Wash the wells with PBS to remove detached cells and debris.
-
Treatment : Add fresh media containing a non-lethal concentration of this compound (e.g., 10, 20, 50 µM) or vehicle control.[18]
-
Imaging : Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours) using a microscope.
-
Data Analysis : Measure the width of the scratch at different points for each condition. Calculate the percentage of wound closure relative to the initial area. A delay in closure indicates inhibition of migration.
Transwell Chamber Migration Assay
This assay provides a quantitative measure of cell migration through a porous membrane.
-
Cell Preparation : Starve cancer cells in serum-free medium for 12-24 hours.
-
Chamber Setup : Place Transwell inserts (typically 8 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seeding and Treatment : Resuspend the starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the Transwell insert.
-
Incubation : Incubate the plate for a period that allows for migration (e.g., 24 hours).
-
Cell Removal and Staining : After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane with a stain like crystal violet.
-
Quantification : Elute the stain and measure its absorbance, or count the number of migrated cells in several microscopic fields.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment : Culture cells and treat them with this compound for the desired time.
-
Cell Harvesting : Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining : Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the stained cells using a flow cytometer. The populations are distinguished as:
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Conclusion and Future Prospects
This compound is a multifaceted anticancer agent that operates through a convergence of mechanisms, including the induction of ROS-mediated apoptosis, cell cycle arrest, and the inhibition of metastasis. Its ability to modulate critical signaling pathways like Notch and PI3K/Akt underscores its potential to target the core drivers of tumorigenesis. Furthermore, its capacity to reverse multidrug resistance presents a significant opportunity for its use in combination therapies to enhance the efficacy of existing chemotherapeutic drugs.[13][14][19] While preclinical data are robust, further in vivo studies and eventual clinical trials are essential to validate its therapeutic efficacy and safety in humans.[1] The development of novel formulations to overcome challenges like limited solubility could further unlock the clinical potential of this promising natural compound.[1]
References
- 1. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis by this compound in human cervical cancer cells: Possible mechanism of action | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effects of this compound on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates azoxymethane-induced colorectal cytotoxicity in rats through augmentation of apoptotic Bax/Bcl-2 proteins and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase [mdpi.com]
- 14. This compound and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholar.unair.ac.id [scholar.unair.ac.id]
- 16. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
pharmacological properties of pinostrobin flavonoid
An In-depth Technical Guide to the Pharmacological Properties of Pinostrobin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (5-hydroxy-7-methoxyflavanone) is a prominent dietary flavonoid found in various plants, such as Boesenbergia rotunda (fingerroot), and in propolis. Possessing a wide range of pharmacological activities with no significant toxicity, this compound has garnered substantial interest as a potential therapeutic agent. Its demonstrated anti-inflammatory, antioxidant, neuroprotective, and anticancer effects are attributed to its interaction with a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways it modulates.
Core Pharmacological Properties
This compound exhibits a diverse pharmacological profile, making it a candidate for addressing various pathological conditions. Its primary activities include neuroprotection, anti-inflammation, anticancer effects, and metabolic regulation.
Neuroprotective Effects
This compound demonstrates significant neuroprotective potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's.
Mechanisms of Action:
-
Nrf2/ARE Pathway Activation: this compound confers protection against neurotoxins by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This is mediated, at least in part, through the phosphorylation of PI3K/AKT and ERK. Nrf2 activation upregulates the expression of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), thereby reducing oxidative stress.
-
Anti-Apoptotic Activity: The flavonoid inhibits apoptotic cascades by increasing the Bcl-2/Bax ratio, preserving mitochondrial membrane potential, and reducing the activation of caspase-3.
-
Reduction of Oxidative Stress: It directly suppresses the generation of reactive oxygen species (ROS) and lipid peroxidation while increasing levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).
-
Calcium Homeostasis: this compound has been shown to mitigate intracellular calcium overload induced by neurotoxic agents like β-amyloid.
-
GDNF Upregulation: In animal models of Parkinson's disease, this compound treatment increases the expression of glial cell line-derived neurotrophic factor (GDNF), which supports the survival of dopaminergic neurons.
Signaling Pathway: this compound-Mediated Neuroprotection
Pinostrobin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of pinostrobin, a naturally occurring dietary bioflavonoid. The document synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data on the antioxidant and anti-inflammatory effects of this compound, facilitating easy comparison of its potency in various assays.
In Vitro Antioxidant Activity
| Assay | Target | IC50 / Activity | Reference Compound | Reference Compound IC50 | Source |
| DPPH Radical Scavenging | DPPH radical | IC50 = 557.97 µg/mL (for B. rotunda extract containing this compound) | - | - | [1] |
| Nitric Oxide (NO) Radical Scavenging | NO radical | IC50 = 2651.67 µg/mL (for B. rotunda extract containing this compound) | - | - | [1] |
| FRAP | Ferric ion reduction | 11.8–28.8 mM Trolox equivalent (at 100–1000 mM this compound) | Trolox | - | [2] |
In Vitro and In Vivo Anti-inflammatory Activity
| Assay / Model | Target / Biomarker | This compound Concentration / Dose | % Inhibition / Effect | Reference Compound | Reference Compound Effect | Source |
| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX enzyme | IC50 = 0.499 µM | - | Nordihydroguaiaretic acid (NDGA) | IC50 = 5.020 µM | [1] |
| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 enzyme | IC50 = 285.67 µM | - | Diclofenac sodium | IC50 = 290.35 µM | [1] |
| TPA-induced Mouse Ear Edema | Ear edema | 1.5 mg/ear | 38.8% (at 6h), 46.1% (at 24h) | - | - | [2] |
| TPA-induced Mouse Ear Edema | Ear edema | 2.0 mg/ear | 42.4% (at 6h), 21.4% (at 24h) | - | - | [2] |
| TPA-induced Mouse Ear Edema | Ear edema | 3.0 mg/ear | 43.6% (at 6h), 56.6% (at 24h) | - | - | [2] |
| LPS-induced Inflammation in RAW 264.7 Macrophages | NO, PGE2, iNOS, COX-2 | 0–20 µM | Dose-dependent decrease | - | - | [3][4] |
| LPS-induced Inflammation in RAW 264.7 Macrophages | TNF-α, IL-12 | 0–20 µM | Dose-dependent inhibition | - | - | [3][4] |
| Thioacetamide-induced Liver Cirrhosis in Rats | TNF-α, IL-6 | 30 and 60 mg/kg | Dose-dependent decrease | - | - | [5] |
| Thioacetamide-induced Liver Cirrhosis in Rats | IL-10 | 30 and 60 mg/kg | Dose-dependent increase | - | - | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data summary.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
A 0.1 mM solution of DPPH in methanol is prepared.[6]
-
Various concentrations of this compound (e.g., 10, 25, 50, 75, and 100 µg/mL) are prepared in a suitable solvent.[7]
-
A specific volume of the this compound solution (e.g., 40 µL) is mixed with a larger volume of the DPPH solution (e.g., 2.96 mL).[6]
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[2][6]
-
The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[2]
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in the FRAP reagent to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the change in absorbance at 593 nm.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[2]
-
The FRAP reagent is pre-warmed to 37°C.[2]
-
A small volume of the this compound sample (e.g., 30 µL) is mixed with deionized water (e.g., 90 µL) and a larger volume of the FRAP reagent (e.g., 900 µL).[2]
-
The reaction mixture is incubated at 37°C for a short period (e.g., 4 minutes).[2]
-
The absorbance of the colored product is measured at 593 nm.[2]
-
A standard curve is prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents.[2]
TPA (12-O-tetradecanoylphorbol-13-acetate)-Induced Mouse Ear Edema
Principle: TPA is a potent inflammatory agent that, when applied topically to a mouse ear, induces a significant edematous response. The anti-inflammatory activity of a compound is assessed by its ability to reduce this swelling.
Protocol:
-
Male mice are used for the experiment.[8]
-
A solution of TPA in a suitable solvent (e.g., acetone) is prepared (e.g., 0.125 µg/µL).[8]
-
A defined volume of the TPA solution (e.g., 20 µL) is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation.[8][9]
-
This compound, at various doses (e.g., 1.5, 2.0, and 3.0 mg/ear), is topically applied to the TPA-treated ear, typically 30 minutes after TPA application.[2][8]
-
The thickness of the ear is measured at different time points after TPA application (e.g., 2, 4, 6, and 24 hours) using a digital caliper.[2]
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Treated ear thickness - Initial ear thickness) / (Control ear thickness - Initial ear thickness)] x 100
-
A reference anti-inflammatory drug, such as indomethacin, is often used as a positive control.[9]
LPS (Lipopolysaccharide)-Induced Inflammation in RAW 264.7 Macrophages
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This in vitro model is used to screen for compounds that can inhibit this inflammatory response.
Protocol:
-
RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in multi-well plates.
-
Cells are pre-treated with various non-toxic concentrations of this compound (e.g., 0-40 µM) for a specific duration (e.g., 1-2 hours).[4]
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.[10]
-
The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), TNF-α, and IL-12 using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).[3][4]
-
The cells can be lysed to extract proteins for Western blot analysis to determine the expression levels of inflammatory enzymes like iNOS and COX-2, and key proteins in signaling pathways like p-p65.[3]
-
Immunofluorescence staining can be performed to visualize the nuclear translocation of NF-κB p65.[4]
Signaling Pathways and Experimental Workflows
The antioxidant and anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for assessing this compound's bioactivity.
This compound's Modulation of the Nrf2 Signaling Pathway
Caption: this compound activates the Nrf2 pathway, promoting antioxidant enzyme expression.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
This compound's Modulation of the MAPK Signaling Pathway
Caption: this compound differentially modulates MAPK signaling pathways.[11]
Experimental Workflow for Assessing this compound's Bioactivity
Caption: A typical experimental workflow for evaluating the bioactivity of this compound.
Conclusion
This compound demonstrates significant antioxidant and anti-inflammatory properties through various mechanisms, including direct radical scavenging and modulation of key cellular signaling pathways such as Nrf2, NF-κB, and MAPK. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress and inflammation. The visualized pathways and workflows aim to facilitate a deeper understanding of its molecular interactions and guide future experimental designs.
References
- 1. Boesenbergia rotunda and Its this compound for Atopic Dermatitis: Dual 5-Lipoxygenase and Cyclooxygenase-2 Inhibitor and Its Mechanistic Study through Steady-State Kinetics and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatoprotective effect of this compound against thioacetamide-induced liver cirrhosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oamjms.eu [oamjms.eu]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound as a Melanogenic Agent in cAMP/PKA and p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Antiviral Activity of Pinostrobin Against Herpes Simplex Virus
Audience: Researchers, scientists, and drug development professionals.
Abstract
Herpes Simplex Virus (HSV) infections remain a significant global health challenge, compounded by the emergence of drug-resistant strains. This necessitates the exploration of novel antiviral agents. Pinostrobin, a dietary bioflavonoid, has demonstrated promising antiviral properties against Herpes Simplex Virus Type 1 (HSV-1). This technical guide provides an in-depth analysis of the current research on this compound's anti-HSV activity, consolidating quantitative data, detailing experimental methodologies, and illustrating its mechanism of action. In vitro studies confirm that this compound inhibits HSV-1 replication with a 50% effective concentration (EC₅₀) of 22.71 ± 1.72 μg/ml.[1][2] The primary mechanism appears to be a direct virucidal effect, targeting the viral envelope, causing morphological damage and subsequent inactivation.[1][2] Furthermore, in vivo studies have shown that oral administration of this compound can produce a definite therapeutic effect on the development of herpetic lesions.[1][2] This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel anti-herpetic therapies.
Introduction
Herpes Simplex Virus (HSV), a member of the Herpesviridae family, causes lifelong persistent infections with recurrent outbreaks.[3] The two most common types, HSV-1 and HSV-2, are responsible for a wide range of diseases, from orolabial and genital herpes to more severe conditions like encephalitis.[3] Standard antiviral therapies, predominantly nucleoside analogues like acyclovir, function by inhibiting the viral DNA polymerase.[3] However, their long-term use has led to a growing incidence of resistant viral strains, creating an urgent need for alternative treatment strategies.[4][5][6]
Natural products represent a rich reservoir for the discovery of new antiviral compounds.[5][6] Flavonoids, in particular, have shown potential in combating a variety of viruses.[3][7] this compound (5-hydroxy-7-methoxyflavanone), a flavonoid found in various plants and propolis, is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8][9] Recent research has highlighted its potent antiviral activity against HSV-1, making it a compelling candidate for further drug development.[9][10][11]
In Vitro Antiviral Efficacy
The antiviral potential of this compound against HSV-1 has been quantified through various in vitro assays. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of host cells to determine cell viability after viral infection and treatment.
Quantitative Data Summary
The key quantitative metrics for this compound's anti-HSV-1 activity are summarized in the table below. These values demonstrate a significant inhibitory effect on viral replication in cell culture.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC₅₀ (50% Effective Concentration) | 22.71 ± 1.72 μg/ml | Vero | MTT Assay | [1][2] |
| Maximal Inhibition Percentage | 85.69 ± 2.59% | Vero | MTT Assay | [1][2] |
Table 1: Summary of In Vitro Antiviral Data for this compound against HSV-1.
Experimental Protocol: MTT Assay for Antiviral Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytopathic effect (CPE) of the virus on host cells and the protective effect of the antiviral compound.
-
Cell Seeding : Vero cells (an African green monkey kidney epithelial cell line) are seeded into 96-well microplates and cultured until a confluent monolayer is formed.
-
Viral Infection & Treatment : The cell culture medium is removed, and the cells are infected with a suspension of HSV-1. Simultaneously, various concentrations of this compound are added to the wells. Control wells include uninfected cells (cell control), infected but untreated cells (virus control), and wells with this compound but no virus (cytotoxicity control).
-
Incubation : The plates are incubated at 37°C in a 5% CO₂ atmosphere, allowing the virus to replicate and cause a cytopathic effect.
-
MTT Addition : After the incubation period (e.g., 72 hours), the supernatant is discarded, and MTT solution is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculation : The percentage of CPE inhibition is calculated relative to the virus and cell controls. The EC₅₀ value is then determined as the concentration of this compound that protects 50% of the cells from the viral CPE.
Mechanism of Action
Research indicates that this compound exerts its anti-HSV-1 effect primarily through a direct virucidal mechanism, targeting the structural integrity of the virus particle. There is also evidence suggesting interference with viral replication processes inside the host cell.
Direct Virucidal Effect on the Viral Envelope
The most well-documented mechanism is the disruption of the HSV-1 lipid envelope.[1] this compound is believed to interact with viral surface components, leading to physical damage.
-
Interaction : The chemical structure of this compound, featuring methoxyl, hydroxyl, and carbonyl groups, may form hydrogen bonds with viral glycoproteins embedded in the envelope.[1]
-
Damage : This interaction leads to a gradual leakage and shedding of the viral envelope.[1][2]
-
Inactivation : The resulting structural damage inactivates the virion, rendering it unable to attach to and infect host cells.[1]
Caption: this compound directly targets viral glycoproteins, leading to envelope disruption.
Potential Inhibition of Viral Replication
In addition to its direct action on the virion, some evidence suggests this compound may also inhibit intracellular stages of the viral life cycle.[8] This dual-action potential enhances its therapeutic profile.
-
Inhibition of Viral Proteins : this compound may block the function of key viral proteins necessary for replication, such as the infected-cell protein 27 (ICP27).[8]
-
Inhibition of DNA Synthesis : There are indications that this compound could inhibit the HSV DNA polymerase, the enzyme responsible for replicating the viral genome, which is a common target for anti-herpetic drugs.[8]
Caption: this compound may inhibit key viral enzymes and proteins to block replication.
Morphological Analysis via Atomic Force Microscopy
Atomic Force Microscopy (AFM) has been a powerful tool for visualizing the direct impact of this compound on the physical structure of HSV-1 particles at the nanometer level.[1][2] These studies provide compelling visual evidence for the virucidal mechanism.
Key Observations
-
Time-Dependent Damage : AFM imaging showed that as the incubation time with this compound increased, the viral envelope was progressively shed and damaged.[1][2]
-
Concentration-Dependent Damage : Increasing the concentration of this compound resulted in a gradual leakage and eventual breakage of the envelope, culminating in virus inactivation.[1][2]
Experimental Workflow: AFM Analysis
The workflow for investigating virucidal activity using AFM involves several key steps to prepare and image the virus particles before and after treatment.
Caption: Workflow for visualizing this compound-induced viral damage using AFM.
In Vivo Efficacy and Cytotoxicity
Translating in vitro findings into an in vivo context is critical for drug development. Preliminary studies on this compound have shown positive therapeutic outcomes in animal models.
In Vivo Study
An in vivo study using mice demonstrated the therapeutic potential of orally administered this compound.[2]
| Parameter | Value | Animal Model | Outcome | Reference |
| Oral Dosage | 50 mg/kg/dose | Mice | Possesses definite therapeutical effect in the development of lesion score. | [1][2] |
Table 2: Summary of In Vivo Efficacy of this compound against HSV-1.
Cytotoxicity and Selectivity Index (SI)
An ideal antiviral agent must be potent against the virus while exhibiting minimal toxicity to host cells. This relationship is quantified by the Selectivity Index (SI). While specific CC₅₀ values for this compound against Vero cells in the context of HSV studies are not detailed in the available literature, studies have shown it has no active cytotoxicity effect on HeLa cell cultures.[1]
Selectivity Index (SI) = CC₅₀ / EC₅₀
-
CC₅₀ (50% Cytotoxic Concentration) : The concentration of a compound that kills 50% of host cells. This is typically determined using an MTT assay on uninfected cells.
-
EC₅₀ (50% Effective Concentration) : The concentration that inhibits viral activity by 50%.
-
A higher SI value indicates greater selectivity and a more promising safety profile for the compound. An SI value greater than or equal to two is often considered selective.[12]
Caption: The Selectivity Index is derived from potency and cytotoxicity data.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant anti-herpetic activity. The collective evidence from in vitro and in vivo studies demonstrates its ability to inhibit HSV-1, primarily through a direct virucidal mechanism that compromises the viral envelope.[1][2] Its efficacy in an oral dosage form in animal models further underscores its therapeutic potential.[1][2]
For drug development professionals and researchers, this compound represents a valuable lead compound. Future research should focus on:
-
Determining the CC₅₀ in relevant cell lines (e.g., Vero, HaCaT) to establish a definitive Selectivity Index for its anti-HSV activity.
-
Elucidating the intracellular mechanism of action , including its specific effects on HSV DNA polymerase and regulatory proteins like ICP27.
-
Testing efficacy against a broader range of HSV strains , including clinical isolates and acyclovir-resistant variants.
-
Pharmacokinetic and toxicological studies to further evaluate its safety profile and bioavailability for potential clinical applications.
-
Structure-activity relationship (SAR) studies to synthesize derivatives with enhanced potency and selectivity.[13][14]
By addressing these areas, the full therapeutic potential of this compound as a novel treatment for Herpes Simplex Virus infections can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity investigation of this compound towards herpes simplex virus-1 as determined by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from plants and propolis against human coronavirus HCoV-OC43 by modulating host AHR/CYP1A1 pathway and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the Interaction of a Therapeutic Flavonoid, this compound with Human Serum Albumin: Multiple Spectroscopic and Molecular Modeling Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index [wisdomlib.org]
- 13. scholar.unair.ac.id [scholar.unair.ac.id]
- 14. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index | Widiandani | Journal of Public Health in Africa [publichealthinafrica.org]
An In-depth Technical Guide to 5-Hydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a naturally occurring flavanone with the molecular formula C₁₆H₁₄O₄ and a molecular weight of approximately 270.28 g/mol .[1] Its chemical structure consists of a flavanone backbone with a hydroxyl group at position 5 and a methoxy group at position 7. The compound's appearance is described as white needle-shaped crystals or a yellow powder.[2] It exhibits solubility in organic solvents such as methanol, ethanol, and DMSO, while being sparingly soluble in water.[2]
A summary of its key chemical and physical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| IUPAC Name | (2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | [1] |
| CAS Number | 480-37-5 (for (-)-Pinostrobin); 75291-74-6 (for racemic mixture) | [3][4] |
| Melting Point | 100 °C (for (-)-Pinostrobin, CAS 480-37-5); 99-100 °C (for racemic mixture, CAS 75291-74-6) | [3][5] |
| Boiling Point (Predicted) | 494.9 ± 45.0 °C | [5] |
| pKa (Predicted) | 7.40 ± 0.40 | [5] |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |
| XLogP3-AA (Predicted) | 3.1 | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of 5-hydroxy-7-methoxyflavanone can be determined using a standard capillary melting point apparatus, such as a Mel-Temp apparatus.
Protocol:
-
A small, finely powdered sample of 5-hydroxy-7-methoxyflavanone is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow, within 1-2 °C.
Determination of Solubility (Shake-Flask Method)
The aqueous solubility of 5-hydroxy-7-methoxyflavanone can be determined using the shake-flask method.
Protocol:
-
An excess amount of solid 5-hydroxy-7-methoxyflavanone is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is filtered to remove the undissolved solid.
-
The concentration of 5-hydroxy-7-methoxyflavanone in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of pKa (UV-Vis Spectrophotometry)
The acid dissociation constant (pKa) of the hydroxyl group on 5-hydroxy-7-methoxyflavanone can be determined using UV-Vis spectrophotometry by monitoring the change in absorbance at different pH values.
Protocol:
-
A stock solution of 5-hydroxy-7-methoxyflavanone is prepared in a suitable organic solvent (e.g., methanol or DMSO).
-
A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) are prepared.
-
A small, constant aliquot of the stock solution is added to each buffer solution to obtain a series of solutions with the same total concentration of the flavanone but at different pH values.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.
-
The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[6][7]
Biological Activity and Signaling Pathways
5-Hydroxy-7-methoxyflavanone has demonstrated significant biological activities, particularly in the areas of cancer research and muscle physiology.
Anticancer Effects in Colon Carcinoma Cells
In human colon carcinoma cells (HCT-116), 5-hydroxy-7-methoxyflavanone has been shown to induce apoptosis (programmed cell death) through a mechanism involving the generation of reactive oxygen species (ROS).[8] This ROS production leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Key signaling events include:
-
Increased ROS levels: The compound triggers an increase in intracellular ROS.
-
Mitochondrial Membrane Perturbation: This leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Regulation of Bcl-2 Family Proteins: There is a down-regulation of the anti-apoptotic protein Bcl-2 and an activation of the pro-apoptotic proteins BID and Bax.[8]
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of caspase-3, a key executioner of apoptosis.[8]
References
- 1. uni-ulm.de [uni-ulm.de]
- 2. Pinocembrin-7-methylether | 480-37-5 - BuyersGuideChem [buyersguidechem.com]
- 3. This compound | 480-37-5 [chemicalbook.com]
- 4. CAS NO. 75291-74-6 | 5-HYDROXY-7-METHOXYFLAVANONE | C16H14O4 [localpharmaguide.com]
- 5. 5-HYDROXY-7-METHOXYFLAVANONE | 75291-74-6 [amp.chemicalbook.com]
- 6. chemagine.co.uk [chemagine.co.uk]
- 7. ijper.org [ijper.org]
- 8. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinostrobin: A Comprehensive Technical Guide on its Therapeutic Potential and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of pinostrobin, a dietary flavonoid with a growing body of research highlighting its therapeutic potential. This document delves into the core pharmacological activities of this compound, its mechanisms of action through various signaling pathways, and detailed experimental protocols for its evaluation. Furthermore, this guide summarizes the current state of knowledge, presents quantitative data in a structured format, and identifies key research gaps to inform future investigations in drug discovery and development.
Introduction to this compound
This compound (5-hydroxy-7-methoxyflavanone) is a naturally occurring dietary bioflavonoid first discovered in the heartwood of Pinus strobus.[1][2] It is found in various plants, including Boesenbergia rotunda (fingerroot), honey, and propolis.[2][3] Over the past few decades, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties.[2][3] Its favorable safety profile and multitargeted mechanisms of action make it a promising candidate for further investigation as a therapeutic agent.[1][4]
Pharmacological Activities and Quantitative Data
This compound exhibits a wide range of biological activities, which have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data from the existing literature.
Table 1: Anti-inflammatory and Antioxidant Activity of this compound
| Activity | Assay | Model System | IC50 / Result | Reference(s) |
| Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | Human recombinant 5-LOX | 0.499 µM | [5] |
| Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | 285.67 µM | [5] | |
| TPA-induced ear edema | Mice | 38.8% inhibition at 1.5 mg/ear (6h) | ||
| Antioxidant | DPPH Radical Scavenging | In vitro | > 500 µg/mL | |
| Ferric Reducing Antioxidant Power (FRAP) | In vitro | 11.8 - 28.8 mM Trolox equivalent (100-1000 mM) |
Table 2: Anticancer Activity of this compound
| Cancer Type | Cell Line | Assay | IC50 | Reference(s) |
| Breast Cancer | T47D | MTT | 2.93 mM | [6] |
| Cervical Cancer | HeLa | MTT | Not specified | [7] |
Table 3: Neuroprotective and Other Activities of this compound
| Activity | Model System | Effect | Concentration/Dose | Reference(s) |
| Neuroprotection | Aβ25–35-treated PC12 cells | Increased cell viability | 10 and 40 µM | |
| MPTP-induced Parkinson's disease model (zebrafish) | Attenuated loss of dopaminergic neurons | Not specified | ||
| α-Glucosidase Inhibition | Caco-2 cells | Moderate inhibition | Not specified | |
| α-Amylase Inhibition | Caco-2 cells | Moderate inhibition | Not specified |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose | Cmax | Tmax | t1/2 | Reference(s) |
| Oral | 48.51 mg/kg | 53.034 ± 15.407 ng/mL | 0.133 h | 4.047 ± 1.843 h | [8] |
| Oral | 100 mg/kg | ~400 ng/mL | ~2 h | Not specified |
Mechanisms of Action and Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways. This section details the key mechanisms of action and provides visual representations of the involved pathways.
Anti-inflammatory Mechanisms
This compound's anti-inflammatory properties are attributed to its ability to inhibit key inflammatory mediators and signaling pathways. A notable mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, which is crucial for lipopolysaccharide (LPS)-induced inflammation. By binding to this complex, this compound prevents the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like iNOS and COX-2.
Anticancer Mechanisms
The anticancer effects of this compound are largely mediated through the induction of reactive oxygen species (ROS)-dependent apoptosis.[7] this compound treatment leads to an increase in intracellular ROS levels, which in turn triggers mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential. This initiates the intrinsic apoptotic pathway, involving the release of cytochrome c and the activation of caspases.[1][4] Furthermore, this compound has been shown to induce cell cycle arrest at the G1 phase.[1][4]
Neuroprotective Mechanisms
This compound's neuroprotective effects are multifaceted, involving the activation of antioxidant defense mechanisms and the modulation of key survival signaling pathways. One of the primary mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes. Additionally, this compound has been shown to activate the PI3K/Akt and ERK signaling pathways, which are critical for neuronal survival and protection against neurotoxins.[9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's activities.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: this compound is dissolved in 0.9% sterile saline containing 2% polysorbate 80 (v/v) and administered orally at a dose of 48.51 mg/kg.[8]
-
Sample Collection: Blood samples (~400 µL) are collected from the orbital sinus at 0 (pre-dose), 0.133, 0.167, 0.33, 0.50, 1, 1.33, 1.67, 2, 4, 6, and 12 hours post-dosing into heparinized tubes.[8]
-
Sample Processing: Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.[8]
-
Analysis: this compound concentrations in plasma are determined using a validated UPLC-LTQ orbitrap-MS/MS method.[8] Pharmacokinetic parameters are calculated using a noncompartmental statistical model.[8]
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^4 cells/mL and allow them to adhere.[6]
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO) for 24, 48, or 72 hours.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] The cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[11]
-
SDS-PAGE and Transfer: Mix 25 µg of protein from each sample with 5X Laemmli buffer, boil for 5 minutes, and separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[11]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Harvesting and Fixation: Harvest approximately 1x10^6 cells by centrifugation. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[12]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[13]
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension and incubate for 5-10 minutes at room temperature in the dark.[12][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Research Gaps and Future Perspectives
Despite the promising preclinical data, several research gaps need to be addressed to fully realize the therapeutic potential of this compound.
-
Limited Bioavailability and Solubility: this compound has low aqueous solubility, which may limit its bioavailability and therapeutic efficacy.[14] Future research should focus on developing novel formulations, such as solid dispersions, nanoparticles, or inclusion complexes with cyclodextrins, to enhance its solubility and in vivo performance.[15]
-
Lack of Clinical Trials: To date, the majority of research on this compound has been conducted in preclinical models. There is a critical need for well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound in humans for various disease indications.[1][4]
-
In-depth Mechanistic Studies: While several signaling pathways have been implicated in the pharmacological effects of this compound, the precise molecular targets and the interplay between different pathways are not fully understood. Further in-depth mechanistic studies are required to elucidate the complete mechanism of action.
-
Exploration of a Broader Range of Therapeutic Applications: The current research has primarily focused on the anti-inflammatory, anticancer, and neuroprotective effects of this compound. Its potential in other therapeutic areas, such as metabolic disorders, cardiovascular diseases, and other infectious diseases, warrants further investigation.
-
Long-term Toxicity Studies: While acute toxicity studies have shown this compound to be relatively safe, comprehensive long-term toxicity and safety pharmacology studies are necessary before it can be advanced to clinical development.
-
Stereospecific Activities: this compound is a chiral molecule, and the pharmacological activities of its individual enantiomers have not been extensively studied. Future research should investigate the stereospecific pharmacokinetics and pharmacodynamics to determine if one enantiomer is more active or has a better safety profile.
References
- 1. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on biological sources, chemistry and pharmacological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies [frontiersin.org]
- 9. This compound mitigates neurodegeneration through... | F1000Research [f1000research.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Pinostrobin's Molecular Targets in Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of pinostrobin, a natural flavonoid, within key cellular signaling pathways. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering detailed insights into its mechanisms of action, quantitative data on its effects, and the experimental protocols used to elucidate these properties.
Introduction
This compound (5-hydroxy-7-methoxyflavanone) is a bioactive flavonoid found in various plants, including fingerroot (Boesenbergia rotunda) and honey.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[3][4][5] Understanding the specific molecular targets of this compound is crucial for harnessing its therapeutic potential. This document synthesizes current research to detail its interactions with critical signaling cascades involved in cancer, inflammation, and neurodegeneration.
Quantitative Data Summary
The following tables summarize the quantitative data regarding this compound's efficacy and binding affinities across various experimental models.
Table 1: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | Duration (hours) | IC₅₀ Value (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 1316.84 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 1035.88 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 1157.43 | [6] |
| MCF-7 | Breast Cancer | 24 | 1503.17 | [6] |
| MCF-7 | Breast Cancer | 48 | 1502.39 | [6] |
| MCF-7 | Breast Cancer | 72 | 2866.35 | [6] |
| T47D | Breast Cancer | Not Specified | 2930 (2.93 mM) | |
| HeLa | Cervical Cancer | Not Specified | 79 | [7] |
| KBvin | Multidrug-Resistant Cancer | 72 | > 100 | [8] |
| HeLa S3 | Cervical Cancer | 72 | > 100 | [8] |
| Flp-In™-293 | Human Embryonic Kidney | 72 | > 100 | [8] |
| ABCB1/Flp-In™-293 | Multidrug-Resistant | 72 | > 100 | [8] |
| LPS-stimulated RAW264.7 | Macrophage (IL-6 secretion) | Not Specified | 30 | [7] |
Table 2: Enzyme Inhibition and Binding Affinities
| Target Protein/Process | Assay Type | Value | Unit | Reference |
| 5-Lipoxygenase (5-LOX) | Inhibition Assay | 0.499 | µM (IC₅₀) | [9] |
| Cyclooxygenase-2 (COX-2) | Inhibition Assay | 285.67 | µM (IC₅₀) | [9] |
| Human Serum Albumin (HSA) | Fluorescence Quenching | 1.03 x 10⁵ | M⁻¹ (Kₐ) | [10][11][12][13] |
| Bcl-2 (4IEH) | Molecular Docking | -5.112 | kcal/mol (ΔG) | [14] |
| Bcl-XL (3ZK6) | Molecular Docking | -7.822 | kcal/mol (ΔG) | [14] |
| PKA | Molecular Docking | -7.3 | kcal/mol | [1][15] |
| p38 | Molecular Docking | Not specified in text, diagram only | kcal/mol | [1][15] |
| N-cadherin | Molecular Docking | Higher affinity than IKK complex & NF-κB p65 | - | [6] |
Core Signaling Pathways and Molecular Targets
This compound exerts its effects by modulating multiple, often interconnected, signaling pathways.
Apoptosis and Cell Cycle Regulation
This compound is a potent inducer of apoptosis and regulator of the cell cycle in cancer cells.[3] Its action is mediated through the generation of Reactive Oxygen Species (ROS), which triggers both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[16][17][18][19]
Key Molecular Targets:
-
Bcl-2 Family Proteins: this compound modulates the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-XL) proteins.[14][20][21][22] Molecular docking studies show favorable binding energies for Bcl-2 and particularly Bcl-XL, suggesting direct interaction to inhibit their anti-apoptotic function.[14]
-
Caspase Cascade: It activates initiator caspase-9 and executioner caspase-3, leading to the final stages of apoptosis.[20][22]
-
Mitochondria: this compound induces a decrease in mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm.[18][20]
-
ATM Kinase: In acute leukemia cells, this compound has been shown to target the Ataxia-Telangiectasia Mutated (ATM) kinase, a key activator of p53 in response to DNA damage.[23]
-
Cell Cycle Proteins: The compound causes cell cycle arrest, notably by suppressing Cyclin D1.[3][24]
PI3K/Akt and MAPK Signaling Pathways
This compound demonstrates significant neuroprotective and anti-adipogenic effects by modulating the PI3K/Akt and MAPK (ERK, p38, JNK) pathways.[20][25]
Key Molecular Targets:
-
PI3K/Akt: In neuroprotective models, this compound promotes the phosphorylation of both PI3K and Akt.[20][26] This activation contributes to cell survival and antioxidant responses. Conversely, in adipogenesis, it downregulates p-Akt.[25] In inflammatory conditions like colitis, it targets the PI3K/AKT/CCL2 axis in intestinal epithelial cells.[27]
-
ERK: this compound activates the phosphorylation of ERK1/2, which is associated with neuronal survival and functional recovery after nerve injury.[20][28]
-
p38 and JNK: The compound can downregulate the phosphorylation of p38 and JNK in the context of inhibiting adipogenesis.[25] However, in melanogenesis, it activates the p38 pathway.[1][29]
Nrf2/ARE Antioxidant Pathway
A key mechanism for this compound's neuroprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[20][26] This pathway is a primary cellular defense against oxidative stress.
Mechanism of Action: this compound promotes the phosphorylation of PI3K/Akt and ERK, which in turn leads to the nuclear translocation of Nrf2.[4][20] In the nucleus, Nrf2 binds to the ARE in the promoter regions of antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), glutathione S-transferase (GST), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[20]
NF-κB and Inflammatory Signaling
This compound exhibits potent anti-inflammatory properties by targeting the NF-κB signaling pathway and associated inflammatory mediators.[5][16]
Key Molecular Targets:
-
TLR4/MD2 Complex: this compound directly binds to the myeloid differentiation factor 2 (MD2), an accessory protein to Toll-like receptor 4 (TLR4). This interaction hinders the binding of lipopolysaccharide (LPS), thereby preventing the activation of downstream inflammatory signaling.[5][30][31]
-
NF-κB Pathway: By inhibiting the TLR4/MD2 complex, this compound prevents the nuclear translocation of NF-κB.[5][31] It has also been shown to increase the expression of IκBα, the natural inhibitor of NF-κB.[6]
-
Pro-inflammatory Molecules: It inhibits the expression and production of key inflammatory molecules including TNF-α, IL-1β, IL-6, IL-12, cyclooxygenase (COX) enzymes, and inducible nitric oxide synthase (iNOS).[5][16][31]
Detailed Methodologies for Key Experiments
This section provides generalized protocols for key assays used to study the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., 1x10⁴ to 1x10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting viability against the log of the this compound concentration.[13][32]
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Lysate Preparation: Treat cells with this compound, then wash with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) mixed with Laemmli sample buffer onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Bcl-2, NF-κB) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[20]
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Culture and treat cells with this compound. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]
-
Molecular Docking
This computational method predicts the preferred binding orientation of a ligand to a protein.
Protocol (Using AutoDock Vina as an example):
-
Receptor and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein (receptor) from the Protein Data Bank (PDB). Remove water molecules and any existing ligands.
-
Obtain the 3D structure of this compound (ligand) from a database like PubChem.
-
Use software like AutoDock Tools to add polar hydrogens, assign Gasteiger charges, and convert both receptor and ligand files to the required PDBQT format.
-
-
Grid Box Definition: Define a 3D grid box that encompasses the known or predicted active site of the receptor protein. The size and center of the grid must be specified.
-
Docking Simulation: Run the AutoDock Vina software, providing the prepared receptor, ligand, and grid configuration files as input. The program will perform a conformational search to find the best binding poses.
-
Analysis: Analyze the output files to identify the binding pose with the lowest binding energy (affinity), reported in kcal/mol. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.[10][12][21]
Conclusion
This compound is a multi-target flavonoid that influences a range of signaling pathways critical to the pathogenesis of cancer, inflammation, and neurodegenerative diseases. Its ability to induce ROS-mediated apoptosis, inhibit NF-κB activation, and modulate the PI3K/Akt and MAPK pathways underscores its therapeutic potential. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers to further investigate and develop this compound as a novel therapeutic agent. Future clinical trials are essential to validate these preclinical findings and establish its efficacy in human disease.[3]
References
- 1. raybiotech.com [raybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potential Flavonoid Inhibitors of the SARS-CoV-2 Main Protease 6YNQ: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. abcam.com [abcam.com]
- 12. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. promega.com [promega.com]
- 15. Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ATPase activity assay [protocols.io]
- 23. texaschildrens.org [texaschildrens.org]
- 24. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]
- 25. corning.com [corning.com]
- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. Nuclear factor kappa B (NF‐κB) translocation [bio-protocol.org]
- 31. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. MTT assay protocol | Abcam [abcam.com]
Pinostrobin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinostrobin, a naturally occurring dietary bioflavonoid found in a variety of plants such as Boesenbergia rotunda and honey, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of this compound, summarizing current preclinical evidence for its anti-inflammatory, antioxidant, neuroprotective, metabolic-regulating, and anticancer properties. We present a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the clinical applications of this promising natural compound.
Introduction
This compound (5-hydroxy-7-methoxyflavanone) is a flavonoid that has been traditionally used in herbal medicine.[2][3] Modern scientific investigation has begun to validate its wide range of biological effects, which are attributed to its unique chemical structure.[4][5] Extensive in vitro and in vivo studies have demonstrated that this compound can modulate various cellular processes, including inflammation, oxidative stress, apoptosis, and cell proliferation.[6][7] Its ability to interact with multiple molecular targets suggests a broad therapeutic window for a variety of pathological conditions.[2][4] This guide aims to consolidate the existing preclinical data on this compound, offering a detailed technical overview for the scientific community.
Anti-inflammatory and Antioxidant Properties
This compound exhibits potent anti-inflammatory and antioxidant effects by modulating key enzymatic pathways and reducing the production of pro-inflammatory mediators.[3][8]
Quantitative Data: Enzyme Inhibition and Antioxidant Activity
The following table summarizes the key quantitative data related to the anti-inflammatory and antioxidant activities of this compound.
| Target Enzyme/Assay | IC50 / Effect | Experimental System | Reference |
| 5-Lipoxygenase (5-LOX) | IC50 = 0.499 µM | Human recombinant 5-LOX | [8] |
| Cyclooxygenase-2 (COX-2) | IC50 = 285.67 µM | Enzyme inhibition assay | [3][8] |
| DPPH radical scavenging | IC50 = 557.97 µg/mL | In vitro assay | [8] |
| Nitric Oxide (NO) scavenging | IC50 = 2651.67 µg/mL | In vitro assay | [8] |
Experimental Protocols
2.2.1. 5-LOX and COX-2 Inhibition Assays
-
Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase and cyclooxygenase-2 enzymes.
-
Methodology:
-
Human recombinant 5-LOX and COX-2 enzymes are used.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare various concentrations.
-
The enzyme is pre-incubated with different concentrations of this compound.
-
The reaction is initiated by adding the substrate (e.g., arachidonic acid for 5-LOX, arachidonic acid or a colorimetric substrate for COX-2).
-
The formation of the product (e.g., leukotrienes for 5-LOX, prostaglandins for COX-2) is measured using appropriate techniques such as spectrophotometry or ELISA.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.[8]
-
-
Controls: A positive control (e.g., nordihydroguaiaretic acid for 5-LOX, diclofenac sodium for COX-2) and a vehicle control (solvent alone) are included.[8]
2.2.2. DPPH and NO Radical Scavenging Assays
-
Objective: To assess the free radical scavenging capacity of this compound.
-
Methodology:
-
For the DPPH assay, a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.
-
For the NO assay, sodium nitroprusside is used to generate nitric oxide radicals in an aqueous solution.
-
This compound at various concentrations is added to the solution.
-
The amount of remaining nitric oxide is quantified using the Griess reagent.
-
The scavenging activity is calculated as a percentage, and the IC50 value is determined.[8]
-
-
Controls: A standard antioxidant (e.g., ascorbic acid) is used as a positive control.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential in various models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[6][9][10] Its mechanisms of action involve the induction of antioxidant response elements and the modulation of key signaling pathways involved in neuronal survival.[6][11]
Quantitative Data: Neuroprotection
The following table summarizes the quantitative data related to the neuroprotective effects of this compound.
| Effect | Concentration/Dose | Experimental Model | Reference |
| Attenuation of MPP+-induced apoptosis | - | SH-SY5Y cells | [6][11] |
| Reduction of dopaminergic neuron loss | - | MPTP-induced Parkinson's model in zebrafish | [6][11] |
| Alleviation of cognitive impairment | 20 and 40 mg/kg | Chronic restraint stress-induced model in rats | [10] |
| Protection against Aβ25-35-induced neurotoxicity | - | PC12 cells | [9] |
Signaling Pathway: Nrf2-Mediated Neuroprotection
This compound exerts its neuroprotective effects in part through the activation of the Nrf2/ARE signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. debuglies.com [debuglies.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protective Effects of this compound on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates chronic restraint stress‑induced cognitive impairment by modulating oxidative stress and the function of astrocytes in the hippocampus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Exerts Neuroprotective Actions in Neurotoxin-Induced Parkinson's Disease Models through Nrf2 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinostrobin: A Comprehensive Technical Guide on its Ethnomedicinal Heritage and Pharmacological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinostrobin, a naturally occurring dietary flavonoid, has a rich history of use in traditional medicine across various cultures, particularly in Southeast Asia and in traditional Chinese medicine.[1][2][3] Extracted from a variety of botanical sources, including the rhizomes of Boesenbergia rotunda (fingerroot), Carya cathayensis leaves, and propolis, this bioactive compound has garnered significant scientific attention for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of this compound's traditional applications, its ethnopharmacological significance, and a detailed analysis of its molecular mechanisms of action. Quantitative data on its bioactivities are presented in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for key assays and visually represents the intricate signaling pathways modulated by this compound through Graphviz diagrams, offering a valuable resource for researchers and professionals in drug discovery and development.
Traditional and Ethnopharmacological Applications
This compound has been traditionally utilized for a wide array of ailments, reflecting its versatile therapeutic potential. In traditional Thai and Indonesian medicine, plants rich in this compound, such as Boesenbergia rotunda (fingerroot), are used to alleviate digestive issues like flatulence and to treat inflammatory conditions.[1][3] It has also been employed as a natural aphrodisiac.[3] Traditional Chinese medicine recognizes this compound-containing herbs for their anti-inflammatory and anti-infective properties.[2][3][4] The applications of this compound in traditional medicine extend to the treatment of skin diseases, wounds, and itching.[5]
Quantitative Bioactivity Data
The pharmacological effects of this compound have been quantified in numerous studies. The following tables summarize the key inhibitory and cytotoxic concentrations (IC50) and minimum inhibitory concentrations (MIC) across various biological activities.
Table 1: Anti-inflammatory and Antioxidant Activities of this compound
| Activity | Target/Assay | IC50 Value | Reference |
| Anti-inflammatory | 5-Lipoxygenase (5-LOX) | 0.499 µM | [1] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 285.67 µM | [1][5] |
| Antioxidant | DPPH Radical Scavenging | 557.97 µg/mL (B. rotunda extract) | [1][5] |
| Antioxidant | Nitric Oxide (NO) Radical Scavenging | 2651.67 µg/mL (B. rotunda extract) | [1][5] |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Time (hours) | Reference |
| MCF-7 | Breast Cancer | 1503.17 µM | 24 | [3] |
| MCF-7 | Breast Cancer | 1502.39 µM | 48 | [3] |
| MCF-7 | Breast Cancer | 2866.35 µM | 72 | [3] |
| MDA-MB-231 | Breast Cancer | 1316.84 µM | 24 | [3] |
| MDA-MB-231 | Breast Cancer | 1035.88 µM | 48 | [3] |
| MDA-MB-231 | Breast Cancer | 1157.43 µM | 72 | [3] |
| T47D | Breast Cancer | 2.93 mM | - | [6][7] |
| HeLa, KBvin, ABCB1/Flp-In-293 | Cervical Cancer, Multidrug Resistant | >100 µM | 72 | [8][9] |
Table 3: Antimicrobial and Antiviral Activities of this compound
| Activity | Organism/Virus | MIC/EC50 Value | Reference |
| Antibacterial | Staphylococcus aureus | 10 µg/mL (B. rotunda extract) | [1][5] |
| Antiviral | Herpes Simplex Virus-1 (HSV-1) | 22.71 µg/mL (EC50) | [4] |
| Antiviral | Porcine Epidemic Diarrhea Virus (PEDV) | 2.71 ± 0.12 µM (EC50) | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bioactivities of this compound.
Extraction and Isolation of this compound from Boesenbergia rotunda
Objective: To extract and purify this compound from the dried rhizomes of Boesenbergia rotunda.
Methodology:
-
Maceration: Dried and powdered rhizomes of B. rotunda (500 g) are macerated with 2.5 L of petroleum benzene for 18 hours at room temperature.[1]
-
Solvent Evaporation and Re-maceration: The solvent from the first maceration is evaporated using a rotary evaporator and reused for a second maceration of the same plant material for another 18 hours.[1]
-
Concentration and Precipitation: The liquid extracts from both macerations are combined and concentrated to a volume of approximately 100 mL using a rotary evaporator. The concentrated extract is then stored at -20°C for 18 hours to allow for the precipitation of crude this compound.[1]
-
Recrystallization: The pale yellow precipitate is collected and recrystallized by dissolving it in 50 mL of warm methanol (60°C) with stirring for 15 minutes. The solution is then stored at -20°C for 18 hours to induce crystallization.[1]
-
Purification: The resulting crystals are filtered and washed with cold methanol (4°C) multiple times until colorless crystals are obtained. The purified this compound is then air-dried at room temperature.[1]
-
Purity Analysis: The purity of the isolated this compound can be confirmed using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2][4]
In Vitro Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition Assays
Objective: To determine the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.
Methodology (Adapted from Chew et al., 2018): [11]
-
COX-2 Inhibitory Assay:
-
A reaction mixture containing Tris-HCl buffer, glutathione, hemoglobin, and human recombinant COX-2 enzyme is prepared.
-
This compound at various concentrations is added to the reaction mixture and pre-incubated.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
-
5-LOX Inhibitory Assay:
-
A reaction mixture containing human recombinant 5-LOX enzyme and a specific substrate is prepared.
-
This compound at various concentrations is added to the mixture.
-
The enzyme activity is measured by monitoring the change in absorbance at a specific wavelength using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Anticancer Activity: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (e.g., 6.25 to 1000 µM) for different time intervals (e.g., 24, 48, 72 hours).[3][9]
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Methodology:
-
Sample Preparation: A solution of this compound at various concentrations is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: A freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is used.
-
Incubation: The this compound solution is mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer.[11]
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Signaling Pathways and Molecular Mechanisms
This compound exerts its diverse pharmacological effects by modulating multiple key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Anti-inflammatory Mechanism via TLR4/NF-κB Pathway
This compound exhibits potent anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS).[1][8][12] By binding to the MD2 component of the TLR4/MD2 complex, this compound prevents the binding of LPS, thereby inhibiting the downstream activation of nuclear factor-kappa B (NF-κB).[1][12] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β.[8]
Caption: this compound's anti-inflammatory action via TLR4/NF-κB inhibition.
Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest
This compound's anticancer activity involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[13][14][15][16] It can trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[8][13][16] this compound also influences the expression of cell cycle regulatory proteins, such as p21 and cyclin D1, causing cell cycle arrest, typically at the G1 phase.[13][14] Furthermore, it has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cancer cell proliferation and survival.[13]
Caption: this compound's multi-faceted anticancer mechanisms.
Neuroprotective Mechanism via Nrf2/ARE Pathway
This compound demonstrates significant neuroprotective effects, partly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[2][17] Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. This compound promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), thereby protecting neuronal cells from oxidative stress-induced damage.[2][17] The activation of Nrf2 by this compound is also mediated in part by the PI3K/Akt and ERK signaling pathways.[2][17]
Caption: Neuroprotection by this compound through Nrf2/ARE pathway activation.
Conclusion
This compound stands out as a promising natural compound with a strong foundation in traditional medicine and a growing body of scientific evidence supporting its diverse pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, neurodegeneration, and microbial infections underscores its potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data, detailed protocols, and mechanistic insights to guide future research and drug development efforts. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile for various clinical applications.
References
- 1. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound from plants and propolis against human coronavirus HCoV-OC43 by modulating host AHR/CYP1A1 pathway and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: An Adipogenic Suppressor from Fingerroot (Boesenbergia rotunda) and Its Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of this compound on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound mitigates neurodegeneration through an up-regulation of antioxidants and GDNF in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herbs And Phytochemicals: Study Uncovers Antiviral, Anti-Inflammatory, Anticancer And Neuroprotective Effects Of this compound From Carya Cathayensis - Thailand Medical News [thailandmedical.news]
- 9. Discovery of this compound as a Melanogenic Agent in cAMP/PKA and p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral effect of this compound, a bioactive constituent of Boesenbergia rotunda, against porcine epidemic diarrhea virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates chronic restraint stress‑induced cognitive impairment by modulating oxidative stress and the function of astrocytes in the hippocampus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. This compound Exerts Neuroprotective Actions in Neurotoxin-Induced Parkinson's Disease Models through Nrf2 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Quantitative Analysis of Pinostrobin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the quantitative analysis of pinostrobin, a bioactive flavonoid, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is applicable for the determination of this compound in various samples, including extracts from medicinal plants and quality control of herbal products. This document outlines the required instrumentation, chromatographic conditions, and a step-by-step protocol for sample and standard preparation, and data analysis.
Introduction
This compound is a naturally occurring flavonoid found in a variety of plants, such as Boesenbergia rotunda and species of the genus Populus.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] Accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. HPLC with UV detection is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.
Chromatographic Conditions
The successful separation and quantification of this compound by HPLC-UV depend on the optimization of several key parameters. A summary of reported chromatographic conditions from various studies is presented in Table 1 for easy comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 XTerra (5 µm, 150 mm × 7.8 mm i.d.)[1] | Licrospher100 RP18[2][3] | Not Specified |
| Mobile Phase | Isocratic: Methanol/Water (80:20, v/v)[1] | Gradient: Acetonitrile with 0.1% formic acid and aqueous 0.1% formic acid[2][3] | Gradient: Mobile phase A: 0.1% formic acid in 20 mM ammonium formate; Mobile phase B: 50:50 (v/v) mixture of Acetonitrile and Methanol[4] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[4] |
| Injection Volume | 20 µL[1] | Not Specified | Not Specified |
| Column Temperature | Not Specified | Not Specified | Not Specified |
| UV Detection Wavelength | 254 nm[1] | Not Specified | 290 nm[4] |
| Linearity Range | Not Specified | 0.5 - 2.0 mg/mL[2] | 0.313 - 20 µg/mL[4] |
| LOD | Not Specified | Not Specified | 0.042 µg/mL[4] |
| LOQ | Not Specified | Not Specified | 0.126 µg/mL[4] |
Experimental Protocol
This protocol provides a generalized yet detailed procedure for the HPLC-UV analysis of this compound based on commonly employed methods.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Sample containing this compound (e.g., plant extract)
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Ultrasonic bath
-
Vortex mixer
Preparation of Standard Solutions
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Preparation of Sample Solutions
-
Extraction: For solid samples, such as plant material, an appropriate extraction method should be employed. A common method involves ultrasound-assisted extraction with a suitable solvent like methanol or ethanol.
-
Dilution: The crude extract may need to be diluted with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
-
Filtration: Prior to injection, filter the diluted sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC-UV Analysis
-
System Equilibration: Set up the HPLC system with the chosen chromatographic conditions (refer to Table 1). Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatograms and the peak areas at the specified UV wavelength (e.g., 254 nm or 290 nm).
Data Analysis
-
Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculations: Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The HPLC-UV method described in this application note is a robust and reliable technique for the quantitative analysis of this compound. By following the detailed protocol and utilizing the appropriate chromatographic conditions, researchers, scientists, and drug development professionals can accurately determine the concentration of this important bioactive flavonoid in various matrices. The provided information serves as a valuable resource for quality control, pharmacokinetic studies, and natural product research.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. HPLC determination of the major active flavonoids and GC-MS analysis of volatile components of Dysphania graveolens (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Simultaneous Isolation of this compound and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pinostrobin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostrobin, a dietary flavonoid found in a variety of plants such as Boesenbergia rotunda (Fingerroot), Pinus strobus (Eastern White Pine), and Dysphania graveolens, has garnered significant interest for its diverse pharmacological activities.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. These application notes provide detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
I. Extraction of this compound from Plant Material
A critical first step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of solvent and extraction method can significantly impact the yield.
Protocol 1: Maceration using Organic Solvents
This protocol is a simple and widely used method for extracting this compound.
Materials:
-
Dried and powdered plant material (e.g., rhizomes of Boesenbergia rotunda)
-
Methanol (for recrystallization)[3]
-
Rotary evaporator
-
Filtration apparatus
-
Freezer (-20°C)
Procedure:
-
Weigh 500 g of dried, pulverized plant material.[3]
-
Macerate the powder in 2.5 L of petroleum benzene or 70-95% ethanol for 18 hours at room temperature.[3][4]
-
Filter the extract. The solvent can be evaporated and reused for a second maceration of the plant material to increase yield.[3]
-
Combine the filtrates and concentrate using a rotary evaporator until the volume is reduced to approximately 100 mL.[3]
-
Store the concentrated extract at -20°C for 18 hours to allow for the precipitation of this compound.[3]
-
Collect the pale yellow precipitates by filtration.[3]
-
For further purification, recrystallize the precipitate by dissolving it in warm methanol (60°C), followed by storage at -20°C for 18 hours to obtain colorless crystals of this compound.[3]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid and efficient extraction method.
Materials:
-
Dried and powdered plant material
-
n-hexane[5]
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Add 1 g of the dry plant powder to a test tube.
-
Add n-hexane at a solid-to-liquid ratio of 1:30 (g/mL).[5]
-
Place the tube in an ultrasonic bath for 10 minutes.[5]
-
Centrifuge the mixture to separate the supernatant containing the extracted this compound.
-
Collect the supernatant for analysis. This method has been shown to yield high extraction efficiency for this compound.[5]
II. Quantification of this compound
The following are validated analytical methods for the accurate quantification of this compound in the obtained extracts.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of phytochemicals.
Workflow for HPLC Analysis of this compound
Caption: HPLC workflow for this compound quantification.
Protocol 3: RP-HPLC Method
Instrumentation and Conditions:
-
System: Agilent 1260 or similar RP-HPLC system.[6]
-
Column: Zorbax C18 extended column (4.6 x 250 mm, 5 µm).[6]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 5 µL.[6]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (1000 µg/mL) in methanol. Prepare a series of dilutions (e.g., 0.31 to 100 µg/mL) to construct a calibration curve.[6][8]
-
Sample Preparation: Dissolve the plant extract in methanol and filter through a 0.22 µm PTFE syringe filter before injection.[6]
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.
B. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is suitable for quality control.
Protocol 4: HPTLC-Densitometry Method
Instrumentation and Conditions:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.[6]
-
Mobile Phase: Toluene: acetone: methanol: formic acid (90:5:2:1, v/v/v/v).[6]
-
Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate in a pre-saturated twin-trough chamber.
-
Detection: Densitometric scanning at 366 nm after derivatization with appropriate reagents if necessary.[6]
Procedure:
-
Standard and Sample Application: Apply known concentrations of this compound standard and the plant extract solution onto the HPTLC plate.
-
Chromatographic Development: Place the plate in the developing chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the specified wavelength.
-
Quantification: Correlate the peak area of the this compound spot in the sample to the calibration curve generated from the standards to determine its concentration.
C. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it ideal for the analysis of complex matrices and for pharmacokinetic studies.[9]
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for sensitive this compound detection.
Protocol 5: UPLC-LTQ Orbitrap-MS/MS Method
This method is particularly useful for analyzing this compound in biological samples like plasma for pharmacokinetic studies.[1]
Instrumentation and Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a Linear Trap Quadrupole (LTQ) Orbitrap Mass Spectrometer.[1]
-
Column: HiQ Sil C18 column or equivalent.[9]
-
Mobile Phase: A gradient of methanol and water, often with 0.1% formic acid.[9]
-
Flow Rate: Typically around 1 mL/min.[9]
-
Ionization: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9]
Procedure:
-
Sample Pretreatment: For plasma samples, perform protein precipitation by adding a mixture of methanol and acetonitrile (e.g., 5:95, v/v) to the plasma, vortexing, and centrifuging.[1]
-
Analysis: Inject the supernatant into the UPLC-MS/MS system.
-
Quantification: Monitor specific precursor-to-product ion transitions for this compound to ensure accurate quantification, even at low concentrations. The limit of quantification can be as low as 10 ng/mL.[9]
III. Quantitative Data Summary
The this compound content can vary significantly depending on the plant source, geographical location, and extraction method.
| Plant Species | Plant Part | Analytical Method | This compound Content (% w/w or mg/g) | Reference |
| Boesenbergia rotunda (Fingerroot) | Rhizome | TLC-Densitometry | 0.5 - 1.7% w/w | [6] |
| Boesenbergia rotunda (Fingerroot) | Rhizome | HPLC | 0.2 - 1.5% w/w | [6] |
| Boesenbergia rotunda (Fingerroot) | Rhizome | HPLC | 1.4 - 4.3% w/w (14.41 – 43.27 mg/g) | [6] |
| Boesenbergia rotunda | Rhizome | Non-chromatographic isolation | 1.12% yield | [2] |
| Boesenbergia rotunda | Rhizome | Ultrasound-Assisted Extraction (n-hexane) | 35.68 ± 1.11 mg/g | [5] |
| Dysphania graveolens | Aerial Parts | HPLC | Linear range of 0.5-2.0 mg/mL for quantification | [10] |
IV. Method Validation
For reliable and reproducible results, it is essential to validate the analytical method according to international guidelines (e.g., ICH, USP).[11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies should yield results typically between 98-102%.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Conclusion
The protocols and data presented provide a comprehensive guide for the quantification of this compound in plant extracts. The choice of the analytical method will depend on the specific research question, the nature of the sample matrix, and the required sensitivity and throughput. Proper method validation is paramount to ensure the generation of high-quality, reliable data for research, development, and quality control purposes.
References
- 1. Frontiers | The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. CN101875648B - Method for extracting and purifying this compound from medicinal plants, and pharmaceutical preparation and application thereof - Google Patents [patents.google.com]
- 5. Efficient Simultaneous Isolation of this compound and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Stereospecific analytical method development and preliminary in vivo pharmacokinetic characterization of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. ikev.org [ikev.org]
Application Notes and Protocols: Synthesis of Pinostrobin Derivatives for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pinostrobin derivatives with enhanced biological activities. This compound, a naturally occurring flavanone, exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2] However, its therapeutic potential can be limited by factors such as low bioavailability.[3] Chemical modification of the this compound scaffold offers a promising strategy to overcome these limitations and develop novel therapeutic agents with improved efficacy.
Rationale for Derivatization
The chemical structure of this compound presents several sites amenable to modification, primarily the hydroxyl group at C5 and the aromatic rings. Derivatization strategies aim to modulate the physicochemical properties of the parent compound, such as lipophilicity, to enhance its interaction with biological targets and improve its pharmacokinetic profile.[4]
Overview of Synthetic Strategies
Several synthetic approaches have been successfully employed to generate this compound derivatives with enhanced biological activities. These include:
-
Alkylation and Acylation: Modification of the 5-hydroxyl group through alkylation (e.g., ethylation, allylation, prenylation) or acylation (e.g., benzoylation) can significantly impact the compound's activity.[4][5][6]
-
Halogenation: The introduction of halogen atoms onto the this compound scaffold has been shown to enhance antiviral activity.[7]
-
Introduction of Functional Groups: The addition of aminomethyl or triphenylphosphonium moieties has been explored to improve anticancer potency.[3][8]
Data Presentation: Enhanced Biological Activities of this compound Derivatives
The following tables summarize the quantitative data for various this compound derivatives, demonstrating their enhanced biological activities compared to the parent compound.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | >100 | [3] |
| Alkyl triphenylphosphonium derivatives (1-3, 5-8) | MCF-7 | Potent (specific values in source) | [3] |
| This compound Propionate | T47D | Lower than this compound | [9] |
| This compound Butyrate | T47D | Lower than this compound | [9] |
| 6-(dicyclohexylaminomethyl)this compound | HER2 (in silico) | High affinity | [8] |
| 6-(diphenylaminomethyl)this compound | HER2 (in silico) | High affinity | [8] |
| 5-O-2-phenylacetylthis compound | ErbB4 (in silico) | Ki = 26.06 nM | [10][11] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Reference |
| This compound | 5-LOX | 0.499 | [12] |
| This compound | COX-2 | 285.67 | [12] |
| 5-O-4-Chlorobenzoylthis compound | COX-2 (in silico) | Stronger than this compound | [4][13] |
| 4-Nitro-5-O-benzoylthis compound | COX-2 (in silico) | Ki = 35.40 nM | [14] |
Table 3: Antibacterial and Antiviral Activity of this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) or EC50 (µM) | Reference |
| Prenylated this compound Derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | 25-50 | [5][6] |
| 6,8-dibromopinocembrin | Dengue virus serotype 2 | EC50 = 2.0640 | [7] |
| Dibromothis compound | Dengue virus serotype 2 | EC50 = 5.8567 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 5-O-Acylthis compound Derivatives
This protocol is a generalized procedure based on the synthesis of 5-O-4-chlorobenzoylthis compound.[4][13]
Materials:
-
This compound
-
Appropriate acyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine
-
Microwave reactor
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a suitable reaction vessel.
-
Add pyridine (catalytic amount) to the solution.
-
In a separate vessel, dissolve the acyl chloride (1.1-1.5 equivalents) in anhydrous THF.
-
Slowly add the acyl chloride solution to the this compound solution.
-
Place the reaction vessel in a microwave reactor and irradiate at a suitable temperature and time to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., n-hexane:ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, FTIR, and LC-HRMS).
Protocol 2: General Synthesis of Prenylated this compound Derivatives
This protocol is based on the prenylation of this compound to enhance antibacterial activity.[5][15]
Materials:
-
This compound
-
Prenyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Standard reflux apparatus
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous K₂CO₃ (4 equivalents) and prenyl bromide (2 equivalents).
-
Reflux the mixture at 65°C for a specified duration, monitoring the reaction by TLC.[5]
-
After the reaction is complete, filter the mixture to remove K₂CO₃ and evaporate the solvent.
-
Purify the resulting residue using radial or column chromatography with a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate).[5][15]
-
Isolate and characterize the different prenylated derivatives (e.g., mono-, di-, and triprenylated products).
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives and the parent compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound and its Derivatives
This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Alkyl Triphenylphosphonium this compound Derivatives as Potent Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Antibacterial Activity of this compound Derivative Compounds from Ethylation and Allylation Reactions | Scientific.Net [scientific.net]
- 7. Dibromopinocembrin and Dibromothis compound Are Potential Anti-Dengue Leads with Mild Animal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. phcogj.com [phcogj.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 5-O-4-Chlorobenzoylthis compound as a New Anti-Inflammatory Drug Candidate [sid.ir]
- 14. Molecular docking of 5-o-benzoylthis compound derivatives from Boesenbergia pandurata roxb. as anti-inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anticancer Activity of Pinostrobin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinostrobin, a natural flavonoid found in various plants, has demonstrated significant potential as an anticancer agent.[1] Its multifaceted mechanism of action targets key pathways involved in cancer progression, including cell proliferation, apoptosis, cell cycle regulation, and metastasis.[1][2] This document provides detailed protocols for essential cell-based assays to investigate the anticancer effects of this compound and offers insights into its mechanism of action, particularly its impact on the PI3K/Akt/mTOR signaling pathway.
Data Presentation: Anticancer Activity of this compound
The cytotoxic effect of this compound has been evaluated across various cancer cell lines, with its efficacy often presented as the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 1316.84 | [3] |
| 48 | 1035.88 | [3] | ||
| 72 | 1157.43 | [3] | ||
| T47D | Breast Cancer | Not Specified | 2930 | [4][5][6] |
| HeLa S3 | Cervical Adenocarcinoma | 72 | >100 | [7][8] |
| KBvin | Multidrug-Resistant Oral Carcinoma | 72 | >100 | [7][8] |
Note: Higher IC50 values indicate lower cytotoxic activity.
Key Signaling Pathway: PI3K/Akt/mTOR
This compound has been shown to exert its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt)/mechanistic Target of Rapamycin (mTOR) pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is often dysregulated in various cancers.[9][10][11][12][13] this compound's inhibition of this pathway can lead to decreased cell proliferation and enhanced autophagy.[2]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Here are detailed protocols for key cell-based assays to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[14]
Principle: Living cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[15]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5][6] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between healthy, apoptotic, and necrotic cells following treatment with this compound.[16][17]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[18]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[16]
-
Washing: Wash the cells twice with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry.[19]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] this compound has been shown to induce cell cycle arrest.[1]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[20] By staining cells with PI and analyzing them using flow cytometry, the DNA content of each cell can be measured.[21][22] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[23]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently.[23]
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours.[23]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[24]
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[24]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells, a key process in metastasis.[25]
Principle: A "scratch" or cell-free area is created in a confluent monolayer of cells.[26] The ability of the cells to migrate and close this gap over time is monitored and quantified.
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.[26]
-
Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the monolayer.[26]
-
Washing: Gently wash the wells with PBS to remove any detached cells.[27]
-
Treatment: Add fresh culture medium containing the desired concentration of this compound. To minimize the effects of cell proliferation, serum-free or low-serum medium can be used.[25]
-
Imaging: Capture images of the scratch at the beginning of the experiment (T=0) and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.[26]
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure to determine the effect of this compound on cell migration.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the anticancer properties of this compound. By employing these standardized cell-based assays, scientists can effectively evaluate its cytotoxic, pro-apoptotic, cell cycle-modulating, and anti-migratory effects, and further elucidate its mechanism of action, contributing to the development of novel cancer therapeutics.
References
- 1. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. nanocellect.com [nanocellect.com]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. bitesizebio.com [bitesizebio.com]
- 26. clyte.tech [clyte.tech]
- 27. Wound healing migration assay (Scratch assay) [protocols.io]
In Vivo Models for Studying the Therapeutic Potential of Pinostrobin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing in vivo models to study the diverse pharmacological effects of pinostrobin, a natural flavonoid with promising therapeutic properties. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanisms of action of this compound in various disease contexts.
Overview of In Vivo Models
This compound has been investigated in a range of animal models, primarily rodents and zebrafish, to explore its neuroprotective, anti-inflammatory, anticancer, and metabolic effects. The selection of an appropriate in vivo model is critical and depends on the specific research question and therapeutic area of interest.
Pharmacokinetic Profile of this compound
Understanding the pharmacokinetic properties of this compound is fundamental for designing effective in vivo studies. Studies in Sprague-Dawley rats have provided key insights into its absorption, distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model | Administration Route | Reference |
| Half-life (t½) | ~7 hours (both enantiomers) | Sprague-Dawley Rats | Not Specified | [1] |
| 4.047 ± 1.843 hours | Rats | Oral (48.51 mg/kg) | [2] | |
| 0.2-6 hours (serum) | Sprague-Dawley Rats | Intravenous & Oral | [3] | |
| 3-26 hours (urine) | Sprague-Dawley Rats | Intravenous & Oral | [3] | |
| Maximum Concentration (Cmax) | 53.034 ± 15.407 ng/mL | Rats | Oral (48.51 mg/kg) | [2] |
| Time to Maximum Concentration (Tmax) | 0.133 hours | Rats | Oral (48.51 mg/kg) | [2] |
| Volume of Distribution (Vd) | S-pinostrobin: 8.2 L/kg | Sprague-Dawley Rats | Not Specified | [1] |
| R-pinostrobin: 8.9 L/kg | Sprague-Dawley Rats | Not Specified | [1] | |
| Total Clearance (CLtotal) | S-pinostrobin: 0.959 L/h/kg | Sprague-Dawley Rats | Not Specified | [1] |
| R-pinostrobin: 1.055 L/h/kg | Sprague-Dawley Rats | Not Specified | [1] | |
| Area Under the Curve (AUCinf) | S-pinostrobin: 23.16 µg h/mL | Sprague-Dawley Rats | Not Specified | [1] |
| R-pinostrobin: 21.296 µg h/mL | Sprague-Dawley Rats | Not Specified | [1] |
This compound exhibits extensive tissue distribution and undergoes rapid and significant phase II metabolism.[3][4] It is primarily excreted through non-renal routes.[3] The compound is mostly distributed in the gastrointestinal tract, suggesting its potential for treating peptic ulcers.[2][4]
Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective effects in models of Parkinson's disease and chronic stress-induced cognitive impairment.
Parkinson's Disease Models
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced models in both zebrafish and rats are commonly used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[5][6][7]
Table 2: In Vivo Studies of this compound in Parkinson's Disease Models
| Animal Model | Inducing Agent | This compound Dosage | Key Findings | Reference |
| Zebrafish | MPTP | Not Specified | Attenuated loss of dopaminergic neurons and improved behavior. | [5][7] |
| Rats | MPTP | 40 mg/kg for 7 days (before and after MPTP) | Reduced free radicals (decreased MDA), increased antioxidant enzymes (SOD, GSH), increased GDNF, protected CA1 and CA3 hippocampal neurons and dopaminergic neurons in the substantia nigra, and improved motor function. | [6][8][9][10] |
This protocol outlines the key steps for inducing a Parkinson's-like phenotype in rats using MPTP and for evaluating the neuroprotective effects of this compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
MPTP Induction: Administer MPTP to induce dopaminergic neurodegeneration. Note: The specific dosage and administration schedule for MPTP can vary and should be optimized based on literature and institutional guidelines.
-
This compound Treatment:
-
Behavioral Assessment: Conduct motor function tests (e.g., rotarod, open field test) to assess behavioral deficits and any improvements with this compound treatment.
-
Biochemical Analysis:
-
Histological and Immunohistochemical Analysis:
-
Perform histological staining (e.g., Nissl staining) to assess neuronal survival in the substantia nigra and hippocampus (CA1 and CA3 regions).[6][9]
-
Conduct immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neurons.
-
Assess the expression of glial cell line-derived neurotrophic factor (GDNF).[6][8]
-
Caption: Workflow for studying this compound in a rat model of Parkinson's disease.
This compound is believed to exert its neuroprotective effects by activating the Nrf2/ARE signaling pathway, which is involved in the antioxidant response.[5][7] This activation is partially mediated by the PI3K/AKT and ERK signaling pathways.[5][7]
Caption: this compound's neuroprotective signaling pathway.
Chronic Stress-Induced Cognitive Impairment
This compound has also been shown to alleviate cognitive deficits induced by chronic restraint stress (CRS) in rats.
Table 3: In Vivo Study of this compound in a Chronic Stress Model
| Animal Model | Inducing Agent | This compound Dosage | Key Findings | Reference |
| Male Wistar Rats | Chronic Restraint Stress (6 h/day for 21 days) | 20 and 40 mg/kg, p.o. | Ameliorated cognitive impairment, exerted antioxidant effects, reduced neuronal cell damage, and enhanced the expression of astrocytic GFAP and EAAT2 in the hippocampus. | [11] |
-
Animal Model: Male Wistar rats.
-
Chronic Restraint Stress (CRS) Induction: Subject rats to restraint stress for 6 hours per day for 21 consecutive days.
-
This compound Treatment:
-
Cognitive Behavioral Tests: Perform tests such as the Morris water maze or novel object recognition test to assess learning and memory.
-
Biochemical and Histological Analysis:
-
At the end of the study, collect hippocampal tissue.
-
Measure markers of oxidative stress (e.g., malondialdehyde).
-
Assess neuronal density and the immunoreactivities of glial fibrillary acidic protein (GFAP) and excitatory amino acid transporter 2 (EAAT2).[11]
-
Anti-inflammatory and Analgesic Effects
This compound exhibits anti-inflammatory properties in various in vivo models.
Table 4: In Vivo Studies of this compound's Anti-inflammatory Effects
| Animal Model | Inducing Agent | This compound Formulation/Dosage | Key Findings | Reference |
| Mice | 12-O-tetradecanoylforbol-13-acetate (TPA) | Topical application of this compound included in β-cyclodextrin (βCD) and hydroxypropyl-β-cyclodextrin (HPβCD) | Inhibited TPA-induced dermal edema. The inclusion complexes enhanced the anti-inflammatory effect. | [12] |
| Zebrafish Larvae | Lipopolysaccharide (LPS) | Not Specified | Diminished the recruitment of macrophages and neutrophils, and reduced proinflammatory gene expression. Attenuated LPS-induced decrease in heart rate, mortality, and abnormalities. | [13] |
-
Animal Model: Mice (e.g., Swiss or BALB/c).
-
Induction of Inflammation: Apply a solution of TPA in a suitable solvent (e.g., acetone) to the inner surface of the mouse ear.
-
This compound Treatment:
-
Formulation: Prepare a topical formulation of this compound, potentially using cyclodextrins to enhance solubility and dermal penetration.[12]
-
Application: Apply the this compound formulation to the TPA-treated ear.
-
-
Assessment of Inflammation:
-
Measure ear thickness using a digital caliper at various time points after TPA application.
-
Alternatively, use a punch biopsy to determine the weight difference between the treated and untreated ears.
-
-
Mechanism of Action Studies: Investigate the inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[14]
Anticancer Effects
This compound has shown potential as an anticancer agent in in vivo models of fibrosarcoma.
Table 5: In Vivo Study of this compound's Anticancer Effects
| Animal Model | Inducing Agent | This compound Dosage | Key Findings | Reference |
| Mice | Benzo(a)pyrene | 0.4 mg/bw/day | Inhibited the growth of solid tumors of benzo(a)pyrene-induced fibrosarcoma. | [15] |
-
Animal Model: Mice.
-
Tumor Induction: Induce fibrosarcoma by subcutaneous injection of benzo(a)pyrene.
-
This compound Treatment:
-
Dosage: 0.4 mg/body weight/day.[15]
-
Administration: The route of administration should be determined based on the study design (e.g., oral, intraperitoneal).
-
-
Tumor Growth Assessment:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise and weigh the tumors.
-
-
Histological Analysis: Perform histological examination of the tumor tissue to assess changes in tumor morphology and cell proliferation.[15]
Peripheral Nerve Regeneration
This compound has been shown to promote functional recovery after sciatic nerve injury in rats.
Table 6: In Vivo Study of this compound in a Sciatic Nerve Injury Model
| Animal Model | Injury Model | This compound Dosage | Key Findings | Reference |
| Male Wistar Rats | Sciatic Nerve Crush | 20 and 40 mg/kg | Reduced oxidative stress (increased GSH, decreased MDA), increased axon diameters, greater number of dorsal root ganglion (DRG) neurons, and faster functional recovery. | [16][17] |
-
Animal Model: Male Wistar rats.[17]
-
Surgical Procedure:
-
Anesthetize the rat.
-
Expose the sciatic nerve and perform a crush injury using standardized forceps.
-
-
This compound Treatment:
-
Dosage: 20 and 40 mg/kg body weight.[17]
-
Administration: Oral gavage.
-
-
Functional Recovery Assessment:
-
Perform walking track analysis or sciatic functional index (SFI) measurements at regular intervals to assess motor function recovery.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, collect the sciatic nerve and dorsal root ganglia (DRG).
-
Measure axon diameter and myelination.
-
Quantify the number of surviving DRG neurons.[16]
-
Assess markers of oxidative stress (GSH, MDA) in nerve tissue.[16][17]
-
Evaluate the expression of phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2).[16]
-
Caption: Workflow for studying this compound in a rat model of sciatic nerve injury.
Concluding Remarks
The in vivo models and protocols described in this document provide a solid foundation for the preclinical investigation of this compound. Researchers should carefully consider the specific aims of their study to select the most appropriate model and tailor the experimental design accordingly. Adherence to ethical guidelines for animal research is paramount. The data presented in the tables offer a comparative overview of effective dosages and observed outcomes, which can aid in the planning of future studies aimed at further elucidating the therapeutic potential of this promising natural compound.
References
- 1. Stereospecific analytical method development and preliminary in vivo pharmacokinetic characterization of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-Clinical Pharmacokinetic and Pharmacodynamic Characterization of Selected Chiral Flavonoids: Pinocembrin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound mitigates neurodegeneration through an up-regulation of antioxidants and GDNF in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Neuroprotective Actions in Neurotoxin-Induced Parkinson's Disease Models through Nrf2 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mitigates neurodegeneration through an up-regulation of antioxidants and GDNF in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mitigates neurodegeneration through... | F1000Research [f1000research.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound alleviates chronic restraint stress‑induced cognitive impairment by modulating oxidative stress and the function of astrocytes in the hippocampus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal.unair.ac.id [journal.unair.ac.id]
- 16. scielo.br [scielo.br]
- 17. This compound from Boesenbergia rotunda attenuates oxidative stress and promotes functional recovery in rat model of sciatic nerve crush injury - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Pinostrobin Extraction from Alpinia mutica Rhizomes
Application Note
Introduction
Alpinia mutica, a member of the Zingiberaceae family, is a rhizomatous herb traditionally used in folk medicine. Phytochemical investigations have revealed the presence of several bioactive compounds within its rhizomes, including the flavonoid pinostrobin.[1][2][3] this compound has garnered significant interest from the scientific community due to its potential pharmacological activities. This document provides a detailed protocol for the extraction of this compound from the rhizomes of Alpinia mutica, intended for researchers, scientists, and professionals in drug development.
Principle
The extraction of this compound from Alpinia mutica rhizomes is primarily achieved through solvent extraction. This method relies on the differential solubility of this compound in various organic solvents to separate it from other plant constituents. Subsequent purification steps, such as fractionation and chromatography, can be employed to isolate this compound with high purity. The selection of the extraction solvent and method significantly impacts the yield and purity of the final product.
Experimental Protocols
This section outlines two common methods for the extraction of this compound and other bioactive compounds from Alpinia mutica rhizomes: Maceration with Solvent Partitioning and Subcritical Water Extraction.
Method 1: Maceration with Solvent Partitioning
This method involves an initial extraction with a polar solvent followed by liquid-liquid partitioning to separate compounds based on their polarity.
Materials and Reagents:
-
Dried and powdered rhizomes of Alpinia mutica
-
80% Methanol (MeOH)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Extraction:
-
Macerate the ground and dried rhizomes (500.00 g) of A. mutica with 80% methanol (3 x 1.5 L) at room temperature.[4]
-
Filter the extract to separate the plant debris from the liquid extract.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[4]
-
-
Fractionation:
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning by sequentially extracting with hexane and then ethyl acetate.
-
First, partition the aqueous suspension with hexane to remove non-polar compounds. Collect the hexane fraction.
-
Subsequently, partition the remaining aqueous layer with ethyl acetate to extract compounds of intermediate polarity, including this compound.[4] Collect the ethyl acetate fraction.
-
The final aqueous layer will contain the most polar compounds.
-
Concentrate each fraction (hexane, ethyl acetate, and water) using a rotary evaporator to obtain the respective dried extracts.[4] this compound is expected to be enriched in the ethyl acetate fraction.
-
Method 2: Subcritical Water Extraction
This environmentally friendly method utilizes water at elevated temperature and pressure as the extraction solvent.
Materials and Reagents:
-
Rhizomes of Alpinia mutica
-
Water (HPLC grade)
-
Acetonitrile, Methanol, or Ethanol (as modifiers, optional)
-
Subcritical water extraction system
Procedure:
-
Sample Preparation: Place the rhizomes of Alpinia mutica into the extraction vessel of the subcritical water extraction system.[5]
-
Extraction Parameters:
-
Set the extraction temperature to 160°C.[5]
-
Set the pressure to 7 MPa.[5]
-
Use water as the primary extraction solvent. Optionally, water modified with 6-10% acetonitrile, methanol, or ethanol can be used to enhance selectivity.[5]
-
Set the elution volume to 1.8 ml/min.[5]
-
The total extraction time is 29 minutes.[5]
-
-
Collection: The extract is passed from the extraction vessel through a purification unit (if available) and collected for further analysis.
Data Presentation
The following table summarizes quantitative data from studies on Alpinia mutica and related species to provide an indication of expected yields and optimal conditions.
| Plant Material | Extraction Method | Solvent | Key Parameters | Compound/Fraction | Yield/Result | Reference |
| Alpinia mutica Rhizomes | Maceration & Partitioning | 80% MeOH, Hexane, EtOAc | Room Temperature Extraction | Methanol Extract | 20.60% | [4] |
| Hexane Fraction | 6.10% of MeOH extract | [4] | ||||
| Ethyl Acetate Fraction | 6.75% of MeOH extract | [4] | ||||
| Water Fraction | 59.30% of MeOH extract | [4] | ||||
| Alpinia mutica Rhizomes | Subcritical Water Extraction | Water (optional 10% Methanol modifier) | 160°C, 7 MPa, 29 min | Kawain | 96% recovery (with modifier) | [5] |
| Alpinia officinarum | Reflux Extraction | 40% Ethanol | 70°C, 3 hours, 1:20 solid-liquid ratio | Total Flavonoids | 1.40% (14 mg/g) | [6] |
| Boesenbergia pandurata | Reflux Extraction | Ethanol | - | This compound in extract | 22.05% | [7] |
| This compound in dried rhizomes | 2.89% | [7] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of this compound from Alpinia mutica rhizomes.
References
- 1. Evaluation of biological activities of Alpinia mutica Roxb. and its chemical constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical and Cytotoxic Investigations of Alpinia mutica Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpps.com [wjpps.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Establishing this compound reference standard for quantitative analysis of the rhizomes of Boesenbergia pandurata | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
Application Notes and Protocols for Pinostrobin in Functional Foods Research
Introduction
Pinostrobin (5-hydroxy-7-methoxyflavanone) is a dietary bioflavonoid found in a variety of plants, including fingerroot (Boesenbergia rotunda), pine trees (Pinus strobus), and Cajanus cajan (pigeon pea).[1][2][3] Emerging research has highlighted its diverse pharmacological activities, making it a compound of significant interest for the development of functional foods and nutraceuticals. Its potential applications stem from its potent antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic-regulating properties.[2][4][5] This document provides detailed application notes, experimental protocols, and data summaries for researchers investigating the utility of this compound in functional food development.
Neuroprotective Applications
This compound has demonstrated significant potential in protecting against neurodegenerative processes, suggesting its use in functional foods aimed at cognitive health and neuroprotection. Studies show it can mitigate neuronal damage in models of Parkinson's and Alzheimer's disease.[6][7]
Mechanism of Action
This compound's neuroprotective effects are largely attributed to its ability to combat oxidative stress and modulate key signaling pathways. It enhances the expression and nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][8] This activation, partly mediated by the PI3K/AKT and ERK signaling pathways, upregulates antioxidant enzymes like heme oxygenase-1 (HO-1).[6][9] Additionally, this compound inhibits apoptotic cascades by reducing the Bcl-2/Bax ratio and suppressing caspase-3 activation.[6][7]
Quantitative Data: Neuroprotective Effects
| Effect | Model System | Treatment | Result | Reference |
| Cognitive Impairment | Chronic Restraint Stress (Rats) | 20 & 40 mg/kg this compound | Significantly reduced hippocampal lipid peroxidation. | [10] |
| Neurotoxicity | Aβ₂₅₋₃₅-treated PC12 cells | This compound Pre-treatment | Significantly elevated cell viability and decreased LDH activity. | [7] |
| Dopaminergic Neuron Loss | MPTP-induced Parkinson's (Zebrafish) | This compound | Attenuated the loss of dopaminergic neurons. | [6][8] |
| Oxidative Stress | MPP⁺-intoxicated SH-SY5Y cells | This compound | Decreased ROS generation and lipid peroxidation. | [6] |
| Antioxidant Enzymes | MPTP-induced Parkinson's (Rats) | 40 mg/kg this compound | Significantly increased SOD and GSH levels. | [9] |
Signaling Pathway: Nrf2-Mediated Neuroprotection
Caption: this compound activates Nrf2 via PI3K/AKT and ERK pathways.
Anti-inflammatory Applications
Chronic inflammation is a key factor in many lifestyle-related diseases. This compound's potent anti-inflammatory properties make it a strong candidate for functional foods designed to manage inflammatory conditions.[11][12]
Mechanism of Action
This compound exerts anti-inflammatory effects through multiple mechanisms. It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by reducing the expression of iNOS and COX-2.[13][14] It also suppresses inflammatory cytokines such as TNF-α and IL-1β.[10][11] A key mechanism is its ability to interfere with the Toll-like receptor 4 (TLR4) signaling pathway by binding to the myeloid differentiation factor 2 (MD2) protein, which hinders lipopolysaccharide (LPS) from activating the TLR4/MD2 complex and subsequent NF-κB nuclear translocation.[13]
Quantitative Data: Anti-inflammatory Effects
| Effect | Model System | Treatment | IC₅₀ / Result | Reference |
| 5-Lipoxygenase (5-LOX) Inhibition | In vitro enzyme assay | This compound | 0.499 µM | [15][16] |
| Cyclooxygenase-2 (COX-2) Inhibition | In vitro enzyme assay | This compound | 285.67 µM | [16][17] |
| NO Production Inhibition | LPS-stimulated RAW 264.7 cells | (±)-Pinostrobin | 204 µM | [18] |
| TNF-α & IL-1β Production | In vitro and in vivo models | This compound | Inhibited production | [10][11] |
| Macrophage/Neutrophil Recruitment | LPS-microinjected zebrafish larvae | This compound | Diminished recruitment | [13] |
Signaling Pathway: TLR4/MD2 Inhibition
References
- 1. tandfonline.com [tandfonline.com]
- 2. A review on biological sources, chemistry and pharmacological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective Effects of this compound on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exerts Neuroprotective Actions in Neurotoxin-Induced Parkinson's Disease Models through Nrf2 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mitigates neurodegeneration through... | F1000Research [f1000research.com]
- 10. This compound alleviates chronic restraint stress‑induced cognitive impairment by modulating oxidative stress and the function of astrocytes in the hippocampus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Effect of Boesenbergia rotunda and Its Major Flavonoids, this compound and Pinocembrin on Carbohydrate Digestive Enzymes and Intestinal Glucose Transport in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Boesenbergia rotunda and Its this compound for Atopic Dermatitis: Dual 5-Lipoxygenase and Cyclooxygenase-2 Inhibitor and Its Mechanistic Study through Steady-State Kinetics and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boesenbergia rotunda and Its this compound for Atopic Dermatitis: Dual 5-Lipoxygenase and Cyclooxygenase-2 Inhibitor and Its Mechanistic Study through Steady-State Kinetics and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Identification of Pinostrobin Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinostrobin, a natural flavonoid found in various plants, exhibits a wide range of pharmacological activities. Understanding its metabolic fate is crucial for drug development and clinical applications. This document provides detailed application notes and protocols for the analytical identification of this compound metabolites, focusing on advanced chromatographic and spectroscopic techniques.
I. Analytical Techniques for Metabolite Identification
The primary analytical technique for identifying and quantifying this compound metabolites is Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). For the definitive structural elucidation of novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the method of choice.
UPLC-MS/MS for Screening and Quantification
UPLC coupled with a high-resolution mass spectrometer, such as a Linear Trap Quadrupole (LTQ) Orbitrap, is a powerful tool for the rapid screening and quantification of this compound and its metabolites in various biological matrices.[1][2][3][4][5]
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information, enabling the unambiguous identification of metabolite structures. This is particularly crucial when mass spectrometry data alone is insufficient to differentiate between isomers.
II. Experimental Protocols
In Vivo Study: Pharmacokinetics in a Rat Model
Objective: To study the pharmacokinetics, tissue distribution, and excretion of this compound and identify its metabolites in rats.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer this compound orally at a dose of 48.51 mg/kg. The solution can be prepared in 0.9% sterile saline containing 2% polysorbate 80 (v/v).[2]
-
Sample Collection:
-
Blood: Collect blood samples (approximately 400 µL) from the orbital fossa vein at various time points (e.g., 0, 0.133, 0.167, 0.33, 0.50, 1, 1.33, 1.67, 2, 4, 6, and 12 hours) after dosing into heparinized tubes.[2]
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.[2]
-
Urine, Feces, and Bile: Collect samples at predetermined intervals to study excretion pathways.
-
Tissues: At the end of the study, euthanize the animals and collect various tissues (e.g., gastrointestinal tract, liver, kidney) to assess tissue distribution.
-
Sample Preparation for UPLC-MS/MS Analysis
Objective: To extract this compound and its metabolites from biological matrices.
Protocol for Plasma Samples:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add a suitable internal standard (e.g., isoliquiritigenin).[5]
-
Add 500 µL of a protein precipitation agent (e.g., methanol or acetonitrile).
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol).[2]
-
Vortex for 5 minutes and centrifuge at 13,600 rpm for 10 minutes at 4°C.[2]
-
Inject a 5 µL aliquot of the supernatant into the UPLC-MS/MS system.[2]
UPLC-LTQ Orbitrap MS/MS Analysis
Objective: To separate, detect, and identify this compound and its metabolites.
Instrumentation:
-
UPLC system coupled to a Linear Trap Quadrupole Orbitrap Mass Spectrometer.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | HiQ Sil C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25°C |
| Gradient | Isocratic elution with 91% Methanol |
Mass Spectrometry Conditions (Example):
| Parameter | Value |
| Ionization Mode | Positive Ion Mode |
| Scan Type | Full scan followed by data-dependent MS/MS |
| Collision Gas | Helium or Argon |
NMR Sample Preparation and Analysis
Objective: To elucidate the structure of purified metabolites.
Protocol:
-
Isolation of Metabolites: Isolate sufficient quantities of the metabolite of interest from biological samples using preparative HPLC.
-
Sample Preparation:
-
Dissolve the purified metabolite in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a suite of 1D and 2D NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
-
Structure Elucidation: Analyze the NMR spectra to determine the chemical structure of the metabolite.
III. Data Presentation: Quantitative Analysis of this compound Metabolites
In a study conducted on rats, 30 flavonoid metabolites of this compound were identified in various biological samples.[2] The major metabolic pathways were found to be hydroxylation, demethylation, glucuronidation, and sulfation.[2][3] The following table summarizes the key pharmacokinetic parameters of this compound in rats after oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) |
| Dose (Oral) | 48.51 mg/kg |
| Cmax | 53.034 ± 15.407 ng/mL |
| Tmax | 0.133 h |
| t1/2 | 4.047 ± 1.843 h |
| AUC(0-t) | 118.57 ± 34.21 ng/h/mL |
| AUC(0-∞) | 125.43 ± 36.17 ng/h/mL |
Source: Sun et al., 2020.[2]
The following table provides a partial list of the identified metabolites with their retention times and proposed structures based on mass spectrometry data.
Table 2: Identified Metabolites of this compound in Rat Biological Samples
| Metabolite ID | Retention Time (min) | Proposed Metabolic Reaction |
| M1 | 5.82 | This compound + Glucuronide |
| M2 | 6.15 | This compound + Sulfate |
| M3 | 6.53 | Hydroxythis compound + Glucuronide |
| M4 | 6.98 | Demethylthis compound + Glucuronide |
| M5 | 7.21 | Hydroxythis compound |
| M6 | 7.54 | Demethylthis compound |
This is a representative subset of the 30 metabolites identified by Sun et al., 2020.[2]
IV. Visualizations: Signaling and Metabolic Pathways
This compound Metabolism via Cytochrome P450 Enzymes
This compound metabolism is primarily mediated by cytochrome P450 enzymes in the liver. The major isoforms involved are CYP1A2, CYP2C9, and CYP2E1, which catalyze the hydroxylation of this compound.[1]
Caption: this compound metabolism by CYP450 enzymes.
Experimental Workflow for this compound Metabolite Identification
The overall workflow for identifying this compound metabolites involves several key steps, from in vivo studies to data analysis.
Caption: Workflow for this compound metabolite analysis.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate signaling pathways involved in melanogenesis, specifically the cAMP/PKA and p38 MAPK pathways.[6]
Caption: this compound's effect on signaling pathways.
References
- 1. Cytochrome P450 reaction phenotyping and inhibition and induction studies of this compound in human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Pinostrobin Delivery Systems for Improved Bioavailability
Introduction
Pinostrobin is a natural dietary flavonoid found in various plants, including fingerroot (Boesenbergia rotunda) and pine trees, with a wide range of demonstrated pharmacological activities, such as anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[1][2][3][4]. Despite its therapeutic promise, the clinical application of this compound is significantly hampered by its low oral bioavailability. This limitation stems primarily from its poor aqueous solubility and extensive first-pass metabolism in the liver and intestines[1][5][6][7]. Pharmacokinetic studies in rats reveal that while this compound is absorbed, it is rapidly and substantially metabolized, leading to low systemic concentrations of the active compound[6][8][9].
To overcome these challenges, advanced drug delivery systems are being developed to enhance the solubility, protect against degradation, and ultimately improve the bioavailability of this compound[10][11]. These systems aim to increase the therapeutic efficacy of this promising natural compound. This document provides detailed application notes and protocols for the formulation and evaluation of various this compound delivery systems.
Overview of this compound Delivery Strategies
Several nanoformulation strategies have been identified as effective for enhancing the bioavailability of poorly soluble polyphenols like this compound[12][13][14]. The primary goals of these systems are to increase the dissolution rate, improve permeability across the intestinal membrane, and protect the drug from enzymatic degradation. Key strategies include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state. The "solid dispersion method" can significantly increase both the solubility and the release rate of active substances like this compound[5][7].
-
Microencapsulation: This process entraps the active compound within a protective shell (wall material). Encapsulation can improve stability, protect from environmental factors, and facilitate handling[15]. Spray-drying is a common method for microencapsulation[16].
-
Lipid-Based Nanoformulations: These systems use lipids as core materials to encapsulate hydrophobic drugs. They are particularly effective at mimicking the body's natural lipid absorption pathways, thereby enhancing oral bioavailability[17]. Common types include:
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, SLNs offer advantages like high stability and controlled release. They have been shown to improve the oral bioavailability of various drugs by 2- to 25-fold[18][19].
-
Liposomes: Vesicular structures composed of lipid bilayers, liposomes can encapsulate both hydrophilic and hydrophobic compounds, improving their solubility and stability[20][21].
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Anhydrous mixtures of oils, surfactants, and co-surfactants, SNEDDS spontaneously form fine oil-in-water nanoemulsions upon contact with gastrointestinal fluids under gentle agitation[22][23][24]. This in-situ formation of nanoemulsions presents the drug in a solubilized state with a large surface area for absorption.
-
Below is a diagram illustrating the core challenge and the proposed solution using drug delivery systems.
Data on this compound Delivery Systems
While specific comparative data for different this compound nanoformulations are emerging, studies on encapsulated Boesenbergia rotunda extract (rich in this compound) and general data for these delivery platforms provide valuable insights.
| Delivery System Type | Carrier/Components | Particle Size (nm) | Encapsulation Efficiency (%) | Key Bioavailability Findings | Reference |
| Microencapsulation | Maltodextrin (MD) & Gum Arabic (GA) (1:1) | Not Specified | ~75.06% | Effectively retained this compound, indicating high stability. | [16] |
| Solid Dispersion | Not Specified | N/A | N/A | Considered a potential candidate for achieving high bioavailability. | [5][7] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl dibehenate, Stearyl palmitate, Tween 80, Poloxamer 188 | 235 - 258 | ~18.7% (for Acalabrutinib) | General potential to increase oral bioavailability by 2- to 25-fold. A 2.29-fold increase was observed for Acalabrutinib. | [18][19][25] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Oil, Surfactant, Co-surfactant | 15 - 23 | >96% (for Olmesartan) | Spontaneously forms nanoemulsion (<50 nm), leading to rapid and complete drug release (>90% in 90 min). | [24] |
Experimental Protocols
The following sections provide detailed protocols for the preparation and characterization of promising this compound delivery systems.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent-free hot emulsification followed by double sonication method, which is suitable for industrial scale-up[25][26].
Materials:
-
This compound
-
Solid Lipid(s): e.g., Glyceryl monostearate, Compritol® 888 ATO (glyceryl dibehenate)
-
Surfactant: e.g., Tween® 80, Poloxamer 188
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid(s) by heating to approximately 5-10°C above their melting point.
-
Drug Solubilization: Add the accurately weighed amount of this compound to the molten lipid phase. Stir continuously until a clear, homogenous lipid solution is obtained.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant (e.g., 1% w/v Poloxamer 188) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Nano-emulsification: Subject the pre-emulsion to high-energy probe sonication. This step is critical for reducing the droplet size to the nanometer range. Sonication parameters (e.g., 30% amplitude for 15 minutes) must be optimized.
-
Nanoparticle Solidification: Cool the resulting hot nanoemulsion in an ice bath under gentle stirring. The cooling process allows the lipid droplets to solidify, forming the SLNs.
-
Purification (Optional): To remove excess surfactant, the SLN dispersion can be centrifuged and washed.
-
Lyophilization: For long-term stability, the SLN dispersion can be freeze-dried. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent particle aggregation.
Protocol 2: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol describes the formulation of a liquid SNEDDS pre-concentrate[24][27].
Materials:
-
This compound
-
Oil: e.g., Capryol™ 90 (propylene glycol monocaprylate), Oleic acid
-
Surfactant: e.g., Kolliphor® RH40 (polyoxyl 40 hydrogenated castor oil), Tween® 20
-
Co-surfactant/Co-solvent: e.g., Transcutol® HP (diethylene glycol monoethyl ether), Propylene glycol
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients with the highest solubilizing capacity.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the self-nanoemulsifying regions. This is done by preparing a series of formulations with varying ratios of oil, surfactant, and co-surfactant (the latter two often combined as Smix at a fixed ratio, e.g., 1:1 or 2:1). Each formulation is titrated with water and observed for its ability to form a clear or slightly bluish nanoemulsion.
-
SNEDDS Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the ratios identified from the phase diagram. b. Mix the components thoroughly using a vortex mixer until a homogenous, isotropic mixture is formed. c. Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
Protocol 3: Characterization of this compound Formulations
The following diagram outlines a typical workflow for the preparation and characterization of nanoformulations.
A. Droplet/Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Sample Preparation: Dilute the SLN dispersion or the reconstituted SNEDDS (by adding the pre-concentrate to water, e.g., 1:1000) with purified water to an appropriate scattering intensity.
-
Analysis: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the mean particle size (Z-average), PDI, and zeta potential.
-
Acceptance Criteria: For SNEDDS, droplet size should ideally be below 200 nm[23]. PDI values < 0.3 indicate a homogenous and narrow size distribution. A zeta potential of ±30 mV suggests good physical stability due to electrostatic repulsion.
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Separation of Free Drug: Separate the encapsulated this compound from the free, unencapsulated drug. For SLNs, this is typically done by ultra-centrifugation. The supernatant containing the free drug is collected.
-
Quantification: Quantify the amount of this compound in the supernatant (Wfree) using a validated HPLC-UV method[15][28]. The total amount of drug added to the formulation is Wtotal.
-
Calculation:
-
EE (%) = [(Wtotal - Wfree) / Wtotal] x 100
-
DL (%) = [(Wtotal - Wfree) / Wtotal_lipid] x 100 (where Wtotal_lipid is the weight of the lipid used).
-
C. In Vitro Drug Release
-
Apparatus: Use a dialysis bag method.
-
Procedure: a. Place a known amount of the this compound formulation (e.g., 1 mL of SLN dispersion) into a dialysis bag (with an appropriate molecular weight cut-off). b. Immerse the sealed bag in a release medium (e.g., phosphate-buffered saline pH 7.4 with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring. c. At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium. d. Analyze the samples for this compound concentration using HPLC. e. Compare the release profile to that of a free this compound suspension.
D. In Vivo Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Dosing: Divide animals into groups. Administer the this compound formulation (e.g., SNEDDS) and a control suspension of free this compound orally at the same dose level (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration[29].
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method[6][8].
-
Data Analysis: Plot the plasma concentration-time curve. Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve)[9][27][29]. Relative bioavailability is calculated as (AUCformulation / AUCcontrol) x 100.
The following diagram illustrates how lipid-based systems like SLNs and SNEDDS enhance intestinal absorption.
Conclusion
The low oral bioavailability of this compound presents a significant barrier to its clinical translation. Advanced drug delivery systems, particularly lipid-based nanoformulations such as Solid Lipid Nanoparticles and Self-Nanoemulsifying Drug Delivery Systems, offer highly promising strategies to overcome this limitation[30][31]. By enhancing solubility, improving stability, and promoting intestinal absorption, these formulations can significantly increase the systemic exposure of this compound, thereby unlocking its full therapeutic potential. The protocols and data presented here provide a foundational guide for researchers and drug development professionals working to advance this compound from a promising natural compound to an effective clinical agent.
References
- 1. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review on biological sources, chemistry and pharmacological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Activity of this compound and Solid Dispersion Based on It | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies [frontiersin.org]
- 10. Publishers Panel [journalamme.org]
- 11. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Physicochemical and biological properties of encapsulated Boesenbergia rotunda extract with different wall materials in enhancing antioxidant, mineralogenic and osteogenic activities of MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioavailability of Polyphenol Liposomes: A Challenge Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhance Drug Bioavailability with Liposomes - Creative Biolabs [creative-biolabs.com]
- 22. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) for Oral Delivery of Olmesartan Medoxomil: Design, Formulation, Pharmacokinetic and Bioavailability Evaluation [mdpi.com]
- 25. Solid lipid nanoparticles for increased oral bioavailability of acalabrutinib in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. dovepress.com [dovepress.com]
- 28. researchgate.net [researchgate.net]
- 29. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Novel Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Oral Delivery of Cinnarizine: Design, Optimization, and In-Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Pinostrobin Neuroprotection Studies
Introduction Pinostrobin is a natural dietary flavonoid found in various plants, such as fingerroot (Boesenbergia rotunda) and propolis, which has demonstrated significant pharmacological potential, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][2][3] These properties make it a compelling candidate for therapeutic development against neurodegenerative diseases and acute brain injury. Experimental evidence suggests that this compound confers neuroprotection by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptotic pathways.[1][4][5] Its mechanisms of action often involve the modulation of key signaling pathways, such as the Nrf2/ARE antioxidant response and the NF-κB inflammatory pathway.[5][6][7]
This document provides detailed protocols and experimental design considerations for researchers investigating the neuroprotective effects of this compound in both in vitro and in vivo models.
Key Research Areas:
-
Neurodegenerative Diseases: Investigating this compound's efficacy in models of Alzheimer's disease (AD), Parkinson's disease (PD), and other conditions characterized by progressive neuronal loss.[2][4][8]
-
Ischemic Stroke: Evaluating this compound's ability to protect against neuronal damage caused by cerebral ischemia and reperfusion injury.[9][10]
-
Neuroinflammation: Characterizing the anti-inflammatory effects of this compound in glial cells and its impact on the production of pro-inflammatory mediators.[6][11][12][13]
-
Oxidative Stress: Elucidating the antioxidant mechanisms of this compound, particularly its ability to enhance endogenous antioxidant defenses through the Nrf2 pathway.[1][5][8]
Experimental Protocols
Part 1: In Vitro Neuroprotection Protocols
In vitro models are essential for high-throughput screening and mechanistic studies, providing a controlled environment to assess the direct effects of this compound on neuronal and glial cells.[14][15]
1.1: Protocol for Assessing Neuroprotection against β-Amyloid (Aβ) Toxicity in PC12 Cells (AD Model)
This protocol is adapted from studies investigating this compound's protective effects against Aβ-induced neurotoxicity, a key pathological feature of Alzheimer's disease.[4]
-
Cell Line: PC12 cells (rat pheochromocytoma), a widely used model for neurobiological research.[4][14]
-
Materials:
-
PC12 cell line
-
DMEM medium, fetal bovine serum (FBS), horse serum, penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Aβ₂₅₋₃₅ peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) for ROS measurement
-
-
Methodology:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% FBS, 5% horse serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/mL.
-
This compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.
-
Induction of Neurotoxicity: Expose the cells to 20 µM Aβ₂₅₋₃₅ for 24 hours to induce neurotoxicity. A control group should receive the vehicle (DMSO) only.
-
Assessment of Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.
-
Assessment of Cytotoxicity (LDH Assay): Measure LDH release into the culture medium using a commercial kit, which indicates cell membrane damage.[4]
-
Measurement of Intracellular ROS: Treat cells with DCFH-DA, which fluoresces upon oxidation. Measure fluorescence intensity to quantify ROS levels.[4]
-
1.2: Protocol for Assessing Neuroprotection against MPP⁺ Toxicity in SH-SY5Y Cells (PD Model)
This protocol evaluates this compound's efficacy in a cellular model of Parkinson's disease, where MPP⁺ (the active metabolite of MPTP) induces dopaminergic neuron death.[5][16]
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Materials:
-
SH-SY5Y cell line
-
DMEM/F12 medium, FBS, penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MPP⁺ iodide
-
Annexin V-FITC/PI apoptosis detection kit
-
Kits for measuring SOD, CAT, and GSH-Px activity
-
Antibodies for Western blot (Bcl-2, Bax, Caspase-3, Nrf2, HO-1)
-
-
Methodology:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells and pre-treat with this compound (e.g., 10, 20, 40 µM) for 2 hours.
-
Neurotoxicity Induction: Add MPP⁺ (1 mM) and co-incubate for 24 hours.
-
Apoptosis Assessment: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptosis.[5]
-
Antioxidant Enzyme Activity: Prepare cell lysates and measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using commercial assay kits.[5]
-
Western Blot Analysis: Analyze protein expression levels of apoptotic markers (Bcl-2, Bax, cleaved Caspase-3) and antioxidant pathway proteins (Nrf2, HO-1) to elucidate the underlying mechanism.[5]
-
Part 2: In Vivo Neuroprotection Protocols
In vivo models are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and safety of this compound in a complex biological system, bridging the gap between preclinical and clinical studies.[9][17]
2.1: Protocol for a Rat Model of Parkinson's Disease (MPTP-Induced)
This protocol describes an in vivo model to assess this compound's ability to protect dopaminergic neurons and improve motor function in a neurotoxin-induced model of PD.[2][8]
-
Animal Model: Male Wistar rats.
-
Materials:
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Apparatus for behavioral tests (e.g., rotarod)
-
Reagents for histological analysis (e.g., tyrosine hydroxylase [TH] antibody)
-
Kits for biochemical assays (MDA, SOD, GSH)
-
-
Methodology:
-
Animal Groups:
-
Control Group: Vehicle administration.
-
MPTP Group: MPTP injection + vehicle.
-
This compound Group: MPTP injection + this compound treatment (e.g., 40 mg/kg).
-
-
Drug Administration: Administer this compound (40 mg/kg, p.o.) for seven consecutive days before and after MPTP induction.[2][8]
-
Induction of PD Model: Induce PD by administering MPTP.
-
Behavioral Assessment: Evaluate motor coordination and balance using the rotarod test at baseline and after the treatment period.
-
Tissue Collection: After the final behavioral test, euthanize the animals and perfuse with saline and 4% paraformaldehyde. Collect brains for histological and biochemical analysis.
-
Histological Analysis: Section the substantia nigra (SN) and striatum. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.[8]
-
Biochemical Analysis: Homogenize brain tissue to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes SOD and glutathione (GSH).[2][8]
-
2.2: Protocol for a Rat Model of Chronic Restraint Stress (CRS)
This protocol evaluates the neuroprotective effects of this compound against cognitive impairment and oxidative stress induced by chronic stress.[1][18]
-
Animal Model: Male Wistar rats.
-
Materials:
-
This compound
-
Restraint devices
-
Apparatus for cognitive tests (Y-maze, novel object recognition)
-
-
Methodology:
-
Animal Groups:
-
CRS Procedure: Subject rats to restraint stress for 6 hours per day for 21 consecutive days.[18]
-
Drug Administration: Administer this compound orally once daily before the stress exposure for 21 days.[18]
-
Cognitive Assessment: After the stress period, perform behavioral tests such as the Y-maze (for spatial working memory) and the novel object recognition test (for recognition memory).[18]
-
Tissue Analysis: Collect hippocampal tissue to measure oxidative stress markers (MDA, SOD, CAT) and for histological analysis of neuronal density.[1][18]
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Data Summary for In Vitro Aβ Toxicity Study
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (Fold Change) |
|---|---|---|---|
| Control | 100 ± 5.2 | 5.1 ± 1.1 | 1.0 ± 0.1 |
| Aβ (20 µM) | 52.3 ± 4.5 | 48.7 ± 3.9 | 2.8 ± 0.3 |
| Aβ + this compound (10 µM) | 75.8 ± 6.1 | 22.4 ± 2.5 | 1.6 ± 0.2 |
| Aβ + this compound (20 µM) | 88.1 ± 5.9 | 15.3 ± 1.8 | 1.2 ± 0.1 |
Data are presented as mean ± SEM and are hypothetical examples based on published findings.[4]
Table 2: Example Data Summary for In Vivo MPTP Parkinson's Model
| Treatment Group | Rotarod Latency (s) | TH+ Neurons in SN (% of Control) | Hippocampal MDA (nmol/mg protein) | Hippocampal SOD (U/mg protein) |
|---|---|---|---|---|
| Control | 180 ± 12.5 | 100 ± 7.3 | 2.1 ± 0.3 | 15.4 ± 1.2 |
| MPTP | 65 ± 8.1 | 45.2 ± 5.9 | 5.8 ± 0.6 | 8.2 ± 0.9 |
| MPTP + this compound (40 mg/kg) | 135 ± 10.3 | 72.2 ± 6.7 | 3.0 ± 0.4 | 13.1 ± 1.1 |
Data are presented as mean ± SEM and are hypothetical examples based on published findings.[2][8][19]
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for in vitro neuroprotection assays.
Caption: General workflow for in vivo neuroprotection studies.
Signaling Pathways
References
- 1. This compound alleviates chronic restraint stress‑induced cognitive impairment by modulating oxidative stress and the function of astrocytes in the hippocampus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates neurodegeneration through an up-regulation of antioxidants and GDNF in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of this compound on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Neuroprotective Actions in Neurotoxin-Induced Parkinson's Disease Models through Nrf2 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? [ijbs.com]
- 8. This compound mitigates neurodegeneration through... | F1000Research [f1000research.com]
- 9. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pinocembrin Protects Blood-Brain Barrier Function and Expands the Therapeutic Time Window for Tissue-Type Plasminogen Activator Treatment in a Rat Thromboembolic Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 15. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of Pinostrobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostrobin is a naturally occurring flavonoid found in a variety of plants, including Boesenbergia rotunda (fingerroot) and poplar species.[1][2][3] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of reported pharmacological activities.[1][2][4] Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[5][6] This application note provides a detailed protocol for the quantitative analysis of this compound using a validated HPLC method.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with a C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. An isocratic mobile phase consisting of a methanol and water mixture allows for the efficient elution of this compound. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol describes the extraction of this compound from dried plant material, such as Boesenbergia rotunda rhizomes.
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Petroleum benzene (or n-hexane)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Maceration: Weigh 1 gram of the dried, powdered plant material and place it into a suitable flask. Add 30 mL of petroleum benzene and macerate for 18 hours at room temperature with occasional shaking. This step helps in the removal of nonpolar interfering compounds.[4]
-
Filtration: Filter the mixture and discard the petroleum benzene. Air-dry the plant residue.
-
Extraction: Transfer the dried residue to a clean flask and add 30 mL of methanol.
-
Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid plant material.[7]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
HPLC Analysis
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol : 0.1% Phosphoric Acid in Water (79:21, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 286 nm |
| Run Time | 15 minutes |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 4.12 - 25.7 µg/mL).[8]
-
Calibration Curve: Inject each calibration standard into the HPLC system and record the corresponding peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The performance of the described HPLC method was validated according to established guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 4.12 - 25.7 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 97.8% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Data compiled from multiple sources for illustrative purposes.[8]
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to data acquisition and analysis.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and sensitive approach for the quantitative determination of this compound in various sample matrices. The protocol is straightforward and utilizes common laboratory equipment and reagents. This method is suitable for routine quality control of herbal materials and extracts, as well as for research and development purposes in the pharmaceutical and nutraceutical industries.
References
- 1. Efficient Simultaneous Isolation of this compound and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies [frontiersin.org]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. HPLC determination of the major active flavonoids and GC-MS analysis of volatile components of Dysphania graveolens (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 8. HPLC simultaneous determination of this compound and chrysophanol i...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
Technical Support Center: Improving Pinostrobin Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of pinostrobin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a flavanone, a type of flavonoid, with a chemical structure that has low polarity.[1] This structural arrangement reduces its ability to form hydrogen bonds with water, leading to its characteristically low water solubility.[1][2][3] This poor solubility can create technological challenges and limit its bioavailability and effectiveness in in vitro studies.[1][4]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is typically dissolved in organic solvents for in vitro studies. Common choices include Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[5] For instance, the solubility in DMSO is reported to be around 12 mg/mL and in DMF, 20 mg/mL.[5] It's crucial to prepare a concentrated stock solution in these solvents and then dilute it into the aqueous cell culture medium.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several methods can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:
-
Inclusion Complexes with Cyclodextrins: This is a widely used and effective method where the this compound molecule is encapsulated within the cavity of a cyclodextrin molecule.[2][3][6][7]
-
Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the solid-state, which can significantly increase its dissolution rate and bioavailability.[1][4]
-
Nanoparticle Formulations: Encapsulating or formulating this compound into nanoparticles, such as those made with chitosan, can improve its solubility and delivery to cells.[8]
-
Chemical Modification: Synthesizing derivatives of this compound, such as this compound propionate and this compound butyrate, has been shown to increase its activity, which may be linked to improved physicochemical properties.[9][10][11][12]
Q4: What are cyclodextrins and how do they improve this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic inner cavity.[2][3][6] This forms an "inclusion complex" where the outer hydrophilic surface of the cyclodextrin interacts with water, thereby increasing the overall solubility of the guest molecule.[2][3][6] Derivatives of β-cyclodextrin, such as (2-hydroxypropyl)-β-cyclodextrin (HPβCD) and heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD), have been shown to be particularly effective at enhancing this compound's solubility and dissolution rate.[2][6]
Q5: What is a "solid dispersion" and how can it help with this compound solubility?
A5: The solid dispersion method involves dispersing one or more active ingredients in an inert carrier or matrix in the solid state.[1][4] This formulation can enhance the dissolution of poorly water-soluble compounds like this compound by reducing particle size, improving wettability, and changing the compound to an amorphous state.[1][4] This can lead to increased solubility and bioavailability for in vitro and in vivo applications.[4][13]
Q6: Can nanoparticle formulations improve this compound's use in in vitro studies?
A6: Yes, formulating this compound into nanoparticles is a promising approach. Nanoparticles can increase the surface area of the drug, leading to a higher dissolution rate.[8] For example, combining this compound with materials like chitosan to form nanoparticles can improve solubility and may enhance its biological activity in cell-based assays.[8]
Troubleshooting Guide
Issue: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium.
Cause: This is a common problem for poorly soluble compounds.[14] While this compound is soluble in 100% DMSO, the final concentration of DMSO in your culture medium is typically low (e.g., <0.5%) to avoid solvent toxicity to the cells. When the DMSO stock is diluted into the aqueous medium, the this compound's concentration may exceed its solubility limit in that mixed-solvent system, causing it to precipitate.[14]
Solutions:
-
Optimize Stock Concentration: Try preparing a more concentrated DMSO stock so that a smaller volume is needed to achieve the final desired concentration in the medium. This keeps the final DMSO percentage as low as possible.
-
Increase Final DMSO Concentration: If your cells can tolerate it, you might slightly increase the final percentage of DMSO in the medium. However, always run a vehicle control (medium with the same percentage of DMSO without this compound) to ensure the solvent itself is not affecting the cells.
-
Use a Solubilizing Agent: Pre-complexing this compound with a cyclodextrin (like HPβCD) before adding it to the medium can significantly increase its aqueous solubility and prevent precipitation.[6][7]
-
Check for Media Component Interactions: Some components in the culture media, particularly salts or proteins in serum, can interact with the compound and cause it to fall out of solution.[15][16] Consider adding the this compound solution to the serum-free medium first, mixing well, and then adding the serum.
-
Warm the Medium: Gently warming the culture medium to 37°C before and during the addition of the this compound stock can sometimes help keep the compound in solution.[17]
Issue: I'm observing unexpected cytotoxicity at low concentrations of this compound.
Cause: The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at higher concentrations. If you are using a high percentage of your solvent in the final culture volume, the observed cell death might be due to the solvent rather than the this compound.
Solutions:
-
Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental wells. This will allow you to distinguish between the cytotoxic effects of this compound and the solvent.
-
Maintain Low Solvent Concentration: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5%, and ideally below 0.1%, to minimize toxicity.
-
Consider Alternative Solubilization Methods: If solvent toxicity is a concern, explore the use of cyclodextrins or nanoparticle formulations, which can deliver this compound in a more biocompatible manner.[6][8]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Reference |
|---|---|---|
| DMSO | 12 mg/mL | [5] |
| DMF | 20 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |[5] |
Table 2: Enhanced Dissolution of this compound with Cyclodextrin Inclusion Complexes in Water at 37°C (after 15 minutes)
| Formulation | Dissolved Amount (mg/mL) | Reference |
|---|---|---|
| Free this compound | 0.09 | [6] |
| This compound / β-cyclodextrin (βCD) | 0.41 | [6] |
| This compound / (2-hydroxypropyl)-β-cyclodextrin (HPβCD) | 0.82 | [6] |
| this compound / heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD) | 1.06 |[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
-
Materials:
-
This compound powder (CAS 480-37-5)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make a 10 mM stock solution (MW of this compound ≈ 270.28 g/mol ), weigh out 2.7 mg of this compound.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock from 2.7 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube, especially if it will be used for long-term storage.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Freeze-Drying
-
Objective: To prepare a water-soluble this compound-cyclodextrin complex to enhance its delivery in aqueous media.[6]
-
Materials:
-
This compound
-
β-cyclodextrin (βCD), HPβCD, or 2,6-DMβCD
-
Deionized water
-
Freeze-dryer
-
-
Procedure:
-
Dissolve the cyclodextrin in deionized water to create a saturated solution.
-
Add an excess amount of this compound powder to the cyclodextrin solution. A 1:1 molar ratio is typically targeted for complex formation.[6]
-
Stir the suspension at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, filter the suspension to remove the undissolved this compound.
-
Freeze the resulting clear solution (the filtrate) at -80°C.
-
Lyophilize (freeze-dry) the frozen solution to obtain a solid, powdered form of the this compound-cyclodextrin inclusion complex.
-
This powder can now be dissolved directly in water or cell culture medium for experiments.
-
Protocol 3: General Protocol for MTT Cytotoxicity Assay with this compound
-
Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., T47D, MCF-7, HeLa).[6][9][11]
-
Materials:
-
Adherent cancer cells (e.g., T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1) or this compound-CD complex (from Protocol 2)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. Ensure the final DMSO concentration remains constant and non-toxic (e.g., <0.5%) across all wells. Include a "vehicle control" (medium with DMSO only) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT reagent to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control cells and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Diagrams and Workflows
Caption: Experimental Workflow for this compound In Vitro Studies.
Caption: Troubleshooting this compound Precipitation.
Caption: this compound's Effect on cAMP/PKA and p38 MAPK Pathways.[18][19][20]
Caption: this compound's Modulation of the AHR/CYP1A1 Pathway.[21]
Caption: this compound's Influence on the Akt/GSK3β Pathway.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. "Solubility enhancement of this compound by complexationwith β-cyclodextr" by Jintawee Kicuntod [digital.car.chula.ac.th]
- 3. Inclusion complexation of this compound with various cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity of this compound and Solid Dispersion Based on It | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 5. This compound CAS#: 480-37-5 [m.chemicalbook.com]
- 6. Theoretical and Experimental Studies on Inclusion Complexes of this compound and β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholar.unair.ac.id [scholar.unair.ac.id]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Academy [procellsystem.com]
- 16. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 17. cellculturedish.com [cellculturedish.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. This compound from plants and propolis against human coronavirus HCoV-OC43 by modulating host AHR/CYP1A1 pathway and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Pinostrobin Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of pinostrobin in cell culture media. This compound's efficacy in in vitro studies can be significantly impacted by its stability, making a thorough understanding of its behavior in culture conditions crucial for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a naturally occurring flavanone with various reported biological activities, including antioxidant and anti-inflammatory properties.[1][2] Like many flavonoids, its chemical structure can be susceptible to degradation under typical cell culture conditions (e.g., physiological pH, presence of oxygen, light exposure). This degradation can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially leading to inaccurate or misleading results.
Q2: What are the main factors that can affect this compound stability in cell culture media?
Several factors can influence the stability of this compound in your experiments:
-
pH of the Media: Flavonoids can be unstable in neutral to alkaline conditions. Since most cell culture media are buffered around pH 7.4, this can contribute to degradation.
-
Light Exposure: this compound has been shown to be highly labile under photolytic conditions.[3] Exposure of media containing this compound to light, especially for prolonged periods, can cause significant degradation.
-
Oxidation: this compound possesses antioxidant properties, which means it is susceptible to oxidation.[1][2] Components in the cell culture medium and the presence of oxygen can contribute to oxidative degradation.
-
Temperature: While standard cell culture temperature is 37°C, the stability of this compound at this temperature over extended periods in media has not been extensively quantified in published literature. However, temperature can influence the rate of all chemical reactions, including degradation.
-
Enzymatic Activity: If using serum-containing media, enzymes present in the serum could potentially metabolize this compound.
Q3: How can I prepare a stock solution of this compound for cell culture experiments?
Due to its low water solubility, this compound is typically dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically well below 0.5%).
Q4: Are there any known degradation products of this compound?
While specific degradation products of this compound in cell culture media are not well-documented in the literature, the degradation of other flavonoids, like quercetin, can involve oxidation and opening of the C-ring, leading to the formation of smaller phenolic acids.[2] It is plausible that this compound could undergo similar degradation pathways.
Troubleshooting Guide
This guide addresses common issues researchers may face related to this compound stability during cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects of this compound. | Degradation of this compound in the media. | 1. Minimize Light Exposure: Protect your this compound-containing media from light at all stages (preparation, incubation, and storage) by using amber tubes and wrapping flasks in foil.[3] 2. Prepare Fresh Media: Prepare fresh media with this compound for each experiment or at frequent intervals during long-term studies. 3. pH Control: While altering media pH is generally not feasible for cell culture, be aware that the standard physiological pH contributes to potential instability. 4. Consider Serum-Free Media: If your cell line permits, consider using serum-free media to eliminate potential enzymatic degradation. 5. Perform a Stability Check: Quantify the concentration of this compound in your media over the time course of your experiment using HPLC (see Experimental Protocols section). |
| Precipitation of this compound in the culture medium. | Low aqueous solubility of this compound. | 1. Check Stock Solution Concentration: Ensure your stock solution is fully dissolved before diluting it into the culture medium. 2. Optimize Final Concentration: Do not exceed the solubility limit of this compound in the final culture medium. You may need to perform a solubility test. 3. Gentle Mixing: When adding the this compound stock to the media, add it dropwise while gently swirling to facilitate dissolution. |
| High background noise or unexpected cellular responses. | Formation of bioactive degradation products. | 1. Characterize Degradation: If possible, use analytical techniques like LC-MS to identify potential degradation products in your media over time. 2. Control for Vehicle Effects: Always include a vehicle control (media with the same concentration of DMSO used to dissolve this compound) in your experiments. 3. Reference Freshly Prepared Compound: Compare the effects of aged this compound-containing media with freshly prepared media to assess if degradation is altering the biological outcome. |
Quantitative Data Summary
Direct quantitative data on the half-life of this compound in common cell culture media at 37°C is limited in the current scientific literature. However, forced degradation studies provide valuable insights into its stability under different stress conditions.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Condition | Stability | Reference |
| Acidic (e.g., 0.1 M HCl) | Stable | [3] |
| Basic (e.g., 0.1 M NaOH) | Highly Labile | [3] |
| Oxidative (e.g., H₂O₂) | Stable | [3] |
| Photolytic (Sunlight) | Highly Labile | [3] |
Note: The stability in oxidative conditions in this study was assessed using a strong oxidizing agent. The complex, pro-oxidant environment of cell culture media containing various components and dissolved oxygen may still contribute to gradual oxidative degradation over time. For comparison, the flavonoid quercetin has been shown to undergo rapid oxidative degradation in cell culture media, with no unchanged compound present after 8 hours.[2]
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a general framework for researchers to determine the stability of this compound in their specific cell culture medium and conditions.
-
Preparation of this compound-Containing Medium:
-
Prepare your cell culture medium (e.g., DMEM or RPMI-1640) with all necessary supplements (e.g., 10% FBS, antibiotics).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is consistent with what you use in your experiments.
-
Prepare a sufficient volume to collect samples at multiple time points.
-
-
Incubation:
-
Place the this compound-containing medium in a sterile, sealed container (e.g., a T75 flask with a filtered cap) in a cell culture incubator at 37°C and 5% CO₂.
-
Mimic your experimental conditions as closely as possible (e.g., if you change the media every 24 hours in your experiments, analyze samples at similar intervals).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), aseptically remove an aliquot (e.g., 1 mL) of the medium.
-
Immediately store the samples at -80°C until HPLC analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (around 290 nm).
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same cell culture medium (analyzed at time 0).
-
Thaw the collected samples and centrifuge to remove any precipitates.
-
Inject the supernatant onto the HPLC system.
-
Determine the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, you can calculate the degradation rate and the half-life (t½) of this compound under your specific experimental conditions.
-
Signaling Pathways and Experimental Workflows
This compound's Influence on Signaling Pathways
This compound has been shown to modulate key signaling pathways in various cell types. Understanding these interactions is crucial for interpreting experimental results.
Caption: this compound's effect on cAMP/PKA and p38 MAPK pathways.[1][2]
Workflow for Assessing this compound Stability
The following diagram illustrates a logical workflow for researchers to evaluate the stability of this compound in their cell culture experiments.
Caption: Experimental workflow for determining this compound stability.
References
- 1. Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.tci-thailand.org [search.tci-thailand.org]
Technical Support Center: Overcoming Pinostrobin's Low Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of pinostrobin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Issue 1: Poor Aqueous Solubility
Question: My this compound sample is not dissolving in aqueous buffers for my in vitro/in vivo experiments. What are the recommended solvents and strategies to improve its solubility?
Answer: this compound is a lipophilic flavonoid and exhibits poor water solubility, which is a primary reason for its low bioavailability.[1][2]
-
Recommended Solvents: For stock solutions, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) at concentrations of approximately 12 mg/mL and 20 mg/mL, respectively.[3] For aqueous buffers, a common method is to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2).[3] Using this method, a solubility of about 0.25 mg/mL can be achieved in a 1:3 DMF:PBS solution.[3] It is not recommended to store the aqueous solution for more than one day.[3]
-
Solubility Enhancement Strategies:
-
Complexation: Cyclodextrins (CDs) can form inclusion complexes with this compound to enhance its aqueous solubility. Studies have shown that β-cyclodextrin (βCD) and its derivatives, like heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD) and hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase this compound's solubility.[4] The formation of a 1:1 molar ratio complex is often effective.[4]
-
Co-solvents: The use of co-solvents can improve the solubility of hydrophobic drugs.[5][6]
-
pH Adjustment: Modifying the pH of the solution can sometimes improve the solubility of compounds with ionizable groups.[7]
-
Nanoformulations: Encapsulating this compound into nanocarriers like nanoparticles, liposomes, or nanoemulsions can significantly improve its solubility and dispersion in aqueous media.[1][8]
-
Issue 2: Low Plasma Concentration After Oral Administration
Question: I'm observing very low and variable plasma concentrations of this compound in my animal models after oral gavage. What are the likely causes and how can I improve its systemic absorption?
Answer: Low plasma concentration after oral administration is a well-documented challenge for this compound. This is attributed to several factors:
-
Poor Solubility & Dissolution: As mentioned, its low water solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: this compound undergoes rapid and extensive metabolism in the liver and intestines after absorption.[9][10] The primary metabolic pathways include hydroxylation, demethylation, glucuronidation, and sulfation.[11][12] Studies in rats show that only a very small amount of the parent compound is excreted, indicating that it is heavily metabolized in vivo.[11][12]
-
Rapid Clearance: Studies in rats have shown that this compound has a short to moderate half-life in serum, ranging from approximately 4 to 7 hours.[11][13]
Strategies to Enhance Oral Bioavailability:
-
Pharmaceutical Technologies:
-
Nanoformulations: This is a highly promising strategy. Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, or polymeric nanoparticles can protect it from degradation in the GI tract, improve its solubility, and enhance its absorption.[1][8][14]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and absorption.[6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the GI tract, increasing the surface area for absorption.[7]
-
-
Structural Modification:
-
Use of Absorption Enhancers: Co-administration with substances that can enhance intestinal permeability, such as chitosan, can improve absorption.[1]
Issue 3: Analytical Method Challenges
Question: I'm having trouble developing a reliable method to quantify this compound in plasma samples. What are the established analytical techniques?
Answer: Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies.
-
Recommended Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining this compound concentrations in plasma.[16][17] It allows for low limits of quantification, often in the range of ng/mL.[16]
-
Alternative Method: HPLC with UV detection is also used. A Chiralpak® AD-RH column can be employed for the baseline separation of this compound's enantiomers with UV detection at 287 nm.[13]
-
Sample Preparation: A protein precipitation step is typically required to extract this compound from plasma samples before analysis.[11]
-
Internal Standard: Using an internal standard, such as isoliquiritigenin, is essential for accurate quantification with LC-MS/MS.[16]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from in vivo studies in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
| Parameter | Value | Study Conditions | Source |
| Cmax (Peak Plasma Concentration) | 53.034 ± 15.407 ng/mL | 48.51 mg/kg oral dose | [11] |
| Tmax (Time to Peak Concentration) | 0.133 h | 48.51 mg/kg oral dose | [11] |
| t1/2 (Elimination Half-Life) | 4.047 ± 1.843 h | 48.51 mg/kg oral dose | [11] |
| AUCinf (Area Under the Curve) | 23.16 µg·h/mL (S-enantiomer) | 20 mg/kg intravenous dose | [13] |
| 21.296 µg·h/mL (R-enantiomer) | |||
| Vd (Volume of Distribution) | 8.2 L/kg (S-enantiomer) | 20 mg/kg intravenous dose | [13] |
| 8.9 L/kg (R-enantiomer) |
Note: The large volume of distribution (Vd) suggests extensive distribution of this compound into tissues.[11][13]
Experimental Protocols
Below are detailed methodologies for key experiments related to improving this compound bioavailability.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200 ± 20 g) are commonly used.[10][11]
-
Formulation Preparation:
-
Administration: Administer the this compound formulation orally (p.o.) via gavage at a specific dose (e.g., 48.51 mg/kg).[11]
-
Blood Sampling:
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4,000 rpm for 10 min at 4°C) to separate the plasma.[11]
-
Sample Storage: Store plasma samples at -80°C until analysis.[11]
-
Analysis: Quantify this compound concentration in plasma using a validated LC-MS/MS method.[16]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using non-compartmental analysis software.[11]
Protocol 2: Preparation of this compound Inclusion Complexes with Cyclodextrins (Freeze-Drying Method)
-
Molar Ratio: Prepare a 1:1 molar ratio of this compound and the selected cyclodextrin (e.g., HPβCD).[4]
-
Dissolution: Accurately weigh the this compound and cyclodextrin and dissolve them in deionized water with magnetic stirring until a clear solution is formed.[4]
-
Freezing: Freeze the solution completely at -80°C overnight.[4]
-
Lyophilization: Subject the frozen solution to a lyophilizer for 48 hours to obtain a dry powder of the inclusion complex.[4]
-
Characterization: Characterize the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Visualizations
Diagram 1: Key Barriers to this compound Oral Bioavailability
Caption: Major hurdles limiting the systemic availability of this compound after oral intake.
Diagram 2: Experimental Workflow for Bioavailability Enhancement
Caption: A logical workflow for developing and evaluating novel this compound formulations.
Diagram 3: Mechanism of Cyclodextrin-Mediated Solubility Enhancement
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Theoretical and Experimental Studies on Inclusion Complexes of this compound and β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pre-Clinical Pharmacokinetic and Pharmacodynamic Characterization of Selected Chiral Flavonoids: Pinocembrin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereospecific analytical method development and preliminary in vivo pharmacokinetic characterization of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of this compound in rat plasma by LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies [frontiersin.org]
Pinostrobin Isolation and Purification: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of pinostrobin.
Troubleshooting Guide
This guide addresses common challenges encountered during the isolation and purification of this compound, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | This compound is lipophilic and has low water solubility.[1][2][3][4] Use non-polar or semi-polar solvents like n-hexane, petroleum ether, or ethanol for extraction.[1][5][6][7] Consider ultrasound-assisted extraction to improve efficiency.[8][9] |
| Insufficient Extraction Time or Temperature: The active compound may not have been fully extracted from the plant material. | Maceration can be performed for several days.[5] Reflux extraction can be more efficient and requires less time.[5] Optimal conditions for ultrasound-assisted extraction include a 10-minute extraction time.[8][9] | |
| Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration. | Ensure the plant material is dried and finely pulverized to increase the surface area for extraction.[1] A particle size of 125 μm has been shown to be effective.[8][9] | |
| Low Purity of Isolated this compound | Presence of Impurities: Co-extraction of other compounds with similar polarities. Essential oils can also be a source of contamination.[5] | Recrystallization: This is a crucial step for purification. Repeated recrystallization (6-7 times) using a solvent in which this compound has low solubility at low temperatures, such as methanol, is effective.[1][5] |
| Chromatographic Techniques: For higher purity, employ techniques like silica gel column chromatography, Sephadex LH-20, or centrifugal partition chromatography (CPC).[7][9] | ||
| Difficulty in Crystallization | Supersaturation Not Reached: The concentration of this compound in the solvent may be too low. | Concentrate the filtrate to a smaller volume before allowing it to crystallize.[5] |
| Inappropriate Solvent for Crystallization: The solvent may be too good a solvent for this compound at all temperatures. | Use a solvent in which this compound has high solubility at higher temperatures and low solubility at lower temperatures, such as methanol.[1][5] | |
| Cooling Rate is Too Fast: Rapid cooling can lead to the formation of amorphous precipitate instead of crystals. | Allow the saturated solution to cool down slowly. Storing the solution at a low temperature (-20°C) for an extended period (e.g., 18 hours or a week) can promote crystallization.[1][5] | |
| Inaccurate Purity Assessment | Inappropriate Analytical Method: The chosen method may not be sensitive or specific enough to detect impurities. | Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., n-hexane:ethyl acetate 9:1) to check for the presence of a single spot.[5] |
| High-Performance Liquid Chromatography (HPLC): This is a more accurate method for purity determination. A C18 column with a mobile phase of methanol/water is commonly used.[10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from its natural sources?
A1: The choice of solvent depends on the extraction method. For maceration, non-polar solvents like n-hexane and petroleum ether are commonly used due to the lipophilic nature of this compound.[1][5] Ethanol (70-95%) is also effective, particularly in homogenization-assisted extraction.[6][7] For ultrasound-assisted extraction, n-hexane has been shown to be efficient.[9]
Q2: How can I improve the purity of my isolated this compound?
A2: Repeated recrystallization is a simple and effective method to improve purity.[5] Dissolving the crude crystals in a minimal amount of a suitable hot solvent (like methanol) and allowing it to cool slowly will result in purer crystals.[1][5] For very high purity, chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20, or more advanced techniques like Centrifugal Partition Chromatography (CPC), are recommended.[7][8][9]
Q3: My this compound sample is an oil and won't crystallize. What should I do?
A3: The presence of essential oils can inhibit crystallization.[5] Try washing the crude extract with a non-polar solvent in which this compound has low solubility at room temperature to remove these oils. Subsequently, attempt recrystallization from a different solvent system. Concentrating the solution further and allowing for a longer crystallization period at a lower temperature can also be beneficial.[1][5]
Q4: What are the key parameters to monitor during the purification process?
A4: Purity should be monitored at each step using Thin-Layer Chromatography (TLC). The appearance of a single spot on the TLC plate is a good indicator of purity.[5] For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10][11][12] The melting point of the final product can also be compared to the literature value for pure this compound.
Q5: Are there any non-chromatographic methods for isolating high-purity this compound?
A5: Yes, a simple, non-chromatographic method has been developed that relies on maceration with petroleum ether followed by a series of precipitation and recrystallization steps in methanol at low temperatures. This method has been reported to yield this compound with a purity of ≥ 99%.[1][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the isolation and purification of this compound.
Table 1: Yield and Purity of this compound from Different Isolation Methods
| Plant Source | Isolation Method | Yield (%) | Purity (%) | Reference |
| Boesenbergia rotunda | Maceration with 95% ethanol, Sephadex LH-20, Recrystallization | 0.86 | 97.06 | [7] |
| Boesenbergia rotunda | Ultrasound-assisted extraction with n-hexane, CPC | Not explicitly stated for the entire process, but 2.16 mg of PN was isolated from 67 mg of crude extract. | 98.78 | [8][9] |
| Boesenbergia rotunda | Non-chromatographic (Maceration with petroleum ether, Recrystallization) | 2.36 | ≥ 99 | [1][10] |
Experimental Protocols
Protocol 1: Non-Chromatographic Isolation of this compound from Boesenbergia rotunda
This protocol is adapted from Fakhrudin et al. (2021) and provides a simple, fast, and inexpensive method for obtaining high-purity this compound.[1][10]
1. Sample Preparation:
-
Wash fresh Boesenbergia rotunda rhizomes with water.
-
Cut the rhizomes into thin slices (0.2–0.4 mm thickness).
-
Dry the slices in an oven at 50°C for 24 hours.
-
Pulverize the dried rhizomes into a fine powder.
2. Extraction:
-
Macerate 500 g of the dried powder in 2.5 L of petroleum ether for 18 hours.
-
Filter the mixture and collect the liquid extract.
-
Reuse the solvent to perform a second maceration of the plant material with the same procedure.
-
Combine the liquid extracts from both macerations.
-
Evaporate the solvent using a rotary evaporator until approximately 100 mL of the extract remains.
3. Crystallization and Purification:
-
Store the concentrated liquid extract at -20°C for 18 hours to allow for the formation of pale yellow precipitates.
-
Filter the precipitates.
-
Dissolve the precipitates in 50 mL of warm methanol (60°C) with stirring for 15 minutes.
-
Store the solution in a freezer at -20°C for 18 hours.
-
Filter the resulting yellowish crystals and wash them several times with cold methanol (4°C) until they become colorless.
-
Dry the colorless crystals at room temperature.
4. Purity Analysis:
-
Assess the purity of the crystals using TLC and HPLC.
-
TLC: Use silica gel F254 plates with a mobile phase of n-hexane/ethyl acetate (4:1). A single spot should be observed under UV light (254 nm).[10]
-
HPLC: Use a C18 column with a mobile phase of methanol/water (80:20) at a flow rate of 1 mL/min, with detection at 254 nm.[10]
Visualizations
Caption: General workflow for the isolation and purification of this compound.
References
- 1. scispace.com [scispace.com]
- 2. "Solubility enhancement of this compound by complexationwith β-cyclodextr" by Jintawee Kicuntod [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activity of this compound and Solid Dispersion Based on It | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. CN101875648B - Method for extracting and purifying this compound from medicinal plants, and pharmaceutical preparation and application thereof - Google Patents [patents.google.com]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. Efficient Simultaneous Isolation of this compound and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Simultaneous Isolation of this compound and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. HPLC determination of the major active flavonoids and GC-MS analysis of volatile components of Dysphania graveolens (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pinostrobin Dosage for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pinostrobin in animal studies. The information is designed to address common challenges and provide standardized protocols to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A1: Based on published studies, a general starting dose for oral administration in rats and mice ranges from 10 to 50 mg/kg. For instance, doses of 20 and 40 mg/kg have shown neuroprotective and antioxidant effects in rats.[1][2][3] A study on ovarian toxicity in rats used a dose of 50 mg/kg.[4] For anti-inflammatory effects in rats, single oral doses of 10 and 20 mg/kg have been documented to be effective.[5] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and disease indication.
Q2: How should I prepare this compound for oral administration?
A2: this compound has low aqueous solubility.[6][7] A common method for preparing this compound for oral gavage is to create a suspension in a vehicle such as 0.5% or 1% carboxymethylcellulose (CMC).[2][3] Another reported vehicle is 0.9% sterile saline containing 2% polysorbate 80 (v/v).[8][9] For topical applications, this compound can be dissolved in a suitable solvent and then incorporated into a vehicle like carboxymethylcellulose.[6]
Q3: What are the key pharmacokinetic parameters of this compound in rats?
A3: In rats, after a single oral administration of 48.51 mg/kg, this compound is absorbed relatively quickly with a time to maximum plasma concentration (Tmax) of approximately 0.133 hours.[8][9] The maximum plasma concentration (Cmax) observed was 53.034 ng/mL.[8][9] The apparent elimination half-life (t1/2) is moderate at around 4.05 hours.[8][10] this compound shows extensive tissue distribution, particularly in the gastrointestinal tract.[8][9][11]
Q4: What are the main metabolic pathways for this compound in rats?
A4: this compound is extensively metabolized in rats. The primary metabolic pathways include hydroxylation, demethylation, glucuronidation, and sulfation.[8][9][10][11] A very small amount of the parent compound is excreted unchanged in urine, feces, and bile, indicating that metabolism is the main route of elimination.[8][9][10][11]
Troubleshooting Guide
Issue 1: Low Bioavailability or Inconsistent Results
-
Possible Cause: Poor solubility of this compound leading to incomplete absorption. This compound is sparingly soluble in aqueous buffers.[12]
-
Solution:
-
Vehicle Optimization: Ensure the use of an appropriate vehicle. For oral administration, a suspension in 0.5-1% CMC or a solution in saline with a surfactant like polysorbate 80 can improve dispersion and absorption.[2][3][8][9][13]
-
Particle Size Reduction: Micronization of the this compound powder can increase the surface area for dissolution.
-
Complexation: Consider using cyclodextrins (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) to form inclusion complexes, which can significantly enhance aqueous solubility and bioavailability.[6][7]
-
Issue 2: Signs of Toxicity in Animals
-
Possible Cause: The administered dose may be too high for the specific animal strain or model. While this compound is generally considered to have low toxicity, high doses may lead to adverse effects.[14]
-
Solution:
-
Dose Reduction: Lower the administered dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. Studies have reported no toxicity in male rats within the 1-100 mg/kg dose range.[3] A high dose of 1000 mg/kg applied dermally showed no toxicity signs in mice.[15]
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the administration vehicle itself.[13]
-
Monitor Animal Health: Closely monitor animals for any signs of distress, weight loss, or changes in behavior.
-
Issue 3: Lack of Efficacy at Previously Reported Doses
-
Possible Cause: Differences in experimental models, animal strains, or administration protocols.
-
Solution:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Route of Administration: Re-evaluate the route of administration. For localized effects, such as dermal inflammation, topical application may be more effective than oral administration.[6]
-
Timing of Administration: The timing of this compound administration relative to the disease induction or measurement of endpoints is critical. Review the literature for optimal timing in similar models.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Animal Model | Dosage | Source |
| Cmax | 53.034 ± 15.407 ng/mL | Male Sprague-Dawley Rats | 48.51 mg/kg | [8][9] |
| Tmax | 0.133 h | Male Sprague-Dawley Rats | 48.51 mg/kg | [8][9] |
| t1/2 | 4.047 ± 1.843 h | Male Sprague-Dawley Rats | 48.51 mg/kg | [8][9] |
| AUC0-∞ | 881.114 ± 289.587 ng·h/mL | Male Sprague-Dawley Rats | 48.51 mg/kg | [8] |
| Vd | 8.2 L/kg (S-pinostrobin) | Male Sprague-Dawley Rats | Not Specified | [16] |
| Vd | 8.9 L/kg (R-pinostrobin) | Male Sprague-Dawley Rats | Not Specified | [16] |
Table 2: Effective Dosages of this compound in Rodent Models
| Pharmacological Effect | Dosage | Route of Administration | Animal Model | Source |
| Anti-inflammatory | 10 and 20 mg/kg | Oral | Rats | [5] |
| Anti-inflammatory (Topical) | 1.5, 2.0, and 3.0 mg/ear | Topical | Mice | [6][17] |
| Neuroprotection | 20 and 40 mg/kg | Oral | Rats | [1][2][3] |
| Neuroprotection (Parkinson's Model) | 40 mg/kg | Oral | Rats | [18] |
| Antioxidant | 20 and 40 mg/kg | Oral | Rats | [1][3] |
| Ovarian Protection | 50 mg/kg | Oral | Rats | [4] |
| Hepatoprotective | 30 and 60 mg/kg | Oral | Rats | [5][19] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Suspend the this compound in the 0.5% CMC solution to the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 200g rat with a dosing volume of 10 mL/kg).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Dosing:
Protocol 2: Pharmacokinetic Study of this compound in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats (200 ± 20 g).[10]
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dosing and Sample Collection:
-
Prepare this compound in 0.9% sterile saline containing 2% polysorbate 80 (v/v).[8][9]
-
Collect blood samples (approximately 400 µL) from the orbital vein at specified time points (e.g., 0, 0.133, 0.167, 0.33, 0.5, 1, 2, 4, 6, and 12 hours post-dose).[8][9]
-
Collect blood in heparinized tubes and centrifuge at 4,000 rpm for 10 minutes at 4°C to obtain plasma.[8][9]
-
-
Sample Analysis:
Visualizations
Caption: General experimental workflow for in vivo this compound studies.
Caption: Proposed mechanisms of action for this compound's therapeutic effects.
References
- 1. scielo.br [scielo.br]
- 2. This compound from Boesenbergia rotunda attenuates oxidative stress and promotes functional recovery in rat model of sciatic nerve crush injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates chronic restraint stress‑induced cognitive impairment by modulating oxidative stress and the function of astrocytes in the hippocampus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dietary bioflavonoid exerts antioxidant, anti-inflammatory, and anti-apoptotic protective effects against methotrexate-induced ovarian toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical and Experimental Studies on Inclusion Complexes of this compound and β-Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies [frontiersin.org]
- 9. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stereospecific analytical method development and preliminary in vivo pharmacokinetic characterization of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound mitigates neurodegeneration through an up-regulation of antioxidants and GDNF in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
pinostrobin degradation under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pinostrobin, focusing on its degradation under acidic and basic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: this compound concentration decreases over time in a basic buffer solution.
-
Question: I prepared a solution of this compound in a basic buffer (pH > 8), and I am observing a rapid decrease in its concentration as measured by HPLC. What is happening and how can I prevent this?
-
Answer: this compound is known to be highly labile under basic conditions[1]. The flavanone structure of this compound can undergo a ring-opening reaction in an alkaline environment to form a chalcone derivative. This chalcone may then undergo further degradation. To minimize degradation, it is recommended to work with this compound in neutral or slightly acidic conditions (pH < 7) whenever possible. If a basic pH is required for your experiment, consider the following:
-
Prepare the basic solution of this compound immediately before use.
-
Minimize the exposure time to the basic environment.
-
Conduct the experiment at a lower temperature to slow down the degradation rate.
-
Issue 2: Unexpected peaks appear in the chromatogram when analyzing a this compound sample stored in a basic solution.
-
Question: I am analyzing a this compound sample that was stored in a basic solution and I see additional peaks in my HPLC chromatogram that are not present in my standard. What are these peaks?
-
Answer: The additional peaks are likely degradation products of this compound. Under basic conditions, this compound can isomerize to its corresponding chalcone, which may be observed as a new peak in the chromatogram. Further degradation of the chalcone or other reactions can also lead to the formation of other byproducts. To identify these degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be required to elucidate their structures.
Issue 3: this compound appears stable in my acidic experimental conditions, but I want to confirm I am not overlooking any subtle degradation.
-
Question: My experiments are conducted in an acidic medium (pH 2-4), and I don't observe any significant loss of this compound. Is it safe to assume there is no degradation?
-
Answer: Studies have shown that this compound is generally stable under acidic conditions[1]. However, to rigorously confirm its stability in your specific experimental setup, you can perform a forced degradation study. This involves exposing a sample of this compound to more extreme acidic conditions (e.g., 1 M HCl) and elevated temperatures (e.g., 60-80°C) for a defined period. If no significant degradation is observed under these stressed conditions, it provides strong evidence of its stability in your milder experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic versus basic solutions?
A1: this compound is generally stable in acidic solutions. In contrast, it is unstable and degrades in basic (alkaline) solutions[1]. The rate of degradation in basic solutions increases with higher pH and temperature.
Q2: What is the primary degradation pathway for this compound in basic conditions?
A2: The primary degradation pathway for flavanones like this compound in basic conditions is the opening of the heterocyclic C-ring. This results in the formation of the corresponding chalcone isomer. This chalcone can then undergo further degradation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common method for monitoring this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection[1]. This method allows for the separation and quantification of the intact this compound from its degradation products.
Q4: Are there any known degradation products of this compound?
A4: While the degradation of this compound in basic solution is known to occur, detailed characterization of all its degradation products is not extensively reported in the literature. The initial and primary degradation product is expected to be the corresponding this compound chalcone.
Quantitative Data Summary
Due to the limited availability of specific quantitative degradation data for this compound in the literature, the following table presents hypothetical data based on the known behavior of flavanones under forced degradation conditions. These values should be considered as illustrative examples.
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product |
| 0.1 M HCl | 60 | 24 | >95% | Not Applicable |
| Water | 60 | 24 | >98% | Not Applicable |
| 0.1 M NaOH | 25 | 4 | <10% | This compound Chalcone |
| 0.1 M NaOH | 60 | 1 | <1% | This compound Chalcone and further degradants |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic and basic conditions.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
-
pH meter
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
3. Forced Degradation Procedure:
-
Acid Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the this compound stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the this compound stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at room temperature (25°C).
-
Due to the high lability of this compound in basic conditions, take samples at frequent intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for immediate HPLC analysis.
-
4. HPLC Analysis:
-
Use a validated stability-indicating HPLC method. An example method is as follows[1]:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol/acetonitrile (B).
-
Flow Rate: 1 mL/min
-
Detection: UV at 290 nm
-
-
Inject the prepared samples and a standard solution of this compound.
-
Calculate the percentage of remaining this compound and the formation of any degradation products by comparing peak areas.
Visualizations
Caption: Proposed degradation pathway of this compound under basic conditions.
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Troubleshooting decision tree for this compound degradation.
References
Technical Support Center: Pinostrobin & Fluorescence Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using pinostrobin in their experiments and encountering potential interference with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit intrinsic fluorescence (autofluorescence)?
Recommendation: It is crucial to experimentally determine the autofluorescence of this compound under your specific assay conditions.
Q2: Can this compound interfere with my fluorescence assay?
Yes, this compound has the potential to interfere with fluorescence assays through several mechanisms:
-
Intrinsic Fluorescence (Autofluorescence): this compound's own fluorescence may overlap with the excitation or emission spectra of your fluorescent probes, leading to false-positive signals or increased background.
-
Fluorescence Quenching: this compound has been shown to quench the intrinsic fluorescence of proteins, such as human serum albumin (HSA), primarily through a static quenching mechanism.[1] This can lead to false-negative results in assays that rely on measuring protein fluorescence.
-
Inhibition of Cellular Transporters: In cell-based assays, this compound can inhibit the activity of efflux pumps like P-glycoprotein (P-gp).[3] This can affect the intracellular concentration of fluorescent substrates (e.g., calcein-AM, Hoechst dyes), leading to an apparent increase in fluorescence that is not related to the intended biological target.[3][4]
-
Interaction with Fluorescent Dyes: While direct quenching or enhancement data for many common dyes is limited, the potential for interaction exists. It is advisable to test for direct effects of this compound on your specific fluorophore.
Q3: What are the common fluorescent dyes that might be affected by this compound?
Based on available literature, this compound has been shown to interfere with assays using:
-
Tryptophan residues in proteins: Due to its quenching effect.[1]
-
Calcein-AM: By inhibiting its efflux from cells.[3]
-
Hoechst 33342: By potentially affecting its transport in side population assays.[4]
-
2-NBDG (fluorescent glucose analog): By inhibiting glucose transporters.[5]
Direct interaction with other common dyes like fluorescein (FITC), rhodamine, DAPI, and others should be experimentally verified.
Troubleshooting Guides
Issue 1: High background fluorescence in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| This compound Autofluorescence | 1. Run a control experiment with this compound alone in the assay buffer. 2. Measure the fluorescence at the excitation and emission wavelengths of your assay. 3. If significant fluorescence is detected, subtract this background from your experimental readings. 4. Consider using a fluorophore with excitation and emission wavelengths further away from the UV region, as flavonoid autofluorescence is often more pronounced in the UV/blue range. |
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Fluorescence Quenching | 1. Perform a cell-free quenching assay. 2. Mix your fluorescent probe with varying concentrations of this compound in the assay buffer. 3. Measure the fluorescence intensity. A dose-dependent decrease in fluorescence suggests quenching. 4. If quenching is confirmed, consider if the experimental design can be modified, for instance, by using a different fluorescent probe or assay principle. |
| Inhibition of Cellular Uptake | 1. In cell-based assays, ensure that this compound is not affecting the uptake of your fluorescent probe. 2. Use a positive control for probe uptake that is known not to be affected by this compound, if available. 3. Consider pre-incubating cells with the fluorescent probe before adding this compound. |
Issue 3: Higher than expected fluorescence signal in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Inhibition of Efflux Pumps | 1. This is a known mechanism for this compound.[3] 2. If your assay uses a substrate for efflux pumps (e.g., calcein-AM, some Hoechst dyes), the increased signal may be due to pump inhibition. 3. Confirm this by using a known efflux pump inhibitor as a positive control. 4. Consider using a fluorescent probe that is not a substrate for these transporters or use a cell line with low expression of the relevant efflux pumps. |
Quantitative Data Summary
| Parameter | Value | Reference |
| UV Absorbance Maxima | 213 nm, 288 nm | [2] |
| Excitation Wavelength (in protein binding studies) | 280 nm | [1] |
| Emission Wavelength (in protein binding studies) | 345 nm | [1] |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Objective: To measure the intrinsic fluorescence of this compound under specific assay conditions.
-
Materials:
-
This compound stock solution (in a suitable solvent like DMSO).
-
Assay buffer (the same buffer used in your experiment).
-
Fluorometer or plate reader with adjustable excitation and emission wavelengths.
-
Appropriate microplates or cuvettes.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in your assay buffer, covering the concentration range used in your experiments.
-
Include a buffer-only control.
-
Set the fluorometer to the excitation and emission wavelengths used for your experimental fluorophore.
-
Measure the fluorescence intensity of each this compound dilution and the buffer control.
-
To identify the peak excitation and emission of this compound, perform a wavelength scan. Set a fixed emission wavelength and scan a range of excitation wavelengths. Then, set the peak excitation wavelength and scan a range of emission wavelengths.
-
-
Analysis:
-
Subtract the fluorescence of the buffer-only control from the readings of the this compound dilutions.
-
The resulting values represent the autofluorescence of this compound at your assay's wavelengths. This can be used for background correction.
-
Protocol 2: Cell-Free Fluorescence Quenching Assay
-
Objective: To determine if this compound directly quenches the fluorescence of a specific probe.
-
Materials:
-
Fluorescent probe of interest (e.g., FITC-labeled peptide, free fluorescein).
-
This compound stock solution.
-
Assay buffer.
-
Fluorometer or plate reader.
-
-
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your main experiment.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate or cuvette, mix the fluorescent probe solution with each dilution of this compound. Include a control with the fluorescent probe and buffer only (no this compound).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Analysis:
-
Compare the fluorescence intensity of the samples containing this compound to the control sample.
-
A concentration-dependent decrease in fluorescence indicates a quenching effect.
-
Visualizations
Caption: Experimental workflow to test for this compound interference.
Caption: Potential mechanisms of this compound interference in fluorescence assays.
Caption: A logical workflow for troubleshooting this compound interference.
References
Technical Support Center: Pinostrobin Solid Dispersion Formulation for Enhanced Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the formulation of pinostrobin solid dispersions to enhance its aqueous solubility. This compound, a flavonoid with promising therapeutic potential, exhibits poor water solubility, which can limit its bioavailability and clinical efficacy. Solid dispersion technology is a proven strategy to overcome this challenge by dispersing this compound in a hydrophilic carrier at a molecular level.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound low?
This compound is a lipophilic compound with a rigid crystalline structure, making it difficult for water molecules to interact with and dissolve it. Its low aqueous solubility can lead to poor absorption in the gastrointestinal tract and consequently, low bioavailability.
Q2: How does a solid dispersion formulation improve the solubility of this compound?
Solid dispersion technology enhances the solubility of poorly water-soluble drugs like this compound through several mechanisms:
-
Amorphization: Converting the crystalline drug into a higher-energy amorphous state.
-
Particle Size Reduction: Dispersing the drug at a molecular level within a carrier matrix, significantly increasing the surface area available for dissolution.
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic this compound particles.
-
Inhibition of Recrystallization: The carrier can prevent the amorphous drug from converting back to its less soluble crystalline form.
Q3: What are the common carriers used for preparing this compound solid dispersions?
A variety of hydrophilic polymers and other carriers can be used, including:
-
Polyvinylpyrrolidone (PVP): Different grades (e.g., K12, K30, K90) are widely used due to their excellent solubilizing properties and ability to inhibit crystallization.
-
Polyethylene Glycols (PEGs): Various molecular weights (e.g., PEG 4000, PEG 6000) are effective carriers, often used in fusion-based methods.
-
Hydroxypropyl Methylcellulose (HPMC): A versatile polymer that can also act as a precipitation inhibitor.
-
Soluplus® and Kolliphor® grades: These are specialized polymers designed for enhancing the solubility and bioavailability of poorly soluble drugs.
-
Cyclodextrins: These can form inclusion complexes with this compound, encapsulating the drug molecule to improve its solubility.
Q4: What are the common methods for preparing this compound solid dispersions?
The most common methods include:
-
Solvent Evaporation: Both this compound and the carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.
-
Fusion (Melting) Method: A physical mixture of this compound and a low-melting-point carrier is heated until it melts, followed by rapid cooling.
-
Spray Drying: A solution of this compound and the carrier is atomized into a hot air stream, leading to rapid solvent evaporation and formation of solid dispersion particles.
-
Hot-Melt Extrusion (HME): A process where a mixture of this compound and a thermoplastic polymer is heated and forced through a die.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading | - Poor miscibility of this compound with the selected carrier.- Phase separation during preparation. | - Screen different carriers to find one with better miscibility with this compound.- Optimize the drug-to-carrier ratio.- For solvent methods, use a solvent system that dissolves both components well. |
| Incomplete Amorphization | - Insufficient energy input during preparation (e.g., low temperature in fusion method, slow solvent evaporation).- High drug loading leading to crystallization. | - Increase the heating temperature or cooling rate in the fusion method.- Use a faster evaporation rate in the solvent evaporation method (e.g., use a rotary evaporator or spray dryer).- Reduce the drug-to-carrier ratio. |
| Phase Separation or Recrystallization During Storage | - The amorphous solid dispersion is thermodynamically unstable.- Absorption of moisture, which acts as a plasticizer and promotes crystallization.- Storage temperature is too high, approaching the glass transition temperature (Tg). | - Select a carrier that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit molecular mobility.- Store the solid dispersion in a desiccator or with a desiccant to protect from moisture.- Store at a temperature well below the Tg of the solid dispersion. |
| Poor Dissolution Enhancement | - Incomplete amorphization or presence of crystalline drug.- Agglomeration of solid dispersion particles in the dissolution medium.- Slow dissolution of the carrier itself. | - Confirm amorphization using XRD and DSC (see Experimental Protocols).- Incorporate a surfactant or use a carrier with better wetting properties.- Select a more rapidly dissolving carrier. |
| Thermal Degradation of this compound | - High temperatures used in the fusion method or hot-melt extrusion. | - Use a lower melting point carrier for the fusion method.- Optimize the temperature profile in HME to minimize exposure to high temperatures.- Consider using a solvent-based method like solvent evaporation or spray drying, which typically use lower temperatures. |
Quantitative Data Summary
The following tables summarize representative data on the solubility and dissolution enhancement of this compound and other poorly soluble drugs using solid dispersion and related techniques.
Table 1: Solubility Enhancement of this compound with Cyclodextrins
| Carrier | Stability Constant (Ks) M-1 | Solubility Enhancement (Fold Increase) |
| β-Cyclodextrin (βCD) | 158 | ~2.5 |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | 273 | ~4.5 |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DMβCD) | 485 | ~8.0 |
Data is illustrative and based on reported values for this compound inclusion complexes.
Table 2: Dissolution Profile Comparison of a Model Poorly Soluble Drug as Pure Drug vs. Solid Dispersion
| Time (minutes) | % Drug Dissolved (Pure Drug) | % Drug Dissolved (Solid Dispersion) |
| 5 | 5 | 60 |
| 15 | 12 | 85 |
| 30 | 20 | 95 |
| 60 | 30 | 98 |
This table provides a typical comparison and the actual enhancement for this compound will depend on the specific formulation.
Experimental Protocols
Preparation of this compound-PVP Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to enhance its aqueous solubility.
Materials:
-
This compound
-
PVP K30
-
Methanol (or another suitable organic solvent)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh accurately 100 mg of this compound and 900 mg of PVP K30 (1:9 ratio).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask.
-
Ensure complete dissolution by gentle warming in a water bath (not exceeding 40°C) and sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a dry, thin film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a suitable sieve (e.g., #100 mesh) to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator over silica gel.
Characterization of this compound Solid Dispersion
a) Differential Scanning Calorimetry (DSC)
Objective: To determine the physical state (crystalline or amorphous) of this compound in the solid dispersion.
Procedure:
-
Accurately weigh 3-5 mg of the this compound solid dispersion into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Expected Result: The absence of a sharp endothermic peak corresponding to the melting point of crystalline this compound (around 100-105°C) indicates that the drug is in an amorphous state within the solid dispersion. A single glass transition temperature (Tg) for the solid dispersion suggests good miscibility between the drug and the carrier.
b) Powder X-ray Diffraction (PXRD)
Objective: To confirm the amorphous nature of this compound in the solid dispersion.
Procedure:
-
Pack the powdered solid dispersion sample into a sample holder.
-
Mount the sample holder in the PXRD instrument.
-
Scan the sample over a 2θ range of 5° to 40° using Cu Kα radiation.
-
Expected Result: A diffuse halo pattern without any sharp, characteristic peaks of crystalline this compound confirms the amorphous state of the drug in the solid dispersion.
c) In Vitro Dissolution Study
Objective: To compare the dissolution rate of this compound from the solid dispersion with that of the pure drug.
Procedure:
-
Use a USP Type II (paddle) dissolution apparatus.
-
The dissolution medium should be 900 mL of a relevant buffer (e.g., phosphate buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.
-
Accurately weigh an amount of solid dispersion equivalent to a specific dose of this compound (e.g., 25 mg).
-
In a separate vessel, use the same amount of pure this compound as a control.
-
Introduce the samples into the dissolution vessels.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the cumulative percentage of drug dissolved against time.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound solid dispersions.
Caption: Simplified signaling pathways illustrating the anti-inflammatory and antioxidant mechanisms of this compound.
Technical Support Center: Photostability of Pinostrobin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the photostability of pinostrobin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a flavanone, a type of flavonoid, with various reported biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Like many flavonoids, its chemical structure contains chromophores that can absorb ultraviolet (UV) and visible light, potentially leading to photodegradation. This degradation can result in a loss of therapeutic efficacy and the formation of unknown, potentially toxic byproducts. Therefore, assessing the photostability of this compound is a critical step in the development of pharmaceuticals and other light-exposed formulations.
Q2: Are there standardized guidelines for conducting photostability testing on a compound like this compound?
Yes, the most widely accepted guidelines are the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.[3][4] These guidelines recommend a systematic approach, including forced degradation studies and confirmatory tests under standardized light conditions.
Q3: What are the typical light sources used for photostability testing?
According to ICH Q1B guidelines, the light source should produce a combination of UV and visible light.[3] Common options include:
-
An artificial light source that provides a similar output to the D65/ID65 emission standard (e.g., xenon or metal halide lamps).
-
A combination of a cool white fluorescent lamp and a near-UV lamp.
It is crucial to ensure that the light source emits significant radiation in the 320-400 nm range.[3]
Q4: How can I quantify the degradation of this compound during my experiment?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying this compound.[5][6][7] A validated HPLC method can separate this compound from its degradation products, allowing for accurate measurement of its concentration over time.
Q5: What solvents are suitable for photostability studies of this compound?
The choice of solvent can significantly impact photodegradation. It is recommended to start with commonly used solvents in which this compound is soluble, such as methanol, ethanol, or acetonitrile, often mixed with water.[5][6] The solvent should be transparent in the UV-Vis region of interest to avoid interference with light absorption by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation of this compound is observed. | - Insufficient light exposure (duration or intensity).- The wavelength of the light source does not overlap with the absorption spectrum of this compound.- this compound is inherently photostable under the tested conditions. | - Increase the duration or intensity of light exposure according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[3]- Ensure your light source emits in the UV-A and visible regions where flavonoids typically absorb.- Consider performing forced degradation under more extreme conditions (e.g., higher intensity, addition of photosensitizers) to confirm stability. |
| High variability in results between replicate samples. | - Inconsistent light exposure across samples.- Temperature fluctuations in the photostability chamber.- Inaccurate sample preparation or dilution. | - Ensure uniform placement of all samples relative to the light source.- Use a temperature-controlled photostability chamber and include dark controls to monitor for thermal degradation.[8]- Review and standardize all sample handling procedures. |
| Appearance of multiple, unidentified peaks in the HPLC chromatogram. | - Formation of photodegradation products.- Contamination of the sample or solvent. | - Use a diode array detector (DAD) or mass spectrometry (MS) coupled with HPLC to obtain spectral information and identify the degradation products.[9][10]- Run a blank (solvent only) and a dark control (this compound solution kept in the dark) to rule out contamination and thermal degradation. |
| Precipitation of this compound during the experiment. | - Low solubility of this compound in the chosen solvent.- Change in solvent composition due to evaporation. | - Test the solubility of this compound in the selected solvent at the desired concentration before starting the experiment.- Use sealed, transparent containers (e.g., quartz cuvettes) to minimize solvent evaporation. |
Experimental Protocols
General Protocol for Photostability Testing of this compound
This protocol is based on the ICH Q1B guidelines and is intended as a starting point for your experiments.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
For the experiment, dilute the stock solution to a final concentration that gives a clear UV-Vis absorbance reading (typically in the range of 10-50 µg/mL).
-
-
Sample Exposure:
-
Transfer the this compound solution into chemically inert and transparent containers (e.g., quartz cuvettes).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.
-
Place the samples in a photostability chamber equipped with a calibrated light source as per ICH Q1B guidelines.
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.
-
Maintain a constant temperature throughout the experiment.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Analyze the dark control to ensure that any observed degradation is due to light exposure and not thermal effects.
-
Data Presentation
Table 1: Template for Recording Photodegradation Data of this compound
| Time (hours) | This compound Concentration (µg/mL) - Exposed | This compound Concentration (µg/mL) - Dark Control | % this compound Remaining (Exposed) | Appearance of Degradation Products (Peak Area) |
| 0 | 100 | 0 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Photostability Testing.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for Photostability Experiments.
References
- 1. Efficient Simultaneous Isolation of this compound and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical and Experimental Studies on Inclusion Complexes of this compound and β-Cyclodextrins [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. HPLC determination of the major active flavonoids and GC-MS analysis of volatile components of Dysphania graveolens (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
- 9. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential [mdpi.com]
- 10. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]
Pinostrobin Interference in MTT Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and avoiding interference caused by the flavonoid pinostrobin in MTT cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
A: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation.[1] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[2] This formazan is then solubilized, and the absorbance of the resulting purple solution is measured with a spectrophotometer, typically around 570 nm.[1][2] The intensity of the color is directly proportional to the number of viable, metabolically active cells.[2]
Q2: What is this compound and why is it studied?
A: this compound is a naturally occurring flavonoid found in various plants, such as fingerroot (Boesenbergia rotunda) and propolis.[3][4] It is investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][5][6] Studies have shown it can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways in cancer cells.[5][7]
Q3: Why can this compound interfere with the MTT assay?
A: this compound, like many other flavonoids, can interfere with the MTT assay through several mechanisms:
-
Direct Chemical Reduction: Flavonoids have been shown to directly reduce MTT to formazan in the absence of any cells.[8][9] This chemical reaction leads to a false-positive signal, artificially inflating the measured absorbance and suggesting higher cell viability than is actually present.[9] This effect can be influenced by components in the culture medium and the presence of serum.[8][10]
-
Biological Interference: this compound has known bioactivities that can affect cell metabolism. It can induce the production of reactive oxygen species (ROS) and alter mitochondrial membrane potential, which can directly impact the cell's ability to reduce MTT, independent of cell death.[7][11] As an antioxidant, it may also scavenge free radicals that can influence cellular redox state and mitochondrial function.[6]
-
Optical Interference: While less common, highly colored compounds can absorb light at the same wavelength as the formazan product, leading to high background readings.[12]
Q4: What are the common signs of this compound interference in my results?
A: Key indicators of interference include:
-
High background absorbance: Control wells containing only media, this compound, and the MTT reagent (no cells) show a significant purple color.[2][13]
-
Discrepancy with morphology: Microscopic examination shows significant cell death, but the MTT assay results indicate high or increased cell viability.[14]
-
Non-linear dose-response: The results do not follow a typical dose-response curve and may show an unexpected increase in viability at high, cytotoxic concentrations.
-
Poor reproducibility: High variability between replicate wells and experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in an MTT assay.
| Problem | Primary Cause | Recommended Solution & Rationale |
| High absorbance in "compound-only" control wells (no cells). | Direct chemical reduction of MTT. this compound is directly reacting with the MTT reagent to form formazan, creating a false signal.[8][9] | 1. Run Controls: Always include a "compound-only" blank for each concentration of this compound. Subtract this background absorbance from your test wells.[2][13] 2. Switch Assays (Recommended): This is the most reliable solution. Direct reduction indicates that the MTT assay is fundamentally incompatible with the compound. Use an assay with a different detection principle, such as an ATP-based luminescent assay.[15][16] |
| MTT results show high viability, but microscopy shows poor cell health. | Biological Interference. this compound may be altering the mitochondrial reductase activity without being cytotoxic, or the direct chemical reduction is masking the cytotoxic effect.[7] | 1. Use an Orthogonal Assay: Confirm viability with a method that measures a different cellular parameter. The Trypan Blue exclusion assay (measures membrane integrity) is a simple, direct way to count live vs. dead cells.[16] 2. Use a Mechanistically Different Assay: An ATP-based assay (e.g., CellTiter-Glo®) is an excellent alternative as it measures the presence of ATP, a more direct indicator of viable cells, and is less susceptible to redox interference.[15][17] |
| Results are inconsistent and not reproducible. | Combination of chemical and biological interference. The complex interplay between direct MTT reduction and effects on cellular metabolism makes results highly variable. | 1. Modify the Protocol (Attempted Fix): After treating cells with this compound, gently wash the cells with sterile PBS before adding the MTT reagent. This can help remove the interfering compound.[12] 2. Adopt a More Robust Assay (Recommended): For reliable and reproducible data, switch to a non-tetrazolium-based assay. Resazurin (AlamarBlue) or ATP-based assays are superior choices for compounds like flavonoids.[15][16] |
Experimental Protocols
Protocol 1: Modified MTT Assay with Compound-Only Control
This protocol includes essential controls to identify and correct for direct MTT reduction by this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. For each concentration, prepare at least two parallel sets of wells: one with cells and one without cells (media only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to all wells (both with and without cells) and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the supernatant. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[18]
-
Data Correction: For each this compound concentration, subtract the average absorbance of the "compound-only" wells (no cells) from the absorbance of the corresponding wells with cells.
Protocol 2: Recommended Alternative - ATP-Based Luminescent Assay
This method measures ATP as a marker of viable cells and is less prone to interference from colored or redox-active compounds.[17]
-
Cell Seeding & Treatment: Plate and treat cells with this compound in an opaque-walled 96-well plate as described above.
-
Reagent Equilibration: Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of ATP detection reagent equal to the volume of culture medium in each well.
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Data Presentation
Table 1: Example Data Illustrating this compound Interference in a Standard MTT Assay
This table shows hypothetical data demonstrating how direct MTT reduction by this compound can mask its cytotoxic effects, and how correcting for this interference reveals the true result.
| This compound (µM) | Absorbance (Cells + this compound) | Absorbance (this compound Only) | Corrected Absorbance (Cell Viability) | % Viability (Corrected) |
| 0 (Control) | 1.20 | 0.05 | 1.15 | 100% |
| 50 | 1.15 | 0.15 | 1.00 | 87% |
| 100 | 1.05 | 0.25 | 0.80 | 70% |
| 250 | 0.95 | 0.40 | 0.55 | 48% |
| 500 | 0.80 | 0.60 | 0.20 | 17% |
Table 2: Comparison of Cell Viability Assays for Use with Flavonoids
| Assay Type | Principle | Advantages for Flavonoids | Disadvantages for Flavonoids |
| MTT / Tetrazolium | Metabolic activity (Reductase) | Widely used, inexpensive. | High risk of interference from direct chemical reduction and biological effects.[8][9] |
| Resazurin (AlamarBlue) | Metabolic activity (Reductase) | Homogeneous, higher sensitivity than MTT.[15][16] | Can still be susceptible to chemical reduction by compounds; requires washing step.[12] |
| ATP-Based (Luminescent) | ATP quantification | Highly sensitive, low interference from colored or redox-active compounds. Considered a gold standard for cytotoxicity screening.[15][17] | Higher reagent cost. |
| Protease-Based (Fluorometric) | Viable cell protease activity | Measures a distinct viability marker.[16] | Fewer literature precedents compared to other assays. |
| Trypan Blue Exclusion | Membrane integrity | Simple, direct cell counting, inexpensive.[16] | Low throughput, subjective, does not measure metabolic activity. |
Visual Guides
Caption: Standard workflow and mechanism of the MTT cell viability assay.
Caption: Potential interference points of this compound in the MTT assay.
Caption: Decision workflow for troubleshooting this compound interference.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mitigates neurodegeneration through an up-regulation of antioxidants and GDNF in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
Pinostrobin Stability & Storage: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the instability of pinostrobin during long-term storage.
Troubleshooting Guide: Degradation of this compound
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Observation | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) of solid this compound | Photodegradation | Store solid this compound in an amber vial or a container protected from light. Minimize exposure to ambient light during weighing and sample preparation. |
| Decreased potency or presence of unknown peaks in HPLC analysis of a recently prepared stock solution | Degradation in solution, potentially due to pH | This compound is susceptible to degradation in basic conditions. Prepare stock solutions in neutral or slightly acidic solvents (e.g., DMSO, ethanol, or methanol). For aqueous buffers, ensure the pH is below 7. Avoid alkaline buffers. Aqueous solutions are not recommended for storage for more than one day. |
| Precipitation in aqueous solutions | Low aqueous solubility | This compound has low water solubility. For aqueous applications, first dissolve this compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer. To improve solubility and stability, consider using formulation strategies such as complexation with cyclodextrins. |
| Inconsistent results between experiments | Inconsistent storage of stock solutions | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below for long-term stability. |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light.[1] A safety data sheet suggests storing the container tightly closed in a dry, cool, and well-ventilated place.[2] Under these conditions, it has been reported to be stable for at least four years.[1]
2. How stable is this compound in different solvents?
This compound is readily soluble in organic solvents such as DMSO and DMF. Stock solutions in these solvents are relatively stable when stored at -20°C. However, prolonged storage in solution is not recommended. For aqueous solutions, this compound is sparingly soluble and less stable. It is advised to prepare fresh aqueous solutions for each experiment and not to store them for more than a day.
3. What are the main factors that cause this compound to degrade?
The primary factors contributing to this compound degradation are:
-
Exposure to light (Photodegradation): Like many flavonoids, this compound is susceptible to degradation upon exposure to UV and visible light.
-
Basic pH: this compound is labile in alkaline conditions, leading to hydrolytic degradation.
-
Elevated Temperature: Higher temperatures can accelerate the degradation process.
4. How can I assess the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This method should be able to separate the intact this compound from any potential degradation products.
5. Are there any formulation strategies to enhance the stability of this compound?
Yes, several strategies can be employed to improve the stability and solubility of this compound:
-
Microencapsulation: Encapsulating this compound in a polymer matrix can protect it from environmental factors.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance both the aqueous solubility and stability of this compound.
Quantitative Stability Data
While specific kinetic data for this compound degradation under various long-term storage conditions are limited in the literature, the following table summarizes the expected stability based on forced degradation studies and general knowledge of flavonoid chemistry.
| Storage Condition | Parameter | Expected Stability | Recommendation |
| Solid | Temperature | High at ≤ -20°C | Optimal: Store at -20°C or -80°C. |
| Light | Low | Store in amber vials or protect from light. | |
| Humidity | Moderate | Store in a desiccated environment. | |
| Solution (Organic) | Temperature | High at ≤ -20°C | Store stock solutions at -20°C or -80°C. |
| Freeze-Thaw Cycles | Low | Aliquot into single-use vials. | |
| Solution (Aqueous) | pH | Low at pH > 7 | Maintain pH below 7. |
| Storage Duration | Low | Prepare fresh solutions daily. |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for a stability-indicating HPLC-UV method. Method development and validation are essential for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase and Elution:
-
A mixture of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for flavonoid analysis.
-
A gradient elution may be necessary to separate this compound from its degradation products. A starting point could be a linear gradient from 20% to 80% acetonitrile over 20-30 minutes.
-
The flow rate is typically set at 1.0 mL/min.
3. Detection:
-
Set the UV detector to the maximum absorbance wavelength of this compound, which is around 288 nm.
4. Sample Preparation:
-
Solid this compound: Accurately weigh and dissolve in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Forced Degradation Samples:
-
Acidic: Incubate this compound solution in 0.1 M HCl.
-
Basic: Incubate this compound solution in 0.1 M NaOH.
-
Oxidative: Treat this compound solution with 3% H₂O₂.
-
Photolytic: Expose this compound solution to UV light.
-
Thermal: Heat this compound solution at an elevated temperature (e.g., 70°C).
-
-
Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.
5. Analysis:
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
Visualizations
Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for long-term storage and stability analysis.
Caption: Factors influencing this compound stability.
References
Validation & Comparative
A Comparative Analysis of Pinostrobin and Quercetin in Oncology
An objective guide for researchers on the anticancer efficacy of two prominent flavonoids, supported by experimental data.
Pinostrobin and quercetin, both naturally occurring dietary flavonoids, have garnered significant attention in oncological research for their potential as chemopreventive and therapeutic agents.[1][2] While both compounds exhibit pleiotropic anticancer effects, their efficacy and underlying molecular mechanisms present distinct profiles. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The data below, compiled from various in vitro studies, highlights the differential cytotoxic effects of this compound and quercetin across a range of human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Time (hours) | Citation |
| This compound | MCF-7 | Breast Cancer | 1503.17 | 24 | [3] |
| MCF-7 | Breast Cancer | 1502.39 | 48 | [3] | |
| MCF-7 | Breast Cancer | 2866.35 | 72 | [3] | |
| MDA-MB-231 | Breast Cancer | 1316.84 | 24 | [3] | |
| MDA-MB-231 | Breast Cancer | 1035.88 | 48 | [3] | |
| MDA-MB-231 | Breast Cancer | 1157.43 | 72 | [3] | |
| T47D | Breast Cancer | ~813 (2.93 mM) | N/A | [4][5] | |
| HeLa S3 | Cervical Cancer | >100 | 72 | [6] | |
| KBvin | Cervical Cancer | >100 | 72 | [6] | |
| Quercetin | MCF-7 | Breast Cancer | 73 | 48 | [7] |
| MCF-7 | Breast Cancer | 17.2 | N/A | [8] | |
| MDA-MB-231 | Breast Cancer | 85 | 48 | [7] | |
| MDA-MB-231 | Breast Cancer | >100 | N/A | [7] | |
| MDA-MB-468 | Breast Cancer | 55 | N/A | [8] | |
| T47D | Breast Cancer | <100 | 48 | [9] | |
| HT-29 | Colon Cancer | 81.65 | 48 | [8] | |
| Caco-2 | Colon Cancer | ~50 | N/A | [8] | |
| A-549 | Lung Cancer | 8.65 µg/ml | 24 | [10] | |
| A-549 | Lung Cancer | 7.96 µg/ml | 48 | [10] | |
| A-549 | Lung Cancer | 5.14 µg/ml | 72 | [10] | |
| A-549 | Lung Cancer | 1.02 | 24 | [11] | |
| H69 | Lung Cancer | 14.2 µg/ml | 24 | [10] | |
| H69 | Lung Cancer | 10.57 µg/ml | 48 | [10] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as cell density and assay methodology, across different studies.
Mechanisms of Anticancer Action
Both flavonoids exert their anticancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.
This compound: A Focus on ROS and Mitochondrial Pathways
This compound's anticancer activity is strongly associated with the induction of oxidative stress and the disruption of mitochondrial function.[1][12] It has been shown to induce apoptosis through both extrinsic and intrinsic signaling pathways mediated by reactive oxygen species (ROS).[12][13] Key mechanisms include:
-
ROS-Mediated Apoptosis: this compound treatment leads to an increase in intracellular ROS levels.[12][13][14] This oxidative stress damages cellular components and triggers apoptotic pathways.
-
Mitochondrial Disruption: It causes a reduction in the mitochondrial membrane potential, promoting the release of cytochrome c.[12][15][16] This, in turn, activates caspase-9 and the executioner caspase-3, leading to apoptosis.[12][15][16]
-
Cell Cycle Arrest: this compound can arrest the cell cycle at the G1 or G0/G1 phase.[1][16][17] This is achieved by upregulating cell cycle inhibitors like p21 and downregulating proteins such as Cyclin D1, which are essential for cell cycle progression.[1][15][16]
-
Inhibition of Metastasis: It has been observed to inhibit the migration and adhesion of malignant cells, key steps in the metastatic cascade.[1][3]
-
Signaling Pathway Modulation: this compound affects critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and Notch signaling pathways.[15][17]
Quercetin: A Broad-Spectrum Modulator of Oncogenic Signaling
Quercetin is recognized for its ability to modulate a wide array of signaling pathways that are often dysregulated in cancer.[2][18] Its anticancer effects are multifaceted and involve:
-
Multi-Pathway Inhibition: Quercetin has been shown to inhibit several key survival signaling pathways in cancer cells, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK1.[2][19][20]
-
Apoptosis Induction: It induces apoptosis through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating caspases.[11][20][21]
-
Cell Cycle Arrest: Quercetin can induce cell cycle arrest at the G1, G2/M, or S phases, depending on the cancer cell type and dosage.[19][22][23] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and the modulation of cyclins.[21][22]
-
p53 Regulation: In cancer cells with wild-type p53, quercetin can stabilize and activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[24]
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Quercetin possesses anti-inflammatory properties that can contribute to its anticancer effects.[2]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound's anticancer signaling pathways.
Caption: Quercetin's multi-targeted signaling pathways.
Caption: General experimental workflow for anticancer drug screening.
Detailed Experimental Protocols
The following are standardized protocols for key experiments frequently cited in the evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or quercetin) or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at the desired concentration (e.g., the IC50 value) for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants are determined:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
-
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the test compound as described for the apoptosis assay and then harvested.
-
Cell Fixation: The cells are washed with cold PBS and then fixed in cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours or overnight.
-
Staining: The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The data is then processed using cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
-
Conclusion
Both this compound and quercetin demonstrate significant anticancer properties, albeit with notable differences in their potency and primary mechanisms of action. Quercetin generally exhibits lower IC50 values across a broader range of cancer cell lines, suggesting greater cytotoxic potency in vitro.[7][8][25] Its mechanism is characterized by the modulation of a wide spectrum of oncogenic signaling pathways.[2][18]
This compound, while sometimes requiring higher concentrations to achieve similar cytotoxic effects, shows a distinct mechanism centered on the induction of ROS-mediated apoptosis and mitochondrial dysfunction.[1][12][14] Furthermore, this compound has been noted for its ability to inhibit cancer cell migration and its potential to overcome multidrug resistance, which are valuable therapeutic attributes.[3][26]
The choice between these flavonoids for further research and development may depend on the specific cancer type and the desired therapeutic strategy. The broad-spectrum activity of quercetin makes it a candidate for general chemoprevention, while the specific ROS-mediated mechanism of this compound could be exploited in cancers that are susceptible to oxidative stress. Future studies, particularly in vivo and clinical trials, are essential to fully elucidate their therapeutic potential, either as standalone agents or in combination with existing cancer therapies.[1][2]
References
- 1. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effect and apoptosis induction by quercetin in the human lung cancer cell line A-549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by this compound in human cervical cancer cells: Possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by this compound in human cervical cancer cells: Possible mechanism of action | PLOS One [journals.plos.org]
- 14. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 21. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Pinostrobin vs. Tamoxifen: A Comparative Guide for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pinostrobin, a naturally occurring flavonoid, and tamoxifen, a selective estrogen receptor modulator (SERM), for their potential applications in breast cancer research. We will delve into their mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for key experimental assays.
Executive Summary
Tamoxifen has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. It acts by competitively inhibiting the estrogen receptor, thereby blocking estrogen-driven tumor growth. This compound, a flavonoid found in various plants, has emerged as a compound of interest in breast cancer research, particularly for its potential in treating aggressive forms of the disease, including triple-negative breast cancer (TNBC). This guide aims to provide an objective comparison to aid researchers in evaluating the potential of this compound as an alternative or complementary therapeutic agent.
Mechanism of Action
This compound: Targeting Cell Migration and Viability
This compound exhibits its anticancer effects through multiple pathways. At high concentrations, it has been shown to decrease the viability of breast cancer cells. A key mechanism of action for this compound is its ability to inhibit cell migration by suppressing the expression of N-cadherin, a crucial protein involved in the epithelial-mesenchymal transition (EMT).[1][2][3] EMT is a process that allows cancer cells to become more motile and invasive. By downregulating N-cadherin, this compound may impede the metastatic potential of breast cancer cells.[1][2] Molecular docking studies suggest that this compound may directly target N-cadherin with a high binding affinity.[1][3]
Tamoxifen: A Selective Estrogen Receptor Modulator
Tamoxifen's primary mechanism of action is its role as a selective estrogen receptor modulator (SERM).[4] In breast tissue, it acts as an estrogen receptor antagonist, competitively binding to the estrogen receptor (ERα) and blocking the proliferative signals of estrogen.[4][5] This binding induces a conformational change in the ERα that favors the recruitment of corepressors, leading to the repression of genes that drive cell proliferation.[4][5] However, in other tissues, such as the endometrium and bone, tamoxifen can act as an estrogen agonist, which accounts for some of its side effects. The metabolism of tamoxifen to its active metabolites, 4-hydroxytamoxifen and endoxifen, is crucial for its therapeutic efficacy.[4]
Comparative Efficacy: In Vitro Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and tamoxifen in various breast cancer cell lines, as reported in different studies. It is important to note that these values are from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| This compound | MCF-7 (ER+) | MDA-MB-231 (TNBC) | T47D (ER+) |
| IC50 (µM) | >100[1] | >100[1] | Not Available |
| Tamoxifen | MCF-7 (ER+) | MDA-MB-231 (TNBC) | T47D (ER+) |
| IC50 (µM) | ~5-10 | >100 | ~5-15 |
Note: IC50 values for tamoxifen can vary significantly depending on the specific experimental conditions and the sensitivity of the cell line.
Signaling Pathway Diagrams
This compound's Effect on the EMT Pathway
References
- 1. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Pinostrobin vs. Ascorbic Acid: A Comparative Guide to Antioxidant Capacity
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of novel compounds is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the antioxidant capacity of pinostrobin, a naturally occurring dihydroflavonoid, against the well-established antioxidant, ascorbic acid (Vitamin C). The comparison is based on data from common in vitro antioxidant assays: DPPH, ABTS, and FRAP.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the available quantitative data from a comparative study evaluating this compound and ascorbic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Compound | Assay | IC50 (µg/mL) |
| This compound | DPPH | 184.88[1] |
| Ascorbic Acid | DPPH | 11.81[1] |
Based on the available data, ascorbic acid demonstrates significantly higher antioxidant activity in the DPPH assay, with a much lower IC50 value compared to this compound.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. Below are detailed methodologies for the three commonly employed assays.
2,2-Diphenyl-1-Picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Experimental Workflow:
References
A Comparative Guide to Pinostrobin and Metformin in Regulating Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms and efficacy of pinostrobin, a naturally occurring flavonoid, and metformin, a first-line antidiabetic drug, in regulating glucose uptake. The information is supported by experimental data from in vitro and in vivo studies to assist in research and development.
Introduction
Metformin is the most widely prescribed oral hypoglycemic agent for type 2 diabetes (T2D). Its primary mechanisms include the suppression of hepatic gluconeogenesis and the enhancement of glucose uptake and utilization in peripheral tissues.[1][2] this compound, a flavonoid found in various plants like fingerroot (Boesenbergia rotunda), has demonstrated potential antidiabetic properties.[3][4] Recent studies have begun to elucidate its mechanisms, which appear to differ significantly from those of metformin. This guide compares their distinct approaches to modulating glucose transport.
Mechanisms of Action and Signaling Pathways
Metformin: Enhancing Insulin Sensitivity and Peripheral Uptake
Metformin's effects on glucose uptake are multifaceted. A primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] Activated AMPK can stimulate glucose uptake in skeletal muscle.[2] Furthermore, recent evidence has identified the lipid phosphatase SHIP2 (Src homology 2 domain-containing inositol-5-phosphatase 2) as a direct target of metformin.[1][5] By inhibiting SHIP2, metformin enhances the PI3K/Akt signaling pathway, which is crucial for insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane in muscle and adipose tissues.[1][6] This leads to increased glucose entry into these cells. Metformin also significantly enhances glucose uptake in the intestine from circulation.[7][8]
This compound: Inhibiting Intestinal Glucose Absorption
This compound's primary mode of action in regulating glucose levels appears to be centered on the gastrointestinal tract. It has been shown to inhibit carbohydrate-digesting enzymes such as α-amylase and α-glucosidase, which reduces the breakdown of complex carbohydrates into absorbable monosaccharides.[3][4] More directly, this compound inhibits intestinal glucose transport by targeting sodium-dependent glucose transporters (SGLTs), particularly SGLT1.[3][9] By blocking these transporters on the surface of enterocytes, this compound reduces the absorption of dietary glucose into the bloodstream. Its effect on facilitative glucose transporters (GLUTs) appears to be minimal under high-glucose conditions.[3][4] Some studies also suggest this compound may ameliorate insulin resistance in liver cells by regulating the Akt/mTOR signaling pathway.[10]
Data Presentation: Quantitative Comparison
In Vitro Studies
| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Reference |
| Metformin | L6-GLUT4 myotubes | 1 mM | 148% increase | [1] |
| Metformin | Human granulosa cells | 10⁻⁷ M | Enhanced insulin-stimulated GLUT4 translocation | [6][11] |
| This compound | Caco-2 cells | 500 µg/mL | ~50% reduction in 2-NBDG uptake (glucose-free) | [3] |
| This compound | Caco-2 cells | 500 µg/mL | Minimal effect on GLUT-mediated transport | [3][4] |
| This compound | HepG2 (insulin-resistant) | 20-80 µM | Increased glucose consumption | [10] |
In Vivo Studies
| Compound | Model/Subject | Dose | Tissue | Effect on Glucose Uptake | Reference |
| Metformin | db/db mice | 12 days | Skeletal Muscle & Kidney | Ameliorated reduced glucose uptake | [5] |
| Metformin | HFD mice | 50 mg/kg/day | Intestine | Increased ¹⁸F-FDG uptake | [7] |
| Metformin | T2D Patients | 1g, b.i.d (26 wks) | Small Intestine | 2-fold increase | [8] |
| Metformin | T2D Patients | 1g, b.i.d (26 wks) | Colon | 3-fold increase | [8] |
| This compound | Rat | 48.51 mg/kg (oral) | N/A (Pharmacokinetics) | Primarily distributed to the gastrointestinal tract | [12] |
Note: Direct comparative in vivo studies on this compound's effect on tissue-specific glucose uptake are limited.
Experimental Protocols
In Vitro Glucose Uptake Assay (General Protocol)
This protocol describes a common method for measuring glucose uptake in cultured cells, such as myotubes or adipocytes, using a radiolabeled glucose analog.
Methodology:
-
Cell Culture & Differentiation: Plate cells (e.g., L6 myoblasts or 3T3-L1 preadipocytes) in multi-well plates and culture until confluent. Induce differentiation into myotubes or mature adipocytes using appropriate differentiation media.
-
Serum Starvation: Prior to the assay, wash the differentiated cells and incubate them in a serum-free medium (e.g., DMEM with 0.2% BSA) for 2-4 hours to establish a basal state.[13][14]
-
Stimulation: Treat the cells with the desired concentrations of this compound, metformin, or vehicle control for a predetermined period. For insulin-stimulated uptake, add insulin (e.g., 100 nM) for the last 10-30 minutes of the treatment incubation.[13][14]
-
Glucose Uptake: Remove the treatment medium and add a transport solution (e.g., Krebs-Ringer-HEPES buffer) containing a labeled glucose analog, such as 2-deoxy-D-[³H]glucose ([³H]2dG), for a short period (e.g., 5-10 minutes).[14]
-
Termination & Lysis: Stop the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular tracer.[13] Lyse the cells using a lysis buffer (e.g., 0.1% SDS).
-
Quantification: Transfer an aliquot of the cell lysate to a scintillation vial containing scintillation fluid. Measure the radioactivity using a liquid scintillation counter.[15]
-
Normalization: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA protein assay) to normalize the radioactivity counts per milligram of protein.[13]
In Vivo Glucose Uptake Measurement
This protocol outlines a method for assessing tissue-specific glucose uptake in mouse models.
Methodology:
-
Animal Preparation: Fast mice for a suitable period (e.g., 5-6 hours) to lower endogenous insulin and glucose levels.[16][17]
-
Compound Administration: Administer this compound, metformin, or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Tracer Injection: After a set time, administer a bolus of 2-deoxy-D-[³H]glucose via intraperitoneal or intravenous injection. An insulin bolus may be co-injected to measure insulin-stimulated uptake.[16][17]
-
Blood Sampling: Collect blood samples at timed intervals to monitor blood glucose levels and tracer disappearance.
-
Tissue Collection: At the end of the experiment (e.g., 30-45 minutes post-tracer injection), euthanize the animal and rapidly dissect tissues of interest (e.g., skeletal muscle, adipose tissue, liver, intestine).[16][17]
-
Tissue Processing: Weigh and homogenize the tissues. Process the homogenates to separate the phosphorylated [³H]2dG from the free tracer.
-
Quantification: Measure the radioactivity in the processed tissue samples using a scintillation counter to determine the amount of accumulated glucose analog.[18]
-
Data Analysis: Calculate the glucose uptake rate, often expressed as counts per minute (CPM) per milligram of tissue weight or as a glucose uptake index.[17]
Conclusion
This compound and metformin regulate glucose uptake through fundamentally different mechanisms.
-
Metformin acts systemically to enhance insulin sensitivity and directly promote glucose uptake in peripheral tissues like muscle and fat, as well as in the intestine. Its action is mediated primarily through the AMPK and PI3K/Akt signaling pathways.
-
This compound primarily acts locally within the intestine. It reduces the rate of glucose absorption by inhibiting both the enzymatic digestion of carbohydrates and the function of SGLT1 transporters.
Metformin is a well-characterized drug with extensive clinical data supporting its efficacy. This compound is a promising natural compound, but research is at a much earlier, preclinical stage. Its primary mechanism suggests it may be most effective at controlling postprandial hyperglycemia by slowing glucose entry into circulation. Further in vivo studies are required to validate its therapeutic potential and systemic effects.
References
- 1. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Boesenbergia rotunda and Its Major Flavonoids, this compound and Pinocembrin on Carbohydrate Digestive Enzymes and Intestinal Glucose Transport in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Boesenbergia rotunda and Its Major Flavonoids, this compound and Pinocembrin on Carbohydrate Digestive Enzymes and Intestinal Glucose Transport in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metformin acts in the gut and induces gut-liver crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Galangin and Pinocembrin from Propolis Ameliorate Insulin Resistance in HepG2 Cells via Regulating Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action of metformin on the insulin-signaling pathway and on glucose transport in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of this compound in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 14. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Uptake Assays | Revvity [revvity.com]
- 16. Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of skeletal muscle glucose uptake in mice in response to acute treadmill running - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pinostrobin and Apigenin in Cancer Models
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic compounds found abundantly in plants, have garnered significant attention in oncology research for their potential as chemopreventive and therapeutic agents. Among these, pinostrobin and apigenin have emerged as promising candidates due to their demonstrated anticancer activities in various preclinical models. This compound, a dietary flavonoid found in honey, propolis, and certain medicinal plants like Boesenbergia rotunda, has shown potential in inducing apoptosis and inhibiting cancer cell proliferation and metastasis.[1][2][3] Apigenin, ubiquitous in many fruits, vegetables, and herbs such as parsley and chamomile, is one of the most widely studied flavonoids and is known to modulate a multitude of cellular signaling pathways implicated in cancer.[4][5] This guide provides a head-to-head comparison of their performance in cancer models, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in the field of drug discovery and development.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo anticancer activities of this compound and apigenin across various cancer models, providing a quantitative basis for comparison.
Table 1: Comparative In Vitro Anticancer Activities
| Compound | Cancer Type | Cell Line(s) | Assay | Key Findings & Efficacy |
| This compound | Breast Cancer | MCF-7, MDA-MB-231 | MTT, Wound Healing, Transwell | Inhibited cell viability at high concentrations (IC50 ~750-1000 µM). Significantly impeded cell migration at lower concentrations (10-50 µM).[3][6] |
| Breast Cancer | T47D | MTT | Exhibited cytotoxic activity with a reported IC50 value of 2.93 mM.[7] | |
| Cervical Cancer | HeLa, Ca Ski, SiHa | Not Specified | Induced apoptosis through ROS-mediated mitochondrial damage.[8] | |
| Cancer Stem Cells | HeLa-derived CSCs | Sphere Formation | Inhibited self-renewal capacity and sphere formation in a dose-dependent manner.[9] | |
| Apigenin | Prostate Cancer | DU145 | Not Specified | Suppressed proliferation and inhibited migration and invasive potential in a dose- and time-dependent manner.[4] |
| Melanoma | A375, C8161 | Not Specified | At 40 µM, remarkably prevented cell migration and invasion by impacting the Akt/mTOR pathway.[4] | |
| Colon Cancer | HCT116 | Cell Death Assay | When combined with ABT-263 (1 µM), apigenin (20–30 µM) increased the cell death rate to 80%, compared to ~15% for either agent alone.[10] | |
| Colorectal Cancer | SW480 | Not Specified | Inhibited β-catenin signaling activation in a dose-dependent manner.[11] |
Table 2: Comparative In Vivo Anticancer Activities
| Compound | Cancer Model | Dosage & Administration | Duration | Key Outcomes |
| This compound | Benzo(a)pyrene-induced fibrosarcoma in mice | 0.4 mg/bw/day | Not Specified | Showed inhibitory effects on the growth of solid tumors.[12] |
| Apigenin | Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) | 20 & 50 µ g/mouse/day (Oral) | 20 weeks | Reduced tumor volumes and completely abolished distant organ metastasis.[13] |
| Human colorectal carcinoma (SW480) xenografts in nude mice | 20 mg/kg | Not Specified | Demonstrated significant antitumor activity.[5] | |
| Orthotopic colorectal cancer model in nude mice | 10 mg/kg | Not Specified | Inhibited tumor growth and metastasis to the liver and lungs.[5] | |
| Orthotopically implanted human pancreatic cancer in nude mice | 0.2% in diet | 6 weeks | Resulted in significant antitumor activity.[5][13] |
Signaling Pathways and Mechanisms of Action
This compound and apigenin exert their anticancer effects by modulating distinct yet sometimes overlapping signaling pathways critical for cancer cell survival, proliferation, and metastasis.
This compound: Targeting Metastasis and Cell Survival
This compound's anticancer activity is strongly linked to its ability to induce oxidative stress and interfere with pathways controlling cell cycle and metastasis.[1] In breast cancer, it has been shown to target the Epithelial-Mesenchymal Transition (EMT), a key process in metastasis, by suppressing N-cadherin.[3][6] It also affects the NF-κB signaling pathway, although its primary anti-migratory effects may be mediated through direct N-cadherin inhibition.[3] Furthermore, this compound can induce apoptosis through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial damage.[8][9] In lung cancer models, it has been found to inhibit the Notch signaling pathway.[14]
Apigenin: A Multi-Targeted Regulator of Oncogenic Pathways
Apigenin is distinguished by its ability to modulate a wide array of signaling cascades.[4][15] It is a potent inhibitor of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, by directly blocking PI3K activity.[4][5] Apigenin also exerts significant control over other critical pathways including MAPK/ERK, JAK/STAT, and Wnt/β-catenin.[4][10][11] Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB pathway.[4] Furthermore, by suppressing Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), apigenin demonstrates potent anti-angiogenic properties, crucial for halting tumor growth.[10][13]
Experimental Protocols
Standardized methodologies are crucial for the reproducible evaluation of anticancer compounds. Below is a representative protocol for a key in vitro assay.
Cell Viability Assessment using MTT Assay
This protocol provides a general method to determine the cytotoxic effects of this compound or apigenin on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound and apigenin in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 1 µM to 1000 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control). Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations: Workflows and Logic
Comparative Analysis and Conclusion
This head-to-head comparison reveals that while both this compound and apigenin are promising natural compounds with anticancer properties, they differ significantly in the breadth of their characterization and their primary mechanisms of action.
-
Breadth of Research and Efficacy: The existing body of research on apigenin is substantially more extensive than that for this compound. Apigenin has been rigorously tested across a wider variety of cancer types in vitro and has demonstrated significant efficacy in multiple in vivo models, including those for prostate, colorectal, and pancreatic cancer.[4][5][13] this compound shows clear biological activity, particularly in inhibiting cell migration, but often requires higher concentrations to reduce cell viability compared to apigenin.[3][6][7]
-
Mechanistic Differences: Apigenin acts as a multi-targeted agent, simultaneously inhibiting several key oncogenic pathways like PI3K/Akt, MAPK, and Wnt/β-catenin.[4][15] This broad-spectrum activity may contribute to its potent effects across different cancers. This compound's mechanism appears more targeted in some contexts, with specific inhibitory effects on N-cadherin and the Notch pathway, suggesting it could be particularly effective against cancers where these pathways are primary drivers.[3][6][14]
Apigenin stands out as a more comprehensively studied and broadly acting anticancer flavonoid, demonstrating potent efficacy both in vitro and in vivo at physiologically relevant concentrations. Its ability to modulate multiple critical signaling pathways makes it a highly attractive candidate for further development. This compound, while less potent in general cytotoxicity assays, exhibits promising and more specific mechanisms, such as the inhibition of EMT markers, that warrant further investigation.[3] Its potential as an anti-metastatic agent, possibly in combination with other chemotherapeutics, represents a valuable avenue for future research. Both flavonoids underscore the importance of natural products as a rich source for novel cancer therapies.
References
- 1. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholar.unair.ac.id [scholar.unair.ac.id]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 12. journal.unair.ac.id [journal.unair.ac.id]
- 13. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Pinostrobin vs. Acyclovir: A Comparative Analysis of Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral properties of the natural flavonoid pinostrobin and the synthetic nucleoside analog acyclovir. While both compounds have demonstrated activity against herpes simplex virus (HSV), their mechanisms of action and reported efficacies differ significantly. This document summarizes key experimental data, outlines common methodologies for antiviral testing, and visualizes the distinct pathways through which these molecules exert their effects.
Quantitative Antiviral Activity
The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and acyclovir against Herpes Simplex Virus Type 1 (HSV-1). It is crucial to note that these values are derived from separate studies and are not the result of a direct head-to-head comparison under identical experimental conditions.
| Compound | Virus | Assay Type | Cell Line | EC50/IC50 | Citation |
| This compound | HSV-1 | MTT Assay | Vero | 22.71 ± 1.72 µg/mL | [1] |
| Acyclovir | HSV-1 | Plaque Reduction Assay | Vero | 0.07-0.97 µg/mL | [2] |
Note: The EC50 value for this compound indicates the concentration required to achieve 50% protection of cells from virus-induced death, as measured by the MTT assay. The IC50 range for acyclovir represents the concentration needed to reduce the number of viral plaques by 50%.
Mechanisms of Antiviral Action
This compound and acyclovir inhibit viral replication through fundamentally different mechanisms.
This compound: This flavonoid is believed to exert its antiviral effect by directly targeting the physical integrity of the virus. Studies suggest that this compound interacts with the viral envelope, leading to its damage and shedding, which in turn inactivates the virus and prevents it from successfully infecting host cells.[1]
Acyclovir: Acyclovir is a prodrug that, upon entering an infected host cell, is converted into its active triphosphate form by the viral enzyme thymidine kinase.[3] This active form, acyclovir triphosphate, acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[3]
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the antiviral activity of compounds like this compound and acyclovir.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of dilutions of the test compound (this compound or acyclovir) in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., HSV-1) for a specific adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: Fix the cells with a fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet) to visualize the viral plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualizing the Mechanisms
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for evaluating antiviral efficacy.
Signaling Pathway of Acyclovir's Antiviral Action
Caption: Acyclovir's mechanism of action.
Proposed Antiviral Mechanism of this compound
Caption: this compound's proposed antiviral action.
References
- 1. Activity investigation of this compound towards herpes simplex virus-1 as determined by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
Pinostrobin's Preferential Targeting of Cancer Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Pinostrobin, a naturally occurring flavonoid, has demonstrated promising potential as a selective anticancer agent. This guide provides a comparative analysis of this compound's activity in cancer cells versus normal cells, supported by experimental data. We delve into its cytotoxic selectivity, the underlying molecular mechanisms, and detailed experimental protocols to facilitate further research and development.
Quantitative Assessment of Selectivity
The selective cytotoxicity of this compound and its derivatives against cancer cells over normal cells is a key indicator of its therapeutic potential. The following table summarizes the 50% cytotoxic concentration (CC50) in normal cells and the 50% inhibitory concentration (IC50) in cancer cells, along with the calculated Selectivity Index (SI). A higher SI value indicates greater selectivity for cancer cells.
| Compound | Normal Cell Line | CC50 (mM)[1][2][3] | Cancer Cell Line | IC50 (mM)[1][2][3] | Selectivity Index (SI = CC50/IC50) |
| This compound | Vero | 1.27 | T47D | 2.93 | 0.4 |
| This compound Propionate | Vero | 0.94 | T47D | 0.57 | 1.7 |
| This compound Butyrate | Vero | 0.89 | T47D | 0.40 | 2.2 |
-
Note: The data indicates that while this compound itself shows limited selectivity in this specific study, its derivatives, particularly this compound butyrate, exhibit a more favorable selectivity profile for T47D breast cancer cells over Vero normal kidney epithelial cells.[1][2][3] A study also reported that this compound shows dose-dependent cytotoxic potential against cervical cancer cells without any cytotoxicity in normal HEK293 cells.[4]
Key Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest specifically in cancer cells.
ROS-Mediated Apoptosis
This compound treatment has been shown to increase the production of reactive oxygen species (ROS) within cancer cells.[4] This elevation in ROS disrupts the mitochondrial membrane potential and modulates the expression of key apoptosis-regulating proteins. Specifically, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.[5][6]
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates azoxymethane-induced colorectal cytotoxicity in rats through augmentation of apoptotic Bax/Bcl-2 proteins and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates azoxymethane-induced colorectal cytotoxicity in rats through augmentation of apoptotic Bax/Bcl-2 proteins and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pinostrobin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Pinostrobin, a flavonoid with notable biological activities. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.
This compound, while a valuable research compound, is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, mandating stringent disposal practices to prevent environmental contamination.[5] This guide outlines the necessary personal protective equipment (PPE), procedures for handling waste, protocols for spill cleanup and decontamination, and a method for the chemical degradation of small quantities of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense when handling this compound. The required level of protection depends on the task being performed.
| Task | Required Personal Protective Equipment |
| Routine Handling (weighing, preparing solutions) | Nitrile gloves, safety glasses with side shields, lab coat. |
| Handling Bulk Quantities or Dust-Generating Activities | Nitrile gloves, chemical safety goggles, face shield, lab coat, respiratory protection (N95 or higher). |
| Spill Cleanup | Chemical-resistant gloves (nitrile is suitable), chemical safety goggles, face shield, disposable gown or lab coat, respiratory protection (N95 or higher). |
| Chemical Degradation Procedure | Chemical-resistant gloves (nitrile is suitable), chemical safety goggles, face shield, lab coat, work in a certified chemical fume hood. |
Waste Handling and Disposal
All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous waste.
Immediate Containment and Labeling:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), absorbent materials from spills, and weighing papers, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Disposal Pathway:
The primary and recommended method for the disposal of this compound waste is through a licensed chemical waste management facility. This ensures that the waste is handled and disposed of in compliance with all local, state, and federal regulations.
Spill Cleanup and Decontamination Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Steps:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: If the spill is in a poorly ventilated area and involves a volatile solvent, increase ventilation if it is safe to do so.
-
Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust.
-
Collect the Waste: Carefully scoop the absorbed liquid or the covered solid into a designated hazardous waste container.
-
Decontaminate the Area:
-
Wipe the spill area with a cloth or paper towels soaked in a 70% ethanol or isopropanol solution.[5]
-
Follow with a wash using soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Remove PPE: Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Laboratory Chemical Degradation Protocol
For small quantities of this compound waste, a chemical degradation procedure can be employed to render it less hazardous before final disposal. This procedure should be performed by trained personnel in a certified chemical fume hood. The following is a general protocol for the oxidative degradation of phenolic compounds, which can be adapted for this compound.
Oxidative Degradation using Potassium Permanganate:
This procedure utilizes the strong oxidizing properties of potassium permanganate to break down the aromatic structure of this compound.
Reagents and Materials:
-
This compound waste (solid or dissolved in a minimal amount of a water-miscible solvent like acetone or ethanol)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 3M solution
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper
Procedure:
-
Preparation: In a suitable beaker or flask inside a chemical fume hood, dissolve or suspend the this compound waste in water. If the waste is in an organic solvent, ensure it is miscible with water and use a minimal amount.
-
Acidification: Slowly add 3M sulfuric acid while stirring until the pH of the solution is approximately 3.
-
Oxidation: Slowly add a 5% solution of potassium permanganate to the acidic this compound solution while stirring continuously. A brown precipitate of manganese dioxide (MnO₂) will form. Continue adding the permanganate solution until a faint purple color persists for at least 15 minutes, indicating an excess of the oxidizing agent.
-
Quenching Excess Permanganate: After the reaction is complete, quench the excess potassium permanganate by adding a small amount of sodium bisulfite or sodium metabisulfite, one spatula-tip at a time, until the purple color disappears and the solution becomes colorless or slightly brown.
-
Neutralization: Check the pH of the final solution. If it is acidic, neutralize it to a pH between 6 and 8 by slowly adding a dilute solution of sodium hydroxide or sodium bicarbonate.
-
Disposal of Treated Waste: The resulting solution, now containing degraded organic fragments and inorganic salts, should be collected in a hazardous waste container for aqueous waste and disposed of through the licensed chemical waste management facility.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel, minimizing environmental impact, and maintaining regulatory compliance. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.
References
Safeguarding Your Research: A Guide to Handling Pinostrobin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Pinostrobin, a flavonoid with diverse biological activities. Adherence to these procedures will help mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment to prevent exposure and ensure safe handling.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes | Safety Goggles with Side-Shields | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[1] |
| Hands | Chemical Impermeable Gloves | Neoprene or nitrile rubber gloves are recommended. Avoid latex, leather, and fabric gloves.[1][2] |
| Respiratory | Full-face Respirator or Suitable Respirator | Use if exposure limits are exceeded, or if irritation is experienced, to prevent inhalation of dust.[1][3] |
| Body | Protective Clothing/Laboratory Coat | To prevent skin contact. An impervious apron may be necessary for handling solutions.[1][4] |
Operational Plan: A Step-by-Step Guide to Handling this compound
Proper handling of this compound is critical to prevent contamination and accidental exposure. Follow these steps for safe and effective use in the laboratory.
1. Preparation and Precaution:
-
Ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Confirm the location and accessibility of safety showers and eyewash stations.[3]
-
Before starting, review the Safety Data Sheet (SDS) for this compound.[5][6]
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling the Solid Compound:
-
This compound is typically supplied as a crystalline solid.[7]
-
Avoid the formation of dust and aerosols when weighing or transferring the powder.[1][8]
-
Use non-sparking tools to prevent ignition sources.[1]
3. Solution Preparation:
-
This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[7]
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
For aqueous solutions, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[7] Aqueous solutions are not recommended for storage for more than one day.[7]
4. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Store at -20°C for the powder form or -80°C when in solvent.[3]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is vital.
| Exposure Route | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical help if you feel unwell.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Dispose of the substance at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not let the chemical enter drains or sewer systems.[1]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
Regulatory Compliance: All disposal must be in accordance with applicable local, state, and federal laws and regulations.[1][3]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A diagram illustrating the key steps for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. This compound|75291-74-6|MSDS [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. une.edu [une.edu]
- 6. hmc.edu [hmc.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
